molecular formula C6H16ClN3S B1662560 Dimaprit dihydrochloride CAS No. 23256-33-9

Dimaprit dihydrochloride

Numéro de catalogue: B1662560
Numéro CAS: 23256-33-9
Poids moléculaire: 197.73 g/mol
Clé InChI: XFELLTMDCGRCBW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

A histamine H2 receptor agonist that is often used to study the activity of histamine and its receptors.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propriétés

Numéro CAS

23256-33-9

Formule moléculaire

C6H16ClN3S

Poids moléculaire

197.73 g/mol

Nom IUPAC

3-(dimethylamino)propyl carbamimidothioate;hydrochloride

InChI

InChI=1S/C6H15N3S.ClH/c1-9(2)4-3-5-10-6(7)8;/h3-5H2,1-2H3,(H3,7,8);1H

Clé InChI

XFELLTMDCGRCBW-UHFFFAOYSA-N

SMILES canonique

CN(C)CCCSC(=N)N.Cl

Autres numéros CAS

23256-33-9

Pictogrammes

Irritant

Numéros CAS associés

65119-89-3 (Parent)

Synonymes

Dihydrochloride, Dimaprit
Dimaprit
Dimaprit Dihydrochloride
Dimaprit Maleate (1:1)

Origine du produit

United States

Foundational & Exploratory

The Agonist at the Second Histamine Receptor: A Technical Guide to the Mechanism of Action of Dimaprit Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimaprit dihydrochloride is a potent and highly selective agonist for the histamine H2 receptor, a member of the G-protein coupled receptor (GPCR) superfamily. Its principal mechanism of action involves the activation of the Gs alpha subunit, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP). This signaling cascade mediates a variety of physiological responses, most notably the stimulation of gastric acid secretion. Dimaprit also exhibits inhibitory effects on neuronal nitric oxide synthase (nNOS) at higher concentrations. This guide provides a comprehensive overview of the molecular interactions, signaling pathways, and pharmacological effects of this compound, supported by quantitative data and detailed experimental methodologies.

Introduction

Dimaprit, chemically known as S-[3-(N,N-dimethylamino)propyl]isothiourea, is a structural analog of histamine.[1] It has been instrumental in the characterization of the histamine H2 receptor and in understanding its physiological roles.[2] Its high selectivity for the H2 receptor over H1 and H3 receptors makes it a valuable pharmacological tool.[2] This document will delve into the core mechanism of action of this compound, presenting key pharmacological data, outlining experimental protocols for its study, and visualizing its signaling pathways.

Mechanism of Action

Histamine H2 Receptor Agonism

The primary mechanism of action of this compound is its function as a selective agonist at the histamine H2 receptor.[1][3] The H2 receptor is a Gs-protein coupled receptor. Upon binding of Dimaprit, the receptor undergoes a conformational change, leading to the activation of the associated heterotrimeric Gs protein. This activation involves the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the Gαs subunit. The activated Gαs-GTP complex then dissociates from the Gβγ dimer and stimulates adenylyl cyclase. Adenylyl cyclase, in turn, catalyzes the conversion of Adenosine Triphosphate (ATP) to cyclic AMP (cAMP). The elevated intracellular cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream target proteins, leading to a cellular response.

Dimaprit_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Dimaprit Dimaprit H2R Histamine H2 Receptor (GPCR) Dimaprit->H2R Binds to Gs Gs Protein (αβγ) H2R->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Phosphorylation Phosphorylation of Target Proteins PKA->Phosphorylation Catalyzes Response Cellular Response (e.g., Gastric Acid Secretion) Phosphorylation->Response

Figure 1: Dimaprit-induced H2 Receptor Signaling Pathway.
Inhibition of Neuronal Nitric Oxide Synthase (nNOS)

In addition to its potent H2 receptor agonism, this compound has been shown to inhibit neuronal nitric oxide synthase (nNOS) with an IC50 of 49 μM.[3][4] This is a secondary mechanism and occurs at concentrations significantly higher than those required for H2 receptor activation.

Pharmacological Data

The following tables summarize the quantitative pharmacological data for this compound.

Table 1: Receptor Binding and Potency

ParameterSpecies/TissueValueReference(s)
Ki Guinea pig right atrium44 µM
IC50 (nNOS inhibition) Not specified49 µM[3][4]
Relative Potency vs. Histamine (H2 Receptor) Guinea pig right atrium71%[2]
Relative Potency vs. Histamine (H1 Receptor) Not specified<0.0001%[2][3]
Relative Potency vs. Histamine (H3 Receptor) Not specified<0.008%

Table 2: In Vivo Efficacy (Stimulation of Gastric Acid Secretion)

SpeciesRoute of AdministrationEffective Dose/ConcentrationReference(s)
Rat Intravenous (i.v.) infusion1.25 µmol/kg/min[3]
Cat Intravenous (i.v.) infusion2-64 µmol/h[3]
Dog Intravenous (i.v.) infusion1-100 nmol/kg/min[3]

Table 3: Cardiovascular Effects

SpeciesRoute of AdministrationEffectDose/ConcentrationReference(s)
Cat Intravenous (i.v.)Dose-dependent decrease in blood pressure0.01-1 µmol/kg[3]
Cat Intra-arterial injectionVasodilation in the femoral vascular bed1-100 nmol[3]
Cat, Dog, Rat, Rabbit Intravenous (i.v.) injection or infusionLowered systemic arterial blood pressureNot specified[5][6]

Experimental Protocols

In Vivo Gastric Acid Secretion Assay (Rat Model)

This protocol is based on established methods for measuring gastric acid secretion in anesthetized rats.

Gastric_Acid_Secretion_Workflow A Anesthetize Rat (e.g., Urethane) B Pylorus Ligation A->B C Cannulate the Esophagus B->C D Perfuse Stomach with Saline at a Constant Rate C->D E Collect Gastric Effluent at Timed Intervals D->E G Measure Acid Content of Effluent (Titration with NaOH) E->G F Administer this compound (Intravenous Infusion) F->D Introduce into perfusate or administer systemically H Calculate Acid Output (μmol/min) G->H

Figure 2: Workflow for In Vivo Gastric Acid Secretion Assay.

Methodology:

  • Animal Preparation: Anesthetize a rat (e.g., with urethane). Perform a midline laparotomy to expose the stomach. Ligate the pylorus to prevent the passage of gastric contents into the duodenum.

  • Cannulation and Perfusion: Insert a cannula orally into the esophagus and secure it. Begin perfusion of the stomach with saline at a constant rate.

  • Sample Collection: Collect the gastric effluent at regular intervals (e.g., every 15 minutes).

  • Drug Administration: After a baseline collection period, administer this compound via intravenous infusion at the desired concentration.

  • Analysis: Determine the acid concentration in the collected samples by titration with a standardized sodium hydroxide (NaOH) solution to a pH of 7.0.

  • Data Calculation: Calculate the rate of acid output (in micromoles per minute).

Isolated Tissue Bath Assay (Guinea Pig Atrium)

This protocol describes a common method for assessing the inotropic effects of compounds on isolated cardiac tissue.

Methodology:

  • Tissue Preparation: Euthanize a guinea pig and rapidly excise the heart. Isolate the right atrium and suspend it in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.

  • Transducer Attachment: Attach one end of the atrium to a fixed point and the other to an isometric force transducer to record the force of contraction.

  • Equilibration: Allow the tissue to equilibrate for a set period (e.g., 60 minutes) under a slight resting tension, with regular washing.

  • Drug Addition: Add cumulative concentrations of this compound to the organ bath at timed intervals.

  • Data Recording: Record the changes in the force of contraction.

  • Analysis: Construct a concentration-response curve to determine the EC50 value.

Neuronal Nitric Oxide Synthase (nNOS) Inhibition Assay

This is a generalized protocol for measuring nNOS activity.

nNOS_Inhibition_Assay cluster_reaction Reaction Mixture Enzyme Purified nNOS Enzyme Incubation Incubate at 37°C Enzyme->Incubation Substrate L-Arginine (radiolabeled or unlabeled) Substrate->Incubation Cofactors NADPH, FAD, FMN, BH4, Calmodulin, Ca2+ Cofactors->Incubation Inhibitor This compound (varying concentrations) Inhibitor->Incubation Measurement Measure Product Formation (e.g., L-Citrulline or Nitrite/Nitrate) Incubation->Measurement Analysis Calculate % Inhibition and Determine IC50 Measurement->Analysis

Figure 3: General Workflow for nNOS Inhibition Assay.

Methodology:

  • Reaction Setup: In a reaction vessel, combine a buffered solution containing purified nNOS enzyme, the substrate L-arginine (often radiolabeled), and necessary cofactors (NADPH, FAD, FMN, tetrahydrobiopterin, calmodulin, and Ca2+).

  • Inhibitor Addition: Add varying concentrations of this compound to the reaction vessels. Include a control with no inhibitor.

  • Incubation: Initiate the reaction and incubate at 37°C for a defined period.

  • Reaction Termination: Stop the reaction (e.g., by adding a stop buffer).

  • Product Measurement: Quantify the formation of the product, which can be radiolabeled L-citrulline or the stable nitric oxide metabolites, nitrite and nitrate (using the Griess assay).

  • Data Analysis: Calculate the percentage of nNOS inhibition for each concentration of Dimaprit and determine the IC50 value.

Conclusion

This compound is a cornerstone pharmacological tool for the study of the histamine H2 receptor. Its high selectivity and potent agonist activity have been crucial in elucidating the physiological and pathological roles of H2 receptor-mediated signaling. The primary mechanism of action involves the canonical Gs-adenylyl cyclase-cAMP pathway, leading to diverse cellular responses, most notably the stimulation of gastric acid secretion. While it also exhibits off-target effects on nNOS at higher concentrations, its utility as a selective H2 agonist in appropriate concentration ranges remains invaluable for researchers in physiology, pharmacology, and drug development. The experimental protocols outlined in this guide provide a framework for the continued investigation of Dimaprit and the broader field of histamine receptor pharmacology.

References

Dimaprit Dihydrochloride: A Technical Guide to a Selective Histamine H2 Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimaprit dihydrochloride is a potent and highly selective agonist for the histamine H2 receptor, a member of the G-protein coupled receptor (GPCR) superfamily. Its specificity has established it as a critical pharmacological tool for elucidating the physiological and pathophysiological roles of the H2 receptor, particularly in gastric acid secretion and potential immunomodulatory functions. This technical guide provides an in-depth overview of this compound, including its chemical properties, pharmacological profile with quantitative data, detailed experimental protocols for its characterization, and a visual representation of its mechanism of action and experimental workflows.

Introduction

Histamine exerts its diverse biological effects through four distinct receptor subtypes: H1, H2, H3, and H4. The histamine H2 receptor, coupled to a stimulatory G-protein (Gs), plays a pivotal role in regulating gastric acid secretion in parietal cells. Activation of the H2 receptor initiates a signaling cascade that leads to an increase in intracellular cyclic adenosine monophosphate (cAMP). Dimaprit is a structural analogue of histamine that demonstrates high selectivity for the H2 receptor, with significantly lower affinity for H1 and H3 receptors, and is reported to be inactive at the H4 receptor. This selectivity makes it an invaluable research compound for isolating and studying H2 receptor-mediated pathways.

Chemical and Physical Properties

PropertyValue
Chemical Name S-[3-(N,N-dimethylamino)propyl]isothiourea dihydrochloride
Molecular Formula C₆H₁₅N₃S · 2HCl
Molecular Weight 234.19 g/mol
CAS Number 23256-33-9
Appearance White to off-white solid
Solubility Soluble in water

Pharmacological Profile: Quantitative Data

The following tables summarize the quantitative data for this compound's activity at histamine receptors.

Table 1: Potency of Dimaprit at the Histamine H2 Receptor

ParameterValue (nM)Assay TypeCell Line/Tissue
EC₅₀ 3600cAMP FunctionalRecombinant CHO-K1 Cells

Table 2: Selectivity Profile of Dimaprit across Histamine Receptors

ReceptorParameterValue (nM)Notes
H2 EC₅₀3600Potent agonist activity.
H1 -> 1,000,000Reported to have less than 0.0001% the activity of histamine at H1 receptors, indicating negligible affinity.
H3 Ki282 (pKi 6.55)Binding affinity determined in rat brain cortex homogenates.[1] Shows some affinity, but significantly less than for the H2 receptor's functional potency.
H4 -InactiveFound to be inactive at the human H4 receptor in studies with VUF 8430.[2]

Signaling Pathway and Experimental Workflows

H2 Receptor Signaling Pathway

Activation of the histamine H2 receptor by Dimaprit initiates a canonical Gs-coupled signaling cascade.

H2_Signaling_Pathway Dimaprit Dimaprit H2R H2 Receptor (GPCR) Dimaprit->H2R Binds Gs Gs Protein (αβγ subunits) H2R->Gs Activates AC Adenylyl Cyclase Gs->AC Gαs activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Cellular Response (e.g., Gastric Acid Secretion) PKA->CellularResponse Phosphorylates targets

Dimaprit-induced H2 receptor signaling cascade.
Experimental Workflow: Radioligand Binding Assay

A competitive radioligand binding assay is a standard method to determine the binding affinity (Ki) of a compound for a receptor.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane_Prep 1. Prepare cell membranes expressing H2 receptor Incubate 4. Incubate membranes, radioligand, and Dimaprit to reach equilibrium Membrane_Prep->Incubate Radioligand 2. Prepare radioligand (e.g., [³H]-Tiotidine) Radioligand->Incubate Test_Compound 3. Prepare serial dilutions of Dimaprit Test_Compound->Incubate Filter 5. Separate bound from free radioligand via vacuum filtration Incubate->Filter Count 6. Quantify radioactivity on filters Filter->Count Analyze 7. Plot data and calculate IC₅₀ and Ki values Count->Analyze

Workflow for a competitive radioligand binding assay.
Logical Relationship: Dimaprit's Receptor Selectivity

The pharmacological utility of Dimaprit is defined by its high selectivity for the H2 receptor over other histamine receptor subtypes.

Dimaprit_Selectivity cluster_receptors Histamine Receptors Dimaprit Dimaprit H2 H2 Receptor Dimaprit->H2 High Agonist Potency (EC₅₀ = 3600 nM) H1 H1 Receptor Dimaprit->H1 Negligible Activity (>1,000,000 nM) H3 H3 Receptor Dimaprit->H3 Low Affinity (Ki = 282 nM) H4 H4 Receptor Dimaprit->H4 Inactive

Selectivity profile of Dimaprit for histamine receptors.

Detailed Experimental Protocols

Radioligand Binding Assay (Competitive)

This protocol outlines a general procedure for determining the binding affinity of Dimaprit for the histamine H2 receptor.

  • Materials:

    • Cell membranes from a cell line stably expressing the human H2 receptor (e.g., HEK293 or CHO cells).

    • Radioligand: [³H]-Tiotidine or another suitable H2 receptor antagonist radioligand.

    • Unlabeled ligand: this compound.

    • Non-specific binding control: A high concentration of a non-radiolabeled H2 antagonist (e.g., 10 µM Cimetidine).

    • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • 96-well microplates.

    • Glass fiber filters (e.g., Whatman GF/B).

    • Scintillation fluid.

    • Scintillation counter.

    • Vacuum filtration manifold.

  • Procedure:

    • Prepare serial dilutions of Dimaprit in binding buffer.

    • In a 96-well plate, add in order:

      • Binding buffer.

      • Cell membranes (typically 20-50 µg of protein per well).

      • Either Dimaprit dilution (for competition curve), buffer (for total binding), or non-specific binding control.

      • Radioligand at a concentration near its Kd.

    • Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes), with gentle agitation.

    • Terminate the binding reaction by rapid vacuum filtration through glass fiber filters.

    • Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and allow to equilibrate.

    • Quantify the radioactivity in each vial using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding counts from all other measurements to obtain specific binding.

    • Plot the specific binding as a function of the log concentration of Dimaprit.

    • Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This protocol describes a method to measure the functional potency (EC₅₀) of Dimaprit in stimulating cAMP production.

  • Materials:

    • A cell line expressing the H2 receptor (e.g., CHO-K1 or HEK293).

    • Cell culture medium.

    • Stimulation buffer (e.g., HBSS or PBS with a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation).

    • This compound.

    • Forskolin (as a positive control to directly activate adenylyl cyclase).

    • cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).

    • Multi-well cell culture plates (e.g., 96- or 384-well).

  • Procedure:

    • Seed the cells in multi-well plates and grow to an appropriate confluency (e.g., 80-90%).

    • On the day of the assay, remove the culture medium and wash the cells with stimulation buffer.

    • Add stimulation buffer to each well and pre-incubate at 37°C for a short period (e.g., 15-30 minutes).

    • Prepare serial dilutions of Dimaprit in stimulation buffer.

    • Add the Dimaprit dilutions to the respective wells. Include wells with buffer only (basal control) and forskolin (positive control).

    • Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

    • Lyse the cells according to the cAMP detection kit manufacturer's instructions.

    • Measure the intracellular cAMP levels using the chosen detection method (e.g., reading fluorescence on a plate reader).

  • Data Analysis:

    • Generate a standard curve if required by the kit.

    • Convert the raw data (e.g., fluorescence ratio) to cAMP concentrations.

    • Plot the cAMP concentration as a function of the log concentration of Dimaprit.

    • Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the EC₅₀ and the maximum response (Emax).

Conclusion

This compound remains an essential tool in histamine research due to its high selectivity as an H2 receptor agonist. The quantitative data and detailed protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals aiming to utilize Dimaprit in their studies of H2 receptor pharmacology and signaling. The clear visualization of its mechanism and experimental application further aids in the design and interpretation of experiments involving this important compound.

References

The Role of Dimaprit Dihydrochloride in Gastric Acid Secretion: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimaprit dihydrochloride is a potent and selective synthetic agonist for the histamine H2 receptor.[1] Unlike the endogenous ligand histamine, which also interacts with H1 and H3 receptors, dimaprit's specificity for the H2 receptor makes it an invaluable tool for elucidating the physiological and pharmacological roles of this receptor subtype.[2] This is particularly relevant in the context of gastric acid secretion, where the H2 receptor plays a pivotal role.[3][4] This technical guide provides an in-depth overview of dimaprit's mechanism of action, its effects on gastric acid secretion supported by quantitative data, detailed experimental protocols for its study, and visualizations of the key pathways and workflows.

Dimaprit, chemically known as 3-(dimethylamino)propyl carbamimidothioate dihydrochloride, is a non-imidazole compound that does not readily cross the blood-brain barrier.[5] Its primary application in research is the stimulation of physiological processes mediated by the H2 receptor, most notably the secretion of gastric acid by parietal cells in the stomach lining.[3]

Mechanism of Action: The H2 Receptor Signaling Pathway

The stimulatory effect of dimaprit on gastric acid secretion is mediated through its interaction with the histamine H2 receptor, a G-protein coupled receptor (GPCR) located on the basolateral membrane of gastric parietal cells.[3][6]

The binding of dimaprit to the H2 receptor initiates a well-defined signal transduction cascade:

  • Receptor Activation: Dimaprit binding induces a conformational change in the H2 receptor.

  • G-Protein Coupling: The activated receptor couples to the stimulatory G-protein, Gs.

  • Adenylate Cyclase Activation: The α-subunit of Gs (Gαs) dissociates and activates the enzyme adenylate cyclase.[3]

  • cAMP Production: Activated adenylate cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).[3]

  • Protein Kinase A (PKA) Activation: The increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[3]

  • Phosphorylation Cascade: PKA then phosphorylates various intracellular proteins, culminating in the activation of the H+/K+ ATPase (proton pump).[3]

  • Proton Pump Translocation and Acid Secretion: The activated proton pump translocates to the apical membrane of the parietal cell and actively transports H+ ions into the gastric lumen in exchange for K+ ions, resulting in the secretion of hydrochloric acid.[7][8]

The following diagram illustrates this signaling pathway:

G Dimaprit-Induced Gastric Acid Secretion Signaling Pathway cluster_membrane Parietal Cell Membrane cluster_cytosol Cytosol Dimaprit Dimaprit H2R H2 Receptor Dimaprit->H2R Binds to Gs Gs Protein H2R->Gs Activates AC Adenylate Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to H_K_ATPase H+/K+ ATPase (Proton Pump) H_out H+ H_K_ATPase->H_out Pumps out K_in K+ K_in->H_K_ATPase Pumps in PKA Protein Kinase A cAMP->PKA Activates PKA->H_K_ATPase Phosphorylates & Activates G In Vivo Gastric Acid Secretion Measurement Workflow start Start fasting Overnight Fasting of Fistulated Animal start->fasting washout Gastric Washout fasting->washout basal_collection Collect Basal Secretion (e.g., 4 x 15 min) washout->basal_collection iv_infusion Initiate Continuous IV Infusion of Dimaprit basal_collection->iv_infusion stimulated_collection Collect Stimulated Secretion (15 min intervals) iv_infusion->stimulated_collection dose_escalation Stepwise Increase of Dimaprit Dose stimulated_collection->dose_escalation After set time sample_analysis Measure Volume and Titrate Acid Concentration stimulated_collection->sample_analysis dose_escalation->stimulated_collection data_analysis Calculate Acid Output (BAO, MAO, PAO) sample_analysis->data_analysis end End data_analysis->end G In Vitro Gastric Acid Secretion Measurement Workflow start Start euthanasia Euthanize Animal and Excise Stomach start->euthanasia mucosa_isolation Isolate Gastric Mucosa euthanasia->mucosa_isolation preparation_choice Preparation Method mucosa_isolation->preparation_choice ussing_chamber Mount Mucosa in Ussing Chamber preparation_choice->ussing_chamber Isolated Mucosa gland_isolation Digest Mucosa to Isolate Gastric Glands preparation_choice->gland_isolation Isolated Glands equilibration Equilibrate in Oxygenated Buffer ussing_chamber->equilibration gland_isolation->equilibration basal_measurement Measure Basal Acid Secretion equilibration->basal_measurement add_dimaprit Add Dimaprit at Varying Concentrations basal_measurement->add_dimaprit stimulated_measurement Measure Stimulated Acid Secretion add_dimaprit->stimulated_measurement data_analysis Construct Dose-Response Curve and Calculate EC50 stimulated_measurement->data_analysis end End data_analysis->end

References

In Vivo Cardiovascular Profile of Dimaprit Dihydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Summary

Dimaprit dihydrochloride is a potent and selective histamine H2 receptor agonist. In vivo, its primary cardiovascular effects are vasodilation and a consequent decrease in systemic arterial blood pressure. This guide provides a comprehensive overview of the in vivo cardiovascular effects of Dimaprit, detailing its hemodynamic properties, the underlying signaling pathways, and representative experimental protocols for its investigation.

Quantitative Cardiovascular Effects of this compound

The following tables summarize the dose-dependent effects of intravenously administered Dimaprit on key cardiovascular parameters in various animal models.

Table 1: Effect of this compound on Systemic Arterial Blood Pressure

Animal ModelDose RangeRoute of AdministrationEffect on Blood PressureReference
Anesthetized Cat0.01 - 1 µmol/kgIntravenous (bolus)Dose-dependent decrease[1]
Anesthetized Dog-Intravenous (infusion)Lowered systemic arterial blood pressure[1]
Anesthetized Rat0.3 - 100 µmol/kgIntravenousReduction in arterial pressure[2]
Conscious Dog--Reduction in blood pressure (approximate ED50 of 0.96 µmol/kg-h)[3]

Table 2: Effect of this compound on Heart Rate

Animal ModelDose RangeRoute of AdministrationEffect on Heart RateReference
Anesthetized Cat-Continuous intravenous infusionNo significant change[1]
Anesthetized Rat0.1 - 30 µmol/kgIntravenousNo modification[2]
Anesthetized Rat100 µmol/kgIntravenousModest bradycardia[2]
Conscious Dog--Dose-responsive increase (ED50 of 0.80 µmol/kg-h)[3]

Table 3: Effect of this compound on Regional Blood Flow and Vascular Resistance

Animal ModelEffectReference
Anesthetized CatIncreased coronary and gastric blood flows[1]
Anesthetized CatDecreased peripheral vascular resistance[1]
Anesthetized CatVasodilation in the femoral vascular bed[1]
Anesthetized DogDose-related increases in myocardial blood flow[4]

Experimental Protocols

The following section details a representative experimental protocol for investigating the in vivo cardiovascular effects of this compound in an anesthetized rat model. This protocol is a synthesis of standard methodologies reported in cardiovascular pharmacology studies.

Animal Preparation and Anesthesia

Wistar rats are anesthetized with an intraperitoneal injection of a combination of ketamine (50–100 mg/kg) and xylazine (5–10 mg/kg)[5][6]. The depth of anesthesia is monitored by the absence of the pedal withdrawal reflex. The animal's body temperature is maintained at 37°C using a heating pad.

Surgical Procedure and Instrumentation
  • Tracheotomy: A midline incision is made in the neck to expose the trachea. A cannula is inserted into the trachea to ensure a patent airway.

  • Catheterization of the Carotid Artery: The right common carotid artery is isolated, and a fluid-filled catheter connected to a pressure transducer is inserted to allow for the direct measurement of arterial blood pressure[7].

  • Catheterization of the Jugular Vein: The left jugular vein is cannulated for the intravenous administration of this compound.

  • ECG Monitoring: Needle electrodes are placed subcutaneously on the limbs to record the electrocardiogram (ECG) for heart rate determination.

Drug Preparation and Administration

This compound is dissolved in sterile saline to the desired concentrations. The solutions are prepared fresh on the day of the experiment. Intravenous administration can be performed as a bolus injection or a continuous infusion using a syringe pump.

Data Acquisition and Analysis

Arterial blood pressure and ECG signals are continuously recorded using a data acquisition system. Mean arterial pressure (MAP) and heart rate (HR) are derived from these recordings. Data are typically analyzed by comparing the values before and after drug administration.

Signaling Pathway of Dimaprit-Induced Cardiovascular Effects

Dimaprit exerts its cardiovascular effects primarily through the activation of histamine H2 receptors located on vascular smooth muscle cells and cardiomyocytes. The binding of Dimaprit to the H2 receptor initiates a G-protein-coupled signaling cascade.

Dimaprit_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dimaprit Dimaprit dihydrochloride H2R Histamine H2 Receptor Dimaprit->H2R Gs Gs Protein H2R->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates Ca_channel L-type Ca2+ Channel PKA->Ca_channel phosphorylates (inhibits) Myosin Myosin Light Chain Kinase (MLCK) PKA->Myosin phosphorylates (inhibits) Relaxation Vasodilation Ca_channel->Relaxation Myosin->Relaxation

Caption: Signaling pathway of Dimaprit-induced vasodilation.

Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo experiment investigating the cardiovascular effects of Dimaprit.

Experimental_Workflow A Animal Acclimatization B Anesthesia Induction A->B C Surgical Preparation (Catheterization) B->C D Baseline Data Recording (BP, HR, ECG) C->D E Dimaprit Administration (i.v. bolus or infusion) D->E F Post-treatment Data Recording E->F G Data Analysis F->G H Euthanasia G->H

Caption: A typical in vivo experimental workflow.

References

Dimaprit Dihydrochloride and Neuronal Nitric Oxide Synthase (nNOS) Inhibition: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimaprit dihydrochloride, a potent and selective histamine H2 receptor agonist, has emerged as a molecule of interest for its inhibitory effects on neuronal nitric oxide synthase (nNOS). This technical guide provides a comprehensive overview of the mechanism of action, quantitative data, experimental protocols, and signaling pathways associated with Dimaprit's inhibition of nNOS. The structural similarity of Dimaprit to L-arginine, the endogenous substrate for nNOS, is the basis for its inhibitory activity.[1][2] Understanding this interaction is crucial for researchers in neuroscience and drug development exploring the therapeutic potential and off-target effects of compounds modulating nitric oxide signaling.

Quantitative Data on nNOS Inhibition

Dimaprit inhibits nNOS in a concentration-dependent manner. The primary quantitative measure of its potency is the half-maximal inhibitory concentration (IC50). Structure-activity relationship studies have been conducted on Dimaprit analogues to explore the chemical moieties influencing nNOS inhibition.

CompoundIC50 (µM) for Rat Brain nNOSReference
Dimaprit49 ± 14[1][2]
Aminopropylisothiourea4.1 ± 0.9[1]
Methylaminopropylisothiourea7.6 (no error reported)[1]

Experimental Protocols

The most common method to determine nNOS activity and the inhibitory potential of compounds like Dimaprit is the radiolabeled L-arginine to L-citrulline conversion assay.

nNOS Activity Assay: L-Citrulline Conversion

This assay quantifies the enzymatic activity of nNOS by measuring the formation of [³H]-L-citrulline from [³H]-L-arginine.

Principle:

nNOS catalyzes the conversion of L-arginine to L-citrulline and nitric oxide. By using radiolabeled L-arginine, the production of radiolabeled L-citrulline can be quantified. The positively charged [³H]-L-arginine is separated from the neutral [³H]-L-citrulline using cation-exchange chromatography. The radioactivity of the eluate, containing [³H]-L-citrulline, is then measured by liquid scintillation counting.

Materials:

  • Enzyme Source: Purified nNOS or tissue homogenate containing nNOS (e.g., rat brain cerebellum).

  • Buffer: 50 mM Tris-HCl buffer (pH 7.4 at 37°C).

  • Substrate: [³H]-L-arginine (specific activity typically 40-70 Ci/mmol).

  • Cofactors:

    • NADPH (1 mM)

    • CaCl₂ (2 mM)

    • Calmodulin

    • (6R)-5,6,7,8-Tetrahydrobiopterin (BH4)

  • Inhibitor: this compound dissolved in an appropriate solvent (e.g., water).

  • Stop Solution: Ice-cold HEPES buffer (20 mM, pH 5.5) containing EDTA.

  • Separation Resin: Dowex 50W-X8 cation-exchange resin (Na⁺ form).

  • Scintillation Cocktail.

Procedure:

  • Preparation of Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing Tris-HCl buffer, NADPH, CaCl₂, calmodulin, BH4, and [³H]-L-arginine.

  • Inhibitor Addition: Add varying concentrations of this compound or vehicle control to the reaction tubes.

  • Enzyme Addition: Initiate the reaction by adding the nNOS enzyme preparation to the tubes. The final reaction volume is typically 100 µL.

  • Incubation: Incubate the reaction tubes at 37°C for a defined period (e.g., 45 minutes).[2]

  • Reaction Termination: Stop the reaction by adding 1 mL of ice-cold Stop Solution.

  • Separation of [³H]-L-citrulline:

    • Add 1 mL of a 50% aqueous slurry of Dowex 50W-X8 resin to each tube.

    • Vortex the tubes and centrifuge to pellet the resin. The resin binds the unreacted [³H]-L-arginine.

  • Quantification:

    • Transfer an aliquot of the supernatant (containing [³H]-L-citrulline) to a scintillation vial.

    • Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each Dimaprit concentration compared to the vehicle control and determine the IC50 value.

Signaling Pathways and Experimental Workflows

nNOS Signaling Pathway and Inhibition by Dimaprit

Neuronal nitric oxide synthase is a calcium/calmodulin-dependent enzyme that produces nitric oxide (NO) from L-arginine. NO is a critical signaling molecule in the nervous system, involved in processes such as neurotransmission, synaptic plasticity, and neurotoxicity.

The canonical signaling pathway for NO involves the activation of soluble guanylate cyclase (sGC), which in turn catalyzes the formation of cyclic guanosine monophosphate (cGMP) from GTP. cGMP then activates protein kinase G (PKG), leading to downstream cellular effects.

Dimaprit, due to its structural similarity to L-arginine, acts as a competitive inhibitor of nNOS, blocking the synthesis of NO and subsequently attenuating the downstream signaling cascade.

nNOS_Signaling_Inhibition cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R binds CaM Calmodulin NMDA_R->CaM Ca²⁺ influx activates nNOS_active nNOS (Active) CaM->nNOS_active activates NO Nitric Oxide (NO) nNOS_active->NO produces nNOS_inactive nNOS (Inactive) L_Arginine L-Arginine L_Arginine->nNOS_active substrate sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP produces GTP GTP GTP->sGC substrate PKG Protein Kinase G (PKG) cGMP->PKG activates Downstream Downstream Cellular Effects PKG->Downstream Dimaprit Dimaprit Dimaprit->nNOS_active inhibits

Caption: nNOS signaling pathway and its inhibition by Dimaprit.

Experimental Workflow for Assessing nNOS Inhibition

The following diagram illustrates the logical flow of an experiment designed to quantify the inhibitory effect of Dimaprit on nNOS activity.

Experimental_Workflow A Prepare nNOS Enzyme Source D Combine Enzyme, Reaction Mix, and Dimaprit/Vehicle A->D B Prepare Reaction Mix ([³H]-L-arginine, Cofactors) B->D C Prepare Dimaprit Serial Dilutions C->D E Incubate at 37°C D->E F Terminate Reaction E->F G Separate [³H]-L-citrulline (Cation-Exchange) F->G H Quantify Radioactivity (Scintillation Counting) G->H I Data Analysis (IC50 Determination) H->I

References

An In-Depth Technical Guide to the In Vitro and In Vivo Effects of Dimaprit Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimaprit dihydrochloride is a potent and highly selective agonist for the histamine H2 receptor.[1][2][3] Structurally distinct from histamine, it is an isothiourea derivative that has been instrumental in characterizing the physiological roles of the H2 receptor. This technical guide provides a comprehensive overview of the in vitro and in vivo effects of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental applications. Beyond its primary activity at the H2 receptor, Dimaprit has also been shown to inhibit neuronal nitric oxide synthase (nNOS).[1][2]

Core Mechanism of Action

This compound primarily exerts its effects by binding to and activating the histamine H2 receptor, a G-protein coupled receptor (GPCR). Activation of the H2 receptor stimulates the Gs alpha subunit of the G-protein, leading to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA). PKA proceeds to phosphorylate various downstream targets, leading to a cellular response.

Signaling Pathway Diagram

Dimaprit_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dimaprit Dimaprit dihydrochloride H2R Histamine H2 Receptor (GPCR) Dimaprit->H2R Binds and Activates Gs Gs Protein H2R->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Phosphorylation Phosphorylation of Downstream Targets PKA->Phosphorylation Catalyzes Response Cellular Response Phosphorylation->Response

Caption: Signaling pathway of this compound via the Histamine H2 receptor.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound's activity from various in vitro and in vivo studies.

Table 1: In Vitro Receptor Binding and Enzyme Inhibition
ParameterValueSpecies/TissueComments
Histamine H2 Receptor
Ki44 µMGuinea pig right atrium
Relative Potency vs. Histamine71Guinea pig right atrium
Histamine H1 Receptor
Relative Potency vs. Histamine<0.0001-Demonstrates high selectivity for H2 over H1 receptors.[1][4]
Histamine H3 Receptor
Relative Potency vs. Histamine<0.008-
Neuronal Nitric Oxide Synthase (nNOS)
IC5049 µM-Inhibits nNOS at higher concentrations.[1][2]
Table 2: In Vivo Potency and Efficacy
EffectSpeciesDose/ConcentrationRoute of Administration
Stimulation of Gastric Acid Secretion Rat1.25 µM/kg/minIntravenous (i.v.)
Cat2-64 µM/hIntravenous (i.v.)
Dog1-100 nM/kg/minIntravenous (i.v.)
Reduction in Blood Pressure Cat0.01-1 µM/kgIntravenous (i.v.)
Vasodilation Cat1-100 nMIntra-arterial
Inhibition of TNF-α production Mouse200 mg/kgOral
Anti-tumor Activity Mouse-Intraperitoneal (i.p.)

In Vitro Effects and Experimental Protocols

Histamine H2 Receptor Activation

Effect: Dimaprit acts as a full agonist at the H2 receptor, stimulating downstream signaling pathways.

Experimental Protocol: In Vitro Histamine H2 Receptor Functional Assay (cAMP Accumulation)

This protocol outlines a method to measure the increase in intracellular cyclic AMP (cAMP) in response to H2 receptor activation by Dimaprit.

Materials:

  • HEK293 cells stably expressing the human histamine H2 receptor.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).

  • This compound.

  • cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based).

  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

Procedure:

  • Cell Culture: Culture the H2 receptor-expressing HEK293 cells in appropriate flasks until they reach 80-90% confluency.

  • Cell Seeding: Harvest the cells and seed them into 96-well or 384-well plates at a predetermined density. Allow the cells to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in the assay buffer.

  • Assay: a. Remove the culture medium from the wells and wash the cells once with the assay buffer. b. Add the phosphodiesterase inhibitor (e.g., 500 µM IBMX) to all wells and incubate for 30 minutes at 37°C. c. Add the serially diluted this compound to the respective wells. Include a vehicle control. d. Incubate the plate for 30-60 minutes at 37°C.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP concentration against the log of the Dimaprit concentration to generate a dose-response curve and determine the EC50 value.

Workflow Diagram: In Vitro cAMP Assay

cAMP_Assay_Workflow Start Start CultureCells Culture H2R-expressing HEK293 cells Start->CultureCells SeedCells Seed cells into multi-well plates CultureCells->SeedCells PrepareCompound Prepare serial dilutions of Dimaprit SeedCells->PrepareCompound AddIBMX Add phosphodiesterase inhibitor (IBMX) SeedCells->AddIBMX AddDimaprit Add Dimaprit dilutions to wells PrepareCompound->AddDimaprit AddIBMX->AddDimaprit Incubate Incubate at 37°C AddDimaprit->Incubate LyseCells Lyse cells Incubate->LyseCells MeasurecAMP Measure intracellular cAMP (e.g., HTRF, ELISA) LyseCells->MeasurecAMP AnalyzeData Analyze data and determine EC50 MeasurecAMP->AnalyzeData End End AnalyzeData->End

Caption: Workflow for an in vitro cAMP accumulation assay.

Inhibition of Neuronal Nitric Oxide Synthase (nNOS)

Effect: At micromolar concentrations, Dimaprit inhibits the activity of nNOS.[1]

Experimental Protocol: In Vitro nNOS Inhibition Assay

This protocol describes a method to measure the inhibition of nNOS activity by Dimaprit using a commercially available kit.

Materials:

  • Recombinant nNOS enzyme.

  • nNOS assay kit (containing necessary buffers, L-arginine, NADPH, and a fluorescent probe).

  • This compound.

  • 96-well black microplate.

  • Plate reader with fluorescence detection capabilities.

Procedure:

  • Reagent Preparation: Prepare all reagents as per the nNOS assay kit manufacturer's instructions.

  • Compound Preparation: Prepare a serial dilution of this compound in the assay buffer.

  • Assay: a. To the wells of the 96-well plate, add the assay buffer, nNOS enzyme, and the serially diluted this compound or vehicle control. b. Pre-incubate the plate for 10-15 minutes at room temperature. c. Initiate the reaction by adding L-arginine and NADPH to all wells. d. Incubate the plate for the time specified in the kit protocol (e.g., 60 minutes) at 37°C, protected from light.

  • Measurement: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percentage of nNOS inhibition for each Dimaprit concentration and plot it against the log of the concentration to determine the IC50 value.

In Vivo Effects and Experimental Protocols

Stimulation of Gastric Acid Secretion

Effect: Dimaprit is a potent stimulator of gastric acid secretion in various animal models.[1]

Experimental Protocol: Measurement of Gastric Acid Secretion in Anesthetized Rats

Materials:

  • Male Wistar rats (200-250 g).

  • Urethane for anesthesia.

  • Surgical instruments for cannulation.

  • Perfusion pump.

  • pH meter and electrode.

  • Saline solution (0.9% NaCl).

  • This compound for infusion.

Procedure:

  • Animal Preparation: Anesthetize the rat with urethane (e.g., 1.25 g/kg, i.p.).

  • Surgical Procedure: a. Perform a tracheotomy to ensure a clear airway. b. Cannulate the jugular vein for intravenous infusion of Dimaprit. c. Expose the stomach through a midline abdominal incision. d. Insert a cannula into the forestomach and another at the pylorus to allow for continuous perfusion of the stomach.

  • Stomach Perfusion: Perfuse the stomach with saline at a constant rate (e.g., 1 ml/min) using a perfusion pump.

  • Basal Acid Secretion: Collect the perfusate every 15 minutes and measure the pH to determine the basal acid secretion rate.

  • Dimaprit Administration: Infuse this compound intravenously at a constant rate (e.g., 1.25 µM/kg/min).

  • Stimulated Acid Secretion: Continue to collect the perfusate every 15 minutes and measure the pH to determine the stimulated acid secretion rate.

  • Data Analysis: Calculate the acid output (in µmol H+/min) and compare the basal and stimulated secretion rates.

Cardiovascular Effects

Effect: Dimaprit causes a dose-dependent decrease in blood pressure due to vasodilation.[1]

Experimental Protocol: Assessment of Cardiovascular Effects in Anesthetized Cats

Materials:

  • Adult cats of either sex.

  • Anesthetic agent (e.g., pentobarbital sodium).

  • Surgical instruments.

  • Pressure transducer and recording system for blood pressure measurement.

  • Catheter for cannulation of the femoral artery and vein.

  • This compound solution.

Procedure:

  • Animal Preparation: Anesthetize the cat and maintain a stable level of anesthesia throughout the experiment.

  • Surgical Procedure: a. Cannulate the femoral artery and connect it to a pressure transducer to continuously monitor arterial blood pressure. b. Cannulate the femoral vein for intravenous administration of Dimaprit.

  • Baseline Measurement: Record the baseline mean arterial pressure (MAP) for a stable period.

  • Dimaprit Administration: Administer this compound as a bolus intravenous injection at increasing doses (e.g., 0.01, 0.1, 1 µM/kg).

  • Data Recording: Continuously record the blood pressure response to each dose of Dimaprit.

  • Data Analysis: Calculate the change in MAP from baseline for each dose and construct a dose-response curve.

Anti-inflammatory Effects

Effect: Dimaprit has been shown to inhibit the production of the pro-inflammatory cytokine TNF-α.

Experimental Protocol: In Vivo Inhibition of LPS-Induced TNF-α Production in Mice

Materials:

  • Male BALB/c mice.

  • Lipopolysaccharide (LPS).

  • This compound.

  • Saline solution.

  • ELISA kit for mouse TNF-α.

  • Blood collection supplies.

Procedure:

  • Animal Groups: Divide the mice into at least three groups: vehicle control, LPS only, and LPS + Dimaprit.

  • Dimaprit Administration: Administer this compound (e.g., 200 mg/kg) or vehicle orally to the respective groups one hour before LPS challenge.

  • LPS Challenge: Inject LPS (e.g., 10 mg/kg) intraperitoneally into the LPS only and LPS + Dimaprit groups.

  • Blood Collection: At a predetermined time point after LPS injection (e.g., 1.5 hours), collect blood samples from all mice via cardiac puncture.

  • Plasma Separation: Centrifuge the blood samples to obtain plasma.

  • TNF-α Measurement: Measure the concentration of TNF-α in the plasma samples using a mouse TNF-α ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Compare the plasma TNF-α levels between the different experimental groups.

Anti-tumor Activity

Effect: In some experimental models, Dimaprit has demonstrated anti-tumor properties.[5]

Experimental Protocol: Assessment of In Vivo Anti-tumor Activity in a Mouse Xenograft Model

Materials:

  • Immunocompromised mice (e.g., nude mice).

  • Cancer cell line (e.g., human fibrosarcoma cells).

  • Matrigel.

  • This compound.

  • Calipers for tumor measurement.

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells mixed with Matrigel into the flank of each mouse.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100 mm³).

  • Animal Groups: Randomize the mice into a control group and a Dimaprit treatment group.

  • Treatment: Administer this compound (e.g., daily intraperitoneal injections) to the treatment group and a vehicle to the control group.

  • Tumor Measurement: Measure the tumor volume with calipers every 2-3 days.

  • Endpoint: Continue the treatment for a specified period or until the tumors in the control group reach a predetermined maximum size.

  • Data Analysis: Compare the tumor growth curves between the control and Dimaprit-treated groups.

Logical Relationship Diagram: In Vivo Experimental Design

InVivo_Experiment_Logic Start Hypothesis Formulation AnimalModel Select Appropriate Animal Model Start->AnimalModel Randomization Randomize Animals into Groups AnimalModel->Randomization TreatmentGroups Define Treatment Groups (Vehicle, Dimaprit) Randomization->TreatmentGroups Administration Administer Treatment TreatmentGroups->Administration DataCollection Collect Physiological Data (e.g., Blood Pressure, Tumor Size) Administration->DataCollection Endpoint Reach Experimental Endpoint DataCollection->Endpoint Over Time Analysis Analyze and Interpret Data Endpoint->Analysis Conclusion Draw Conclusions Analysis->Conclusion

References

Methodological & Application

Application Notes and Protocols for Dimaprit Dihydrochloride in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimaprit dihydrochloride is a potent and selective agonist for the histamine H2 receptor, a member of the G protein-coupled receptor (GPCR) family. Its high specificity makes it a valuable tool for investigating the physiological and pathological roles of the H2 receptor and for studying the downstream signaling pathways.[1][2] Upon binding to the H2 receptor, Dimaprit initiates a signaling cascade that primarily involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[3][4] This second messenger, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, mediating a wide range of cellular responses.[3][4][5]

These application notes provide a detailed experimental protocol for utilizing this compound in a cell culture setting to study H2 receptor activation and downstream cAMP signaling. The provided methodologies and data presentation guidelines are intended to assist researchers in designing and executing robust and reproducible experiments.

Data Presentation

Quantitative data from experiments with this compound should be meticulously recorded and presented for clear interpretation and comparison. The following table summarizes key quantitative parameters for this compound based on published literature.

ParameterValueCell Line/SystemReference
EC50 for cAMP increase 5.7 x 10⁻⁶ MHL-60[6]
Ki for H2 Receptor 44 µMGuinea pig right atrium[7]
IC50 for nNOS inhibition 49 µMNot specified[8][9]
Effective Concentration 10⁻⁵ M - 10⁻⁴ MRat spleen cells[10]
Observed Effect 30-fold increase in cAMP levelsHL-60[6]

Signaling Pathway

The activation of the histamine H2 receptor by this compound initiates a well-defined signaling cascade. The following diagram illustrates this pathway.

Dimaprit_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Dimaprit Dimaprit dihydrochloride H2R Histamine H2 Receptor (GPCR) Dimaprit->H2R Gs Gs Protein H2R->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Cellular_Response Cellular Response (e.g., Gene Expression, Cell Differentiation) CREB->Cellular_Response regulates

Caption: Signaling pathway of this compound via the H2 receptor.

Experimental Protocols

This section outlines a detailed protocol for treating a cell line, such as HL-60 human promyelocytic leukemia cells, with this compound and subsequently measuring the intracellular cAMP concentration.

Materials
  • Cell Line: HL-60 (or other cell line expressing histamine H2 receptors)

  • Cell Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound

  • Phosphate Buffered Saline (PBS) , pH 7.4

  • Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX)

  • cAMP Assay Kit (e.g., ELISA, HTRF, or other suitable format)

  • Cell lysis buffer (compatible with the chosen cAMP assay)

  • Reagents for protein quantification (e.g., BCA or Bradford assay kit)

  • Sterile, nuclease-free water

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Plate reader capable of detecting the signal from the chosen cAMP assay

Experimental Workflow Diagram

The following diagram provides a visual representation of the experimental workflow.

Experimental_Workflow A 1. Cell Seeding (e.g., HL-60 cells in 96-well plate) B 2. Cell Culture (Incubate for 24-48h) A->B D 4. Pre-treatment (Optional) (Add PDE inhibitor, e.g., IBMX) B->D C 3. Prepare Dimaprit Solutions (Serial dilutions in culture medium) E 5. Dimaprit Treatment (Add diluted Dimaprit to cells) C->E D->E F 6. Incubation (e.g., 30 minutes at 37°C) E->F G 7. Cell Lysis (Add lysis buffer) F->G H 8. cAMP Measurement (Perform cAMP assay) G->H I 9. Data Analysis (Normalize to protein concentration, calculate EC50) H->I

Caption: Experimental workflow for this compound treatment and cAMP assay.

Step-by-Step Protocol

1. Cell Culture and Seeding:

  • Culture HL-60 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.

  • Seed the cells into a 96-well plate at a density of 1 x 10⁵ to 5 x 10⁵ cells/well in 100 µL of culture medium.

  • Incubate the plate for 24-48 hours to allow cells to attach and resume growth.

2. Preparation of this compound Stock Solution:

  • Prepare a 10 mM stock solution of this compound in sterile, nuclease-free water or PBS.

  • To ensure complete dissolution, you may need to gently warm the solution to 37°C and use an ultrasonic bath.[9]

  • Filter-sterilize the stock solution using a 0.22 µm syringe filter.

  • Aliquot the stock solution and store at -20°C for long-term use. Avoid repeated freeze-thaw cycles.

3. Preparation of Working Solutions:

  • On the day of the experiment, prepare serial dilutions of the this compound stock solution in serum-free culture medium to achieve the desired final concentrations (e.g., ranging from 10⁻⁸ M to 10⁻⁴ M).

  • Also, prepare a vehicle control (medium without Dimaprit).

4. Treatment of Cells:

  • Carefully remove the culture medium from the wells.

  • (Optional but recommended) To prevent the degradation of cAMP, pre-incubate the cells with a phosphodiesterase (PDE) inhibitor like IBMX (final concentration of 0.1-0.5 mM) for 15-30 minutes at 37°C.

  • Add 100 µL of the prepared Dimaprit working solutions or the vehicle control to the respective wells.

  • Incubate the plate at 37°C for a predetermined time, typically 15-60 minutes. A 30-minute incubation is a good starting point.[2]

5. Cell Lysis:

  • After the incubation period, remove the treatment medium.

  • Add the appropriate volume of cell lysis buffer (as recommended by the cAMP assay kit manufacturer) to each well.

  • Incubate the plate on a shaker for 10-20 minutes at room temperature to ensure complete cell lysis.

6. cAMP Measurement:

  • Perform the cAMP assay on the cell lysates according to the manufacturer's protocol. This typically involves the addition of detection reagents and measurement of the signal (e.g., absorbance, fluorescence, or luminescence).

  • Generate a standard curve using the cAMP standards provided in the kit.

7. Data Analysis:

  • Use the standard curve to determine the concentration of cAMP in each sample.

  • (Optional but recommended) Normalize the cAMP concentration to the total protein concentration in each well to account for variations in cell number. To do this, perform a protein assay (e.g., BCA) on a parallel set of wells or on a small aliquot of the lysate.

  • Plot the normalized cAMP concentration against the logarithm of the this compound concentration to generate a dose-response curve.

  • Calculate the EC50 value, which is the concentration of Dimaprit that produces 50% of the maximal response.

Conclusion

This compound is a powerful pharmacological tool for the specific activation of the histamine H2 receptor. The protocols and data presented in these application notes provide a comprehensive guide for researchers to effectively utilize this compound in cell culture experiments to investigate H2 receptor signaling and its downstream consequences. Adherence to these detailed methodologies will facilitate the generation of reliable and reproducible data, contributing to a deeper understanding of the role of the histamine H2 receptor in various biological processes.

References

Preparation of Dimaprit Dihydrochloride Stock Solution: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimaprit dihydrochloride is a potent and selective agonist for the histamine H2 receptor, making it a valuable tool in pharmacological research.[1][2] Proper preparation of stock solutions is critical for obtaining accurate and reproducible experimental results. This document provides detailed application notes and protocols for the preparation, storage, and use of this compound stock solutions in both in vitro and in vivo research settings.

Chemical Properties and Solubility

This compound is a white to off-white crystalline solid.[3] Understanding its solubility in various solvents is the first step in preparing a stock solution. The choice of solvent will depend on the experimental system and the required concentration.

Table 1: Solubility and Properties of this compound

PropertyValueSource(s)
Molecular Formula C₆H₁₅N₃S · 2HCl[3][4]
Molecular Weight 234.2 g/mol [3][4]
Solubility in Water Up to 100 mM[5][6]
Solubility in DMSO Approx. 30 mg/mL[3][4]
Solubility in DMF Approx. 30 mg/mL[3][4]
Solubility in DMSO:PBS (pH 7.2) (1:3) Approx. 0.25 mg/mL[3][4]
Storage of Solid -20°C, desiccated[4][5]
Stability of Solid ≥ 4 years at -20°C[3][4]

Recommended Solvents and Stock Solution Preparation

The choice of solvent is crucial and should be compatible with the downstream application. For most cell culture experiments, preparing a concentrated stock in an organic solvent like DMSO, followed by dilution in aqueous media, is standard practice. For in vivo studies, aqueous solutions are often preferred.

Protocol for Preparing a 10 mM DMSO Stock Solution

This protocol is suitable for most in vitro applications.

Materials:

  • This compound powder

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Sterile, nuclease-free microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipette

Procedure:

  • Pre-warm the this compound powder to room temperature before opening the vial, especially if stored at -20°C, to prevent condensation.

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.342 mg of the compound (Molecular Weight = 234.2 g/mol ).

  • Add the appropriate volume of anhydrous DMSO to the tube. For a 10 mM solution from 2.342 mg, add 1 mL of DMSO.

  • Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.[7]

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C. For long-term storage, -80°C is recommended.[8]

Protocol for Preparing a 100 mM Aqueous Stock Solution

This protocol is suitable for applications where DMSO may interfere with the experimental results.

Materials:

  • This compound powder

  • Sterile, deionized or distilled water

  • Sterile, nuclease-free microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipette

Procedure:

  • Pre-warm the this compound powder to room temperature.

  • Weigh the desired amount of powder. To prepare 1 mL of a 100 mM stock solution, weigh out 23.42 mg of the compound.

  • Add the appropriate volume of sterile water. For a 100 mM solution from 23.42 mg, add 1 mL of water.

  • Vortex vigorously until the solid is fully dissolved. Sonication may be used to facilitate dissolution.

  • Sterile filter the solution using a 0.22 µm syringe filter if sterility is required for the application.

  • Use immediately or aliquot and store at -20°C for up to one month.[6] It is generally recommended to prepare fresh aqueous solutions on the day of use.[6][7]

Storage and Stability of Stock Solutions

Proper storage is essential to maintain the activity of the this compound stock solution.

Table 2: Storage and Stability of this compound Stock Solutions

SolventStorage TemperatureStabilitySource(s)
DMSO -20°CUp to 1 month[1][9]
DMSO -80°CUp to 6 months[4]
Water -20°CUp to 1 month[6]
Aqueous Buffers 4°CNot recommended for more than one day[4]

Note: Always bring aliquots to room temperature and ensure the solution is precipitate-free before use.[6] Avoid repeated freeze-thaw cycles.

Application Examples and Working Concentrations

The final concentration of this compound will vary depending on the specific experiment.

  • In Vitro Studies: For cell-based assays, working concentrations typically range from 1 µM to 100 µM.[10][11][12][13][14] The DMSO stock solution should be diluted in the appropriate cell culture medium to the final desired concentration. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.

  • In Vivo Studies: For animal studies, dosages can range from 1 mg/kg to 200 mg/kg, administered via intravenous or oral routes.[4][10][15] The choice of vehicle will depend on the administration route and the required concentration. For intravenous injection, a saline solution may be appropriate.

Safety Precautions

This compound should be handled with care. It is recommended to wear personal protective equipment, including gloves, a lab coat, and safety glasses.[2][10][16][17] Avoid inhalation of the powder and contact with skin and eyes.[2][10][16][17]

Signaling Pathway and Experimental Workflow

Dimaprit acts as an agonist at the histamine H2 receptor, which is a G-protein coupled receptor (GPCR). The primary signaling pathway involves the activation of adenylyl cyclase and the subsequent production of cyclic AMP (cAMP).

H2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Dimaprit Dimaprit dihydrochloride H2R Histamine H2 Receptor (H2R) Dimaprit->H2R Binds to Gs Gs Protein H2R->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates Response Cellular Response (e.g., Gastric Acid Secretion, Smooth Muscle Relaxation) CREB->Response Leads to

Caption: Histamine H2 Receptor Signaling Pathway.

The following diagram illustrates a typical workflow for preparing a this compound stock solution for use in a cell-based assay.

Stock_Solution_Workflow cluster_preparation Stock Solution Preparation cluster_application Experimental Application (Cell-Based Assay) weigh 1. Weigh Dimaprit dihydrochloride dissolve 2. Dissolve in appropriate solvent (e.g., DMSO) weigh->dissolve vortex 3. Vortex/Sonicate until dissolved dissolve->vortex aliquot 4. Aliquot into single-use tubes vortex->aliquot store 5. Store at -20°C or -80°C aliquot->store thaw 6. Thaw aliquot at room temperature store->thaw For Experiment dilute 7. Dilute stock in cell culture medium to working concentration thaw->dilute treat 8. Treat cells with working solution dilute->treat incubate 9. Incubate for defined period treat->incubate analyze 10. Analyze cellular response incubate->analyze

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimaprit dihydrochloride is a potent and highly selective agonist for the histamine H2 receptor.[1][2] It is a valuable pharmacological tool for investigating the physiological and pathological roles of the H2 receptor signaling pathway. These application notes provide essential information on the recommended solvents, solution preparation, and a detailed protocol for a common cell-based assay involving this compound.

Mechanism of Action

Dimaprit mimics the action of endogenous histamine at the H2 receptor, a G protein-coupled receptor (GPCR). Activation of the H2 receptor primarily involves the coupling to the Gs alpha subunit of the heterotrimeric G protein. This initiates a signaling cascade beginning with the activation of adenylyl cyclase, which then catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream target proteins, mediating the cellular response.[3]

Solubility and Solution Preparation

The solubility of this compound is a critical factor for the successful design and execution of in vitro and in vivo experiments. The following table summarizes the solubility of this compound in various common solvents.

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)
Water23.42100
DMSO30.0128.10
DMF30.0128.10
DMSO:PBS (pH 7.2) (1:3)0.251.07

Data compiled from multiple sources.[4][5]

Stock Solution Preparation:

For most applications, it is recommended to prepare a concentrated stock solution in a suitable solvent, which can then be diluted to the final working concentration in the experimental buffer or medium.

  • Water: this compound is readily soluble in water up to 100 mM.[3][6][7] For aqueous stock solutions, it is recommended to prepare them fresh on the day of use.

  • DMSO and DMF: this compound is also highly soluble in organic solvents like DMSO and dimethylformamide (DMF), with a solubility of approximately 30 mg/mL.[4][5] Stock solutions in these solvents can be stored for longer periods.

  • Aqueous Buffers: The compound is sparingly soluble in aqueous buffers.[8] To achieve the desired concentration in a buffer, it is advisable to first dissolve the compound in a small amount of DMSO and then dilute it with the aqueous buffer of choice.[8]

Storage of Solutions:

  • Aqueous solutions: It is not recommended to store aqueous solutions for more than one day.[8]

  • DMSO/DMF stock solutions: Aliquot and store at -20°C for up to one month or at -80°C for up to six months.[9] Avoid repeated freeze-thaw cycles.

Experimental Protocols

Cell-Based Cyclic AMP (cAMP) Assay

This protocol describes a general method for measuring the agonist activity of this compound on H2 receptor-expressing cells by quantifying the intracellular accumulation of cAMP.

Materials:

  • This compound

  • H2 receptor-expressing cells (e.g., HEK293 cells stably expressing the human H2 receptor)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 5 mM HEPES)

  • 3-isobutyl-1-methylxanthine (IBMX)

  • cAMP assay kit (e.g., cAMP-Glo™ Assay, Promega)

  • Multi-well plates (e.g., 96-well white, clear-bottom plates)

Protocol:

  • Cell Culture: Culture the H2 receptor-expressing cells in the appropriate medium supplemented with FBS in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Seed the cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay. Allow the cells to adhere and grow overnight.

  • Compound Preparation:

    • Prepare a concentrated stock solution of this compound in water or DMSO.

    • Perform serial dilutions of the this compound stock solution in the assay buffer to create a range of concentrations for the dose-response curve.

  • Assay Procedure:

    • On the day of the assay, remove the culture medium from the wells.

    • Wash the cells gently with PBS.

    • Add assay buffer containing a phosphodiesterase inhibitor, such as IBMX (typically 0.5 mM), to each well and incubate for a short period (e.g., 10-30 minutes) at 37°C. This step is crucial to prevent the degradation of cAMP.

    • Add the different concentrations of this compound to the respective wells. Include a vehicle control (assay buffer with IBMX only).

    • Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes) to allow for H2 receptor stimulation and cAMP production.

  • cAMP Measurement:

    • Following the incubation, lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit. For bioluminescent assays like cAMP-Glo™, this typically involves adding a lysis reagent followed by a detection reagent that generates a luminescent signal proportional to the cAMP concentration.

  • Data Analysis:

    • Generate a dose-response curve by plotting the luminescent signal (or cAMP concentration) against the logarithm of the this compound concentration.

    • Calculate the EC50 value, which is the concentration of Dimaprit that produces 50% of the maximal response.

Visualizations

G Dimaprit Dimaprit dihydrochloride H2R Histamine H2 Receptor (GPCR) Dimaprit->H2R Binds to G_protein Gs Protein H2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets

Caption: Histamine H2 Receptor Signaling Pathway.

G start Start weigh Weigh Dimaprit dihydrochloride start->weigh dissolve Dissolve in appropriate solvent (e.g., Water, DMSO) to make stock solution weigh->dissolve store Store stock solution (aliquoted at -20°C or -80°C) dissolve->store For storage dilute Dilute stock solution in assay buffer to working concentrations dissolve->dilute For immediate use store->dilute add_to_cells Add working solutions to cells dilute->add_to_cells incubate Incubate for specified time add_to_cells->incubate measure Measure cellular response (e.g., cAMP levels) incubate->measure end End measure->end

Caption: Experimental Workflow for Dimaprit Solution.

References

Application Notes and Protocols for Intraperitoneal Administration of Dimaprit Dihydrochloride in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimaprit dihydrochloride is a potent and selective agonist for the histamine H2 receptor.[1] It is a valuable pharmacological tool for investigating the physiological and pathophysiological roles of H2 receptor activation. In addition to its primary target, Dimaprit has been shown to inhibit neuronal nitric oxide synthase (nNOS) at higher concentrations, with an IC50 of 49 μM.[1] This dual activity should be considered when interpreting experimental results.

These application notes provide a comprehensive overview of the intraperitoneal (IP) administration of this compound in mice, including its applications in studying inflammation and cancer, detailed experimental protocols, and a summary of reported in vivo and in vitro effects.

Applications

  • Anti-inflammatory and Immunomodulatory Studies: Activation of the histamine H2 receptor has been shown to downregulate the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α).[1] This makes Dimaprit a useful tool for investigating the role of H2 receptors in inflammatory conditions like endotoxin shock and hepatitis.

  • Cancer Research: Studies have shown that daily intraperitoneal administration of Dimaprit can lead to a decrease in tumor growth and an increase in survival in mice with fibrosarcoma.[2]

  • Cardiovascular Research: Dimaprit has been used to study the effects of H2 receptor activation on the cardiovascular system, including its impact on blood pressure and heart rate. However, it is important to note that many of these studies have been conducted in species other than mice or have utilized intravenous administration.

  • Gastrointestinal Studies: As an H2 receptor agonist, Dimaprit can stimulate gastric acid secretion and is a useful tool for studying the mechanisms of acid production and the effects of H2 receptor antagonists.

Data Presentation

The following tables summarize the quantitative data from studies involving this compound.

Table 1: In Vivo Efficacy of this compound in Mouse Models

ModelAdministration RouteDosageEffectReference
Endotoxin Shock (LPS-induced)Oral200 mg/kg71% inhibition of plasma TNF-α increase[1]
Hepatitis (Galactosamine/LPS-induced)Oral200 mg/kg99% reduction in plasma TNF-α increase; 82% reduction in L-alanine aminotransferase[1]
FibrosarcomaIntraperitoneal (daily)Not specified in abstractDecreased tumor growth and increased survival[2]

Table 2: In Vitro Activity of this compound

AssayCell TypeIC50 / ConcentrationEffectReference
TNF-α Production InhibitionMouse Peritoneal Macrophages & Human Peripheral Blood Monocytes (LPS-stimulated)1 µM (IC50)Dose-dependent inhibition of TNF-α production[1]
Neuronal Nitric Oxide Synthase (nNOS) InhibitionNot specified49 µM (IC50)Inhibition of nNOS[1]
³H-thymidine IncorporationTumor Cell Cultures10⁻⁴ MInhibition of incorporation[2]

Experimental Protocols

Protocol 1: General Intraperitoneal Administration of this compound in Mice

This protocol provides a general guideline for the IP injection of this compound. Specific doses and volumes should be optimized based on the experimental design and mouse strain.

Materials:

  • This compound

  • Sterile, pyrogen-free saline (0.9% NaCl)

  • Sterile 1 ml syringes

  • Sterile 25-27 gauge needles

  • 70% ethanol

  • Animal scale

  • Appropriate personal protective equipment (PPE)

Procedure:

  • Preparation of Dimaprit Solution:

    • On the day of injection, prepare a fresh solution of this compound in sterile saline. For example, to achieve a dose of 40 mg/kg in a 25 g mouse with an injection volume of 0.1 ml, a 10 mg/ml solution would be required.

    • Ensure the solution is fully dissolved and at room temperature before injection.

  • Animal Handling and Injection:

    • Weigh the mouse to accurately calculate the injection volume. The maximum recommended IP injection volume for mice is 10 ml/kg.

    • Properly restrain the mouse by the scruff of the neck to expose the abdomen.

    • Tilt the mouse's head downwards to allow the abdominal organs to shift cranially.

    • Cleanse the injection site in the lower right abdominal quadrant with a 70% ethanol swab. This location helps to avoid the cecum and urinary bladder.

    • Insert the needle, bevel up, at a 15-30 degree angle into the peritoneal cavity.

    • Gently aspirate to ensure the needle has not entered a blood vessel or organ. If blood or yellowish fluid appears, withdraw the needle and reinject at a different site with a fresh needle and syringe.

    • Slowly inject the calculated volume of the Dimaprit solution.

    • Withdraw the needle and return the mouse to its cage.

    • Monitor the animal for any adverse reactions post-injection.

Protocol 2: Evaluation of Anti-inflammatory Effects of Dimaprit in a Mouse Model of Endotoxemia

This protocol is adapted from a study investigating the effects of Dimaprit on LPS-induced inflammation.[1] Note that the original study used oral administration; this protocol is adapted for intraperitoneal administration for research purposes.

Experimental Workflow:

G cluster_0 Pre-treatment Phase cluster_1 Induction of Inflammation cluster_2 Sample Collection & Analysis A Acclimatize Mice B Prepare Dimaprit Solution A->B C Administer Dimaprit (IP) or Vehicle B->C D Administer LPS (e.g., 8 mg/kg IV or IP) 1 hour post-Dimaprit C->D E Collect Blood Sample (e.g., 1.5 hours post-LPS) D->E F Measure Plasma TNF-α Levels (ELISA) E->F

Caption: Experimental workflow for assessing the anti-inflammatory effects of Dimaprit.

Procedure:

  • Animal Groups:

    • Group 1: Vehicle control (saline IP) + Saline challenge

    • Group 2: Vehicle control (saline IP) + LPS challenge

    • Group 3: this compound (dose range, e.g., 10-100 mg/kg IP) + LPS challenge

  • Pre-treatment:

    • Administer the appropriate dose of this compound or vehicle (saline) via intraperitoneal injection as described in Protocol 1.

  • Induction of Endotoxemia:

    • One hour after the pre-treatment, induce endotoxemia by injecting lipopolysaccharide (LPS) from E. coli (e.g., 8 mg/kg) via the intravenous or intraperitoneal route.

  • Sample Collection and Analysis:

    • At a predetermined time point post-LPS administration (e.g., 1.5 hours, when TNF-α levels are expected to peak), collect blood samples via cardiac puncture or another approved method.

    • Prepare plasma and measure the concentration of TNF-α using a commercially available ELISA kit according to the manufacturer's instructions.

Signaling Pathways

This compound primarily exerts its effects through the activation of the histamine H2 receptor, a Gs protein-coupled receptor. It can also inhibit neuronal nitric oxide synthase (nNOS) at higher concentrations.

Histamine H2 Receptor Signaling Pathway

Activation of the H2 receptor by Dimaprit initiates a signaling cascade that leads to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).

G Dimaprit Dimaprit H2R Histamine H2 Receptor (Gs-coupled) Dimaprit->H2R activates AC Adenylyl Cyclase H2R->AC activates ATP ATP cAMP cAMP ATP->cAMP converted by AC PKA Protein Kinase A (PKA) cAMP->PKA activates Downstream Downstream Cellular Effects (e.g., ↓ TNF-α production) PKA->Downstream phosphorylates targets

Caption: Dimaprit-induced H2 receptor signaling cascade.

Inhibition of Neuronal Nitric Oxide Synthase (nNOS)

At higher concentrations, Dimaprit can inhibit the activity of nNOS, which is responsible for the synthesis of nitric oxide (NO) from L-arginine.

G Dimaprit Dimaprit (High Conc.) nNOS Neuronal Nitric Oxide Synthase (nNOS) Dimaprit->nNOS inhibits L_Arginine L-Arginine NO Nitric Oxide (NO) L_Arginine->NO converted by nNOS

Caption: Inhibitory effect of Dimaprit on nNOS activity.

Safety Precautions

  • Follow all institutional guidelines for the safe handling and use of laboratory animals.

  • Wear appropriate personal protective equipment (PPE), including gloves and a lab coat, when handling this compound and performing injections.

  • Dispose of all sharps in a designated sharps container.

  • While systemic toxicity via intraperitoneal administration has not been extensively reported, high doses of Dimaprit administered directly into the cerebral ventricles have been shown to be neurotoxic. This should be considered if there is a concern for blood-brain barrier compromise in the experimental model.

By following these application notes and protocols, researchers can effectively utilize this compound as a tool to investigate the roles of the histamine H2 receptor in various physiological and disease models in mice.

References

Determining the Optimal In Vitro Concentration of Dimaprit Dihydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimaprit dihydrochloride is a potent and selective agonist for the histamine H2 receptor.[1][2] Its primary mechanism of action involves the activation of H2 receptors, which are G-protein coupled receptors (GPCRs) linked to the Gs alpha subunit. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[3] This signaling cascade mediates a variety of physiological responses, making Dimaprit a valuable tool for in vitro studies of H2 receptor function and downstream cellular effects. This document provides detailed protocols and application notes to guide researchers in determining the optimal concentration of this compound for their specific in vitro experimental needs.

Mechanism of Action

Dimaprit selectively binds to and activates histamine H2 receptors.[4] This interaction initiates a signaling cascade, as illustrated in the pathway diagram below. The resulting increase in intracellular cAMP can influence a wide range of cellular processes, including inflammation, cell proliferation, and gastric acid secretion.[1][5] Notably, Dimaprit has been shown to inhibit TNF-alpha production in vitro with an IC50 of 1 µM in mouse peritoneal macrophages and human peripheral blood monocytes.[5] In other studies, concentrations of 10⁻⁵ M and 10⁻⁴ M were effective in increasing the response of rat spleen cells to T-cell mitogens.[6][7]

Dimaprit_Signaling_Pathway cluster_cell Cell Membrane Dimaprit Dimaprit dihydrochloride H2R Histamine H2 Receptor Dimaprit->H2R Binds to G_Protein Gs Protein (α, β, γ subunits) H2R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Target Gene Expression CREB->Gene_Expression Regulates Cellular_Response Cellular Response Gene_Expression->Cellular_Response

Diagram 1: this compound signaling pathway.

Experimental Protocols

To determine the optimal concentration of this compound for a specific in vitro application, a dose-response experiment is essential. The following protocols provide a general framework that can be adapted to various cell types and experimental endpoints.

Protocol 1: Cell Culture and Treatment
  • Cell Seeding:

    • For adherent cells, seed cells in appropriate multi-well plates (e.g., 96-well) at a density that will result in 70-80% confluency at the time of the experiment. Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[8]

    • For suspension cells, cells can be seeded on the day of the experiment.

  • Preparation of Dimaprit Stock Solution:

    • This compound is soluble in DMSO and water.[1] Prepare a high-concentration stock solution (e.g., 100 mM) in sterile DMSO or water.

    • Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1]

  • Preparation of Working Solutions:

    • On the day of the experiment, prepare a series of dilutions from the stock solution in the appropriate cell culture medium. A common approach is to perform serial dilutions to cover a broad concentration range (e.g., 1 nM to 100 µM).

  • Cell Treatment:

    • Remove the existing culture medium from the cells.

    • Add the prepared Dimaprit working solutions to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO as the highest Dimaprit concentration) and a negative control (medium only).

    • Incubate the cells for the desired period, which may vary depending on the downstream assay (e.g., 15-30 minutes for cAMP assays, or longer for gene expression or functional assays).

Protocol 2: cAMP Measurement Assay

The measurement of intracellular cAMP is a direct method to assess the activation of the H2 receptor by Dimaprit. Several commercial kits are available for this purpose, often based on principles like HTRF, FRET, or ELISA. The following is a general protocol adaptable to many kit formats.[9][10]

  • Cell Stimulation:

    • Prepare and treat cells with a range of Dimaprit concentrations as described in Protocol 1. A typical stimulation time for cAMP production is 15-30 minutes.

    • It is recommended to include a phosphodiesterase (PDE) inhibitor, such as IBMX (3-isobutyl-1-methylxanthine), in the stimulation buffer to prevent cAMP degradation.[10]

  • Cell Lysis:

    • After stimulation, lyse the cells according to the manufacturer's instructions of the chosen cAMP assay kit.

  • cAMP Detection:

    • Perform the cAMP detection assay following the kit's protocol. This typically involves the addition of detection reagents and measurement of a signal (e.g., fluorescence, luminescence).

  • Data Analysis:

    • Generate a standard curve using the provided cAMP standards.

    • Calculate the concentration of cAMP in each sample based on the standard curve.

    • Plot the cAMP concentration against the logarithm of the Dimaprit concentration to generate a dose-response curve and determine the EC₅₀ (half-maximal effective concentration).

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay & Analysis cluster_result Outcome Cell_Culture 1. Cell Culture (Adherent or Suspension) Dimaprit_Prep 2. Prepare Dimaprit Serial Dilutions Treatment 3. Treat Cells with Dimaprit Concentrations Dimaprit_Prep->Treatment Incubation 4. Incubate for Defined Period Treatment->Incubation Assay_Endpoint 5. Perform Downstream Assay (e.g., cAMP, Viability, Gene Expression) Incubation->Assay_Endpoint Data_Collection 6. Collect Data Assay_Endpoint->Data_Collection Analysis 7. Analyze Data (Dose-Response Curve, EC50) Data_Collection->Analysis Optimal_Conc 8. Determine Optimal Concentration Analysis->Optimal_Conc

Diagram 2: Experimental workflow for determining optimal concentration.
Protocol 3: Cell Viability Assay

It is crucial to determine the concentration range at which Dimaprit is not cytotoxic.

  • Cell Treatment:

    • Prepare and treat cells with a broad range of Dimaprit concentrations as described in Protocol 1.

    • Incubate for a period relevant to your planned experiments (e.g., 24-72 hours).

  • Viability Assessment:

    • Use a suitable cell viability assay, such as MTT, MTS, or a live/dead staining kit.

    • Follow the manufacturer's protocol for the chosen assay.

  • Data Analysis:

    • Calculate the percentage of viable cells relative to the vehicle control.

    • Determine the concentration at which Dimaprit significantly reduces cell viability. This will define the upper limit for your experimental concentrations.

Data Presentation

The quantitative data from dose-response experiments should be summarized in a clear and structured format for easy comparison.

Table 1: Example Dose-Response Data for this compound

Dimaprit Concentration (µM)Log [Dimaprit] (M)Intracellular cAMP (nM) (Mean ± SD)Cell Viability (%) (Mean ± SD)
0 (Vehicle)-2.1 ± 0.3100 ± 4.5
0.01-85.8 ± 0.699.1 ± 5.2
0.1-715.2 ± 1.8101.3 ± 3.9
1-648.9 ± 5.398.7 ± 4.8
10-585.4 ± 9.197.5 ± 5.1
100-488.1 ± 8.575.2 ± 6.3
1000-3Not Determined15.6 ± 3.1

Conclusion

Determining the optimal in vitro concentration of this compound is a critical step in experimental design. By systematically performing dose-response experiments for the desired biological endpoint (e.g., cAMP production) and assessing cytotoxicity, researchers can identify a concentration range that provides robust and reliable data. The protocols and guidelines presented here offer a comprehensive framework for achieving this.

References

Application Notes and Protocols for Dimaprit Dihydrochloride in Isolated Organ Bath Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimaprit dihydrochloride is a potent and selective agonist for the histamine H2 receptor.[1] In pharmacological research, isolated organ bath experiments are a fundamental tool to investigate the physiological and pathophysiological effects of compounds on specific tissues in an ex vivo setting.[2] Dimaprit is frequently utilized in these systems to elucidate the role of H2 receptor activation in various biological processes, including smooth muscle relaxation, cardiac muscle stimulation, and inhibition of inflammatory responses.[3][4] These application notes provide detailed protocols and data for the use of this compound in isolated organ bath experiments, intended to guide researchers in designing and executing their studies.

Mechanism of Action: H2 Receptor Signaling

Dimaprit exerts its effects by binding to and activating histamine H2 receptors, which are G-protein coupled receptors (GPCRs).[3] The activation of the H2 receptor initiates a signaling cascade involving the Gs alpha subunit, which in turn stimulates adenylyl cyclase.[5][6] This enzyme catalyzes the conversion of ATP to cyclic AMP (camp), a secondary messenger that activates Protein Kinase A (PKA).[5][6] PKA then phosphorylates various downstream proteins, leading to the final physiological response, such as smooth muscle relaxation or an increase in the heart rate.[3]

H2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Dimaprit Dimaprit H2R H2 Receptor Dimaprit->H2R Binds to Gs Gs Protein (α, β, γ) H2R->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates ATP ATP cAMP cAMP AC->cAMP Produces ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Phosphorylation Phosphorylation of Downstream Targets PKA->Phosphorylation Catalyzes Response Physiological Response Phosphorylation->Response Leads to

Caption: Histamine H2 Receptor Signaling Pathway activated by Dimaprit.

Experimental Protocols

The following are generalized protocols for common isolated organ bath preparations used to study the effects of Dimaprit. Researchers should adapt these protocols based on their specific experimental setup and tissue of interest.

Isolated Guinea Pig Atrium Preparation

This preparation is used to study the chronotropic (heart rate) effects of Dimaprit.

Protocol:

  • Animal Euthanasia and Heart Extraction: Euthanize a guinea pig according to approved institutional guidelines. Immediately perform a thoracotomy and excise the heart, placing it in cold, oxygenated Krebs-Henseleit solution.

  • Atria Dissection: Dissect the atria from the ventricles. The spontaneously beating right atrium is typically used.

  • Mounting: Suspend the atrium in a 10-20 mL organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.

  • Transducer Attachment: Attach one end of the atrium to a fixed hook and the other end to an isometric force transducer to record the rate of contraction.

  • Equilibration: Allow the preparation to equilibrate for at least 60 minutes under a resting tension of 500-1000 mg, with washes every 15-20 minutes.

  • Drug Administration: Add this compound in a cumulative concentration-response manner (e.g., 10⁻⁸ M to 10⁻³ M). Record the increase in atrial rate at each concentration until a maximal response is achieved.

Isolated Rat Uterus Preparation

This preparation is often used to study the relaxant effects of Dimaprit on smooth muscle.

Protocol:

  • Animal Preparation: Use female Wistar rats in estrus, confirmed by vaginal smear. Euthanize the rat according to institutional protocols.

  • Tissue Dissection: Isolate the uterine horns and place them in de Jalon's solution.

  • Mounting: Mount a segment of the uterine horn (approximately 1.5-2 cm) in an organ bath containing de Jalon's solution at 31°C, aerated with carbogen (95% O2 / 5% CO2).[7]

  • Transducer and Tension: Attach the tissue to an isometric transducer and apply a resting tension of 1 g.

  • Equilibration: Allow the tissue to equilibrate for 60 minutes, washing every 15 minutes.

  • Pre-contraction: Contract the uterine strip with a submaximal concentration of a contractile agent such as acetylcholine or KCl.[8][9]

  • Dimaprit Administration: Once a stable contraction is achieved, add Dimaprit in a cumulative manner to elicit relaxation.

Isolated Rabbit Aorta Preparation

This preparation is used to investigate the vasodilatory effects of Dimaprit.

Protocol:

  • Tissue Procurement: Euthanize a rabbit and excise the thoracic aorta, placing it in cold Krebs solution.

  • Ring Preparation: Carefully remove adhering connective tissue and cut the aorta into rings of 3-5 mm in width.

  • Mounting: Mount the aortic rings in an organ bath containing Krebs solution at 37°C, gassed with 95% O2 / 5% CO2. The rings can be mounted between two L-shaped stainless-steel hooks.

  • Transducer and Tension: Attach the upper hook to an isometric force transducer and apply a resting tension of 2 g.

  • Equilibration: Allow the rings to equilibrate for 90-120 minutes, replacing the Krebs solution every 20-30 minutes.

  • Pre-contraction: Induce a sustained contraction with a vasoconstrictor like phenylephrine or norepinephrine.

  • Drug Application: Once the contraction is stable, add cumulative concentrations of Dimaprit to assess its relaxant effect.

Organ_Bath_Workflow A Tissue Isolation (e.g., Atrium, Uterus, Aorta) B Mounting in Organ Bath (Physiological Salt Solution, Temp, O2/CO2) A->B C Connection to Transducer (Isometric or Isotonic) B->C D Equilibration Period (Stabilization under Resting Tension) C->D E Optional: Pre-contraction (e.g., with ACh, KCl, Phenylephrine) D->E F Cumulative Addition of Dimaprit D->F For spontaneous tissues E->F G Data Acquisition (Force/Tension Recording) F->G H Data Analysis (Concentration-Response Curve) G->H

Caption: General workflow for an isolated organ bath experiment.

Data Presentation

The following tables summarize quantitative data for this compound from various isolated organ bath experiments.

TissueSpeciesPreparationParameterValueReference
AtriumGuinea PigSpontaneously Beating Right AtriumpA2 (vs. Cimetidine)6.3[1]
AtriumGuinea PigSpontaneously Beating Right AtriumpA2 (vs. Ranitidine)6.8[1]
AtriumGuinea PigSpontaneously Beating Right AtriumpA2 (vs. Famotidine)7.7[1]
IleumGuinea PigMyenteric Plexus-Longitudinal MuscleEC50 (Contraction)5.8 ± 1.2 µM[10]
IleumGuinea PigIsolated Ileal SegmentsEC50 (Contraction)5.1 ± 1.8 µM[10]
Gastric FundusRatIsolatedEC50 (Acid Secretion)18.9 µM[11]

pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. A higher pA2 value indicates a more potent antagonist.

EC50 is the concentration of a drug that gives half-maximal response.

Applications and Considerations

  • Studying H2 Receptor Function: Dimaprit is an invaluable tool for characterizing the physiological roles of H2 receptors in different tissues.

  • Drug Screening: It can be used as a reference agonist in screening programs for novel H2 receptor antagonists.

  • Tachyphylaxis: Repeated exposure to histamine or its agonists like dimaprit can lead to a rapid loss of response, a phenomenon known as tachyphylaxis, which has been observed in the rat uterus.[7] This should be considered in the experimental design.

  • Species and Tissue Differences: The effects of Dimaprit and the potency of H2 receptor agonists can vary significantly between different species and even between different tissues within the same species.[8]

  • Non-H2 Receptor Effects: At very high concentrations, some studies suggest that Dimaprit may have effects that are not mediated by H2 receptors. For instance, in guinea pig intestinal cells, high concentrations of dimaprit induced contraction via cholinergic pathways.[12][13] It is crucial to use appropriate antagonists to confirm the involvement of H2 receptors.

Conclusion

This compound remains a cornerstone for the pharmacological investigation of histamine H2 receptors in isolated organ bath systems. The protocols and data presented here provide a comprehensive guide for researchers. Adherence to meticulous experimental technique and careful consideration of the pharmacological principles will ensure the generation of robust and reproducible data.

References

Application Notes and Protocols for Dimaprit Dihydrochloride in GPCR Signaling Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Dimaprit dihydrochloride, a potent and selective histamine H2 receptor agonist, in the study of G protein-coupled receptor (GPCR) signaling pathways. This document includes detailed experimental protocols, quantitative data, and visual representations of signaling cascades and experimental workflows.

Introduction

This compound is a valuable pharmacological tool for investigating the histamine H2 receptor, a member of the GPCR superfamily. Its high selectivity makes it ideal for elucidating the specific roles of the H2 receptor in various physiological processes without the confounding effects of activating other histamine receptor subtypes.[1][2] Activation of the H2 receptor is classically linked to the stimulation of adenylyl cyclase via the Gs alpha subunit, leading to an increase in intracellular cyclic AMP (cAMP).[3] This signaling pathway is a key area of study in numerous fields, including gastroenterology, immunology, and neuroscience.

Physicochemical Properties and Storage

PropertyValue
Chemical Name S-[3-(N,N-Dimethylamino)propyl]isothiourea dihydrochloride
Molecular Formula C₆H₁₅N₃S · 2HCl
Molecular Weight 234.19 g/mol
CAS Number 23256-33-9
Appearance White to off-white crystalline solid
Solubility Soluble in water
Storage Store at room temperature, desiccated.

Pharmacological Data

Dimaprit exhibits high selectivity for the histamine H2 receptor. The following table summarizes key quantitative pharmacological parameters.

ParameterValueSpecies/SystemReference
Binding Affinity (Ki) 44 µMGuinea pig right atrium
EC₅₀ (cAMP accumulation) 5.7 µMHL-60 cells[4]
IC₅₀ (nNOS inhibition) 49 µMRat brain nitric oxide synthase[1]

Signaling Pathway

Activation of the histamine H2 receptor by Dimaprit initiates a well-characterized signaling cascade. The primary pathway involves the activation of a stimulatory G protein (Gs), which in turn activates adenylyl cyclase to produce the second messenger cAMP. Elevated cAMP levels then lead to the activation of Protein Kinase A (PKA), which phosphorylates various downstream targets to elicit a cellular response.

H2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Dimaprit Dimaprit H2R Histamine H2 Receptor Dimaprit->H2R Binds to Gs Gs Protein (αβγ) H2R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA_inactive Inactive PKA cAMP->PKA_inactive Activates PKA_active Active PKA PKA_inactive->PKA_active Phosphorylation Substrate Phosphorylation PKA_active->Phosphorylation Catalyzes Cellular_Response Cellular Response Phosphorylation->Cellular_Response

Caption: Dimaprit-induced H2 receptor signaling pathway.

Experimental Protocols

In Vitro cAMP Accumulation Assay

This protocol is designed to quantify the increase in intracellular cAMP levels in response to Dimaprit stimulation, providing a measure of H2 receptor activation.

Workflow:

cAMP_Workflow A 1. Cell Culture and Seeding B 2. Pre-incubation with Phosphodiesterase Inhibitor (e.g., IBMX) A->B C 3. Stimulation with Dimaprit (Dose-Response) B->C D 4. Cell Lysis C->D E 5. cAMP Detection (e.g., HTRF, ELISA, AlphaScreen) D->E F 6. Data Analysis (EC50 determination) E->F

Caption: Workflow for cAMP accumulation assay.

Materials:

  • Cells expressing the histamine H2 receptor (e.g., HEK293-H2R, HL-60)

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX)

  • This compound

  • cAMP assay kit (e.g., HTRF, ELISA, AlphaScreen)

  • Multi-well plates (96- or 384-well)

  • Plate reader compatible with the chosen assay kit

Protocol:

  • Cell Culture and Seeding:

    • Culture cells under standard conditions.

    • Seed cells into multi-well plates at an appropriate density and allow them to adhere overnight.

  • Pre-incubation with PDE Inhibitor:

    • Wash the cells once with warm PBS.

    • Add stimulation buffer containing a PDE inhibitor (e.g., 0.5 mM IBMX) to each well.

    • Incubate for 15-30 minutes at 37°C. This step is crucial to prevent the degradation of newly synthesized cAMP.

  • Stimulation with Dimaprit:

    • Prepare a serial dilution of this compound in stimulation buffer.

    • Add the different concentrations of Dimaprit to the wells. Include a vehicle control (buffer only).

    • Incubate for 15-30 minutes at 37°C.

  • Cell Lysis:

    • Lyse the cells according to the instructions provided with the cAMP assay kit. This step releases the intracellular cAMP.

  • cAMP Detection:

    • Perform the cAMP detection assay following the manufacturer's protocol.

  • Data Analysis:

    • Measure the signal using a plate reader.

    • Generate a dose-response curve by plotting the signal against the logarithm of the Dimaprit concentration.

    • Calculate the EC₅₀ value using a non-linear regression analysis (e.g., sigmoidal dose-response).

Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of Dimaprit for the histamine H2 receptor through competition with a radiolabeled ligand.

Workflow:

Binding_Assay_Workflow A 1. Membrane Preparation from H2R-expressing cells or tissue B 2. Incubation of Membranes with: - Radioligand (e.g., [³H]-Tiotidine) - Competing Ligand (Dimaprit) - Non-specific binding control A->B C 3. Separation of Bound and Free Radioligand (Filtration) B->C D 4. Quantification of Radioactivity (Scintillation Counting) C->D E 5. Data Analysis (IC50 and Ki determination) D->E

Caption: Workflow for radioligand binding assay.

Materials:

  • Cell membranes prepared from cells or tissues expressing the H2 receptor

  • Radiolabeled H2 receptor antagonist (e.g., [³H]-Tiotidine)

  • This compound

  • Wash buffer (e.g., ice-cold Tris-HCl)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

  • Multi-well plates or tubes

Protocol:

  • Membrane Preparation:

    • Homogenize cells or tissues expressing the H2 receptor in a suitable buffer.

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membrane pellet and resuspend it in the assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Assay Setup:

    • In a multi-well plate or tubes, add the following to each well/tube:

      • Total Binding: Cell membranes and radioligand.

      • Competition Binding: Cell membranes, radioligand, and varying concentrations of Dimaprit.

      • Non-specific Binding: Cell membranes, radioligand, and a high concentration of a non-labeled H2 receptor antagonist (e.g., Cimetidine).

  • Incubation:

    • Incubate the reactions at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration:

    • Rapidly filter the contents of each well/tube through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioactivity.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the Dimaprit concentration to generate a competition curve.

    • Determine the IC₅₀ value from the curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Measurement of Gastric Acid Secretion

This protocol describes a method to assess the stimulatory effect of Dimaprit on gastric acid secretion in an animal model.

Workflow:

Gastric_Secretion_Workflow A 1. Animal Preparation (e.g., Anesthetized rat with gastric fistula) B 2. Basal Gastric Acid Collection A->B C 3. Administration of Dimaprit (e.g., Intravenous infusion) B->C D 4. Collection of Gastric Secretions at Timed Intervals C->D E 5. Measurement of Acid Output (Titration) D->E F 6. Data Analysis (Comparison to basal secretion) E->F

Caption: Workflow for in vivo gastric acid secretion assay.

Materials:

  • Anesthetized animal model (e.g., rat, cat) with a gastric fistula or pylorus ligation

  • This compound solution for injection

  • Saline solution

  • pH meter and titration equipment

  • Sodium hydroxide (NaOH) solution of known concentration

Protocol:

  • Animal Preparation:

    • Anesthetize the animal according to approved institutional protocols.

    • Prepare the animal with a gastric fistula or perform pylorus ligation to allow for the collection of gastric contents.

  • Basal Secretion:

    • Collect gastric secretions for a defined period before drug administration to establish a basal secretion rate.

  • Dimaprit Administration:

    • Administer this compound, typically via intravenous infusion, at various doses.

  • Sample Collection:

    • Collect gastric juice samples at regular intervals following the administration of Dimaprit.

  • Acid Output Measurement:

    • Measure the volume of each gastric sample.

    • Titrate the gastric juice with a standardized NaOH solution to a neutral pH (e.g., pH 7.0) to determine the acid concentration.

    • Calculate the total acid output (concentration × volume) for each collection period.

  • Data Analysis:

    • Plot the acid output over time for each dose of Dimaprit.

    • Compare the stimulated acid secretion to the basal levels to determine the effect of Dimaprit.

Conclusion

This compound is a powerful and selective tool for probing the function of the histamine H2 receptor. The protocols and data provided in these application notes offer a solid foundation for researchers to design and execute experiments aimed at understanding H2 receptor signaling in both health and disease. Proper experimental design and data analysis are crucial for obtaining reliable and reproducible results.

References

Application of Dimaprit Dihydrochloride in Inflammation Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimaprit dihydrochloride is a potent and highly selective agonist for the histamine H2 receptor.[1] While classically associated with the stimulation of gastric acid secretion, emerging evidence highlights its significant anti-inflammatory properties, making it a valuable tool for investigating the role of the H2 receptor in inflammatory processes. These application notes provide a comprehensive overview of the use of this compound in common in vitro and in vivo inflammation models, including detailed protocols and quantitative data to facilitate experimental design and execution.

The anti-inflammatory effects of Dimaprit are primarily mediated through the activation of histamine H2 receptors on various immune cells, leading to an increase in intracellular cyclic AMP (cAMP). This signaling cascade ultimately results in the downregulation of pro-inflammatory cytokine production, most notably Tumor Necrosis Factor-alpha (TNF-α), a key mediator in many inflammatory diseases.[2]

Data Presentation

In Vitro Efficacy of this compound
Cell TypeInflammatory StimulusKey Inflammatory MediatorMolar Concentration/IC50EffectReference
Mouse Peritoneal MacrophagesLipopolysaccharide (LPS)TNF-α1 µM (IC50)Dose-dependent inhibition of production[1]
Human Peripheral Blood MonocytesLipopolysaccharide (LPS)TNF-α1 µM (IC50)Dose-dependent inhibition of production[1]
Rat Spleen CellsConcanavalin AT-suppressor cell activity10⁻⁵ M - 10⁻⁴ MIncreased lymphocyte responsiveness[3]
HL-60 Cells-cAMP5.7 x 10⁻⁶ M (EC50)30-fold increase in cAMP levels[4]
In Vivo Efficacy of this compound
Animal ModelInflammatory ModelAdministration Route & DoseKey Outcome MeasuresResultsReference
Balb/c MiceEndotoxin Shock (LPS, 8 mg/kg, i.v.)Oral, 200 mg/kg (1 hr prior to LPS)Plasma TNF-α levels, Survival rate71% inhibition of plasma TNF-α, Survival increased from 8.3% to 62.5%[1]
Balb/c MiceHepatitis (Galactosamine + LPS, 3 µg/kg, i.v.)Oral, 200 mg/kg (1 hr prior)Plasma TNF-α, L-alanine aminotransferase (ALT) levels99% reduction in plasma TNF-α, 82% reduction in ALT levels[1]

Signaling Pathways and Experimental Workflows

Proposed Anti-inflammatory Signaling Pathway of Dimaprit

G cluster_cell Immune Cell (e.g., Macrophage) Dimaprit Dimaprit dihydrochloride H2R Histamine H2 Receptor Dimaprit->H2R Binds to AC Adenylate Cyclase H2R->AC Activates cAMP cAMP AC->cAMP Catalyzes ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates NFkB_pathway NF-κB Signaling Pathway PKA->NFkB_pathway Inhibits TNF_alpha TNF-α (Pro-inflammatory Cytokine) NFkB_pathway->TNF_alpha Promotes Transcription LPS LPS TLR4 TLR4 LPS->TLR4 Activates TLR4->NFkB_pathway Activates

Caption: Proposed mechanism of Dimaprit's anti-inflammatory action.

In Vitro Experimental Workflow: LPS-Induced TNF-α Inhibition

G cluster_prep Cell Preparation cluster_treat Treatment cluster_analysis Analysis c1 Isolate macrophages/ monocytes c2 Culture cells to adherence c1->c2 t1 Pre-treat with Dimaprit (various conc.) c2->t1 t2 Stimulate with LPS t1->t2 a1 Collect supernatant t2->a1 a2 Measure TNF-α levels (ELISA) a1->a2

Caption: Workflow for in vitro assessment of Dimaprit.

In Vivo Experimental Workflow: Murine Model of Endotoxemia

G cluster_animal Animal Preparation cluster_induction Inflammation Induction & Treatment cluster_outcome Outcome Assessment a1 Acclimatize mice a2 Divide into treatment groups a1->a2 i1 Administer Dimaprit (or vehicle) orally a2->i1 i2 Inject LPS (i.v.) 1 hour post-Dimaprit i1->i2 o1 Monitor survival i2->o1 o2 Collect blood at specified time points i2->o2 o3 Measure plasma TNF-α levels o2->o3

Caption: Workflow for in vivo evaluation in an endotoxemia model.

Experimental Protocols

In Vitro Protocol: Inhibition of LPS-Induced TNF-α Production in Macrophages

1. Cell Culture and Plating:

  • Culture murine peritoneal macrophages or a human monocyte cell line (e.g., THP-1, differentiated to macrophages with PMA) in appropriate culture medium.

  • Seed cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

2. Preparation of Reagents:

  • Prepare a stock solution of this compound in sterile PBS or culture medium. Further dilute to desired working concentrations.

  • Reconstitute LPS in sterile, endotoxin-free PBS to a stock concentration of 1 mg/mL and then dilute to a working concentration (e.g., 100 ng/mL).

3. Treatment:

  • Pre-incubate the adherent cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for 1 hour.

  • Following pre-incubation, add LPS to the wells to a final concentration of 100 ng/mL to induce an inflammatory response. Include a vehicle control (no Dimaprit) and an unstimulated control (no LPS).

4. Incubation and Sample Collection:

  • Incubate the plate for 4-6 hours at 37°C in a humidified incubator with 5% CO₂.

  • After incubation, centrifuge the plate and carefully collect the supernatant for cytokine analysis.

5. TNF-α Measurement:

  • Quantify the concentration of TNF-α in the collected supernatants using a commercially available ELISA kit, following the manufacturer's instructions.

6. Data Analysis:

  • Calculate the percentage inhibition of TNF-α production for each concentration of Dimaprit compared to the LPS-stimulated vehicle control.

  • Determine the IC50 value by plotting the percentage inhibition against the log concentration of Dimaprit.

In Vivo Protocol: Murine Model of LPS-Induced Endotoxemia

1. Animals:

  • Use 8-10 week old Balb/c mice, acclimatized for at least one week before the experiment.

2. Grouping and Dosing:

  • Randomly assign mice to treatment groups (e.g., Vehicle control, Dimaprit 200 mg/kg).

  • Prepare this compound in sterile saline for oral gavage.

3. Administration:

  • Administer Dimaprit (200 mg/kg) or vehicle (saline) orally to the respective groups.

  • One hour after oral administration, inject LPS (8 mg/kg) intravenously (i.v.) via the tail vein to induce endotoxemia.

4. Monitoring and Sample Collection:

  • Monitor the animals for signs of endotoxic shock and record survival over a 24-48 hour period.

  • For cytokine analysis, collect blood samples via cardiac puncture or retro-orbital bleeding at 1-2 hours post-LPS injection. Collect blood into tubes containing an anticoagulant (e.g., EDTA) and centrifuge to obtain plasma.

5. Analysis of Plasma TNF-α:

  • Measure the concentration of TNF-α in the plasma samples using a mouse-specific ELISA kit.

6. Data Analysis:

  • Compare the plasma TNF-α levels between the Dimaprit-treated group and the vehicle control group using an appropriate statistical test (e.g., t-test).

  • Analyze survival data using a Kaplan-Meier survival curve and log-rank test.

Conclusion

This compound serves as a valuable pharmacological tool to explore the anti-inflammatory functions of the histamine H2 receptor. The provided protocols and data offer a foundation for researchers to design and conduct experiments to further elucidate the role of this pathway in various inflammatory conditions and to evaluate the therapeutic potential of targeting the H2 receptor for the treatment of inflammatory diseases.

References

Application Notes and Protocols for Dimaprit Dihydrochloride Solutions: Long-Term Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the available stability data for Dimaprit dihydrochloride solutions and detailed protocols for establishing a comprehensive stability profile. Dimaprit is a selective histamine H2 receptor agonist, and understanding its stability in solution is critical for ensuring accurate and reproducible experimental results.

Summary of Stability Data

Quantitative data on the long-term stability of this compound in aqueous solutions is limited in publicly available literature. However, based on manufacturer recommendations and the chemical nature of isothiourea compounds, the following storage conditions are advised.

Table 1: Recommended Storage Conditions for this compound Solutions

Solution TypeStorage TemperatureRecommended Maximum DurationNotes
Aqueous Solutions2-8°CPrepare fresh; use on the same dayOne supplier explicitly does not recommend storing aqueous solutions for more than one day[1].
Aqueous Solutions-20°CUp to 1 monthFor longer-term storage, frozen aliquots are preferable to repeated freeze-thaw cycles[2][3].
Stock Solutions in DMSO-20°CUp to 1 monthEnsure use of newly opened, anhydrous DMSO as the compound is hygroscopic[2].
Stock Solutions in DMSO-80°CUp to 6 monthsAliquot to prevent degradation from repeated freeze-thaw cycles[2].

Dimaprit Signaling Pathway and Experimental Workflow

Signaling Pathway

Dimaprit is a selective agonist for the histamine H2 receptor, a G-protein coupled receptor (GPCR). The primary signaling cascade initiated by Dimaprit binding to the H2 receptor involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[2][3] PKA then phosphorylates various downstream effector proteins, resulting in a cellular response.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Dimaprit Dimaprit H2_Receptor Histamine H2 Receptor Dimaprit->H2_Receptor G_Protein Gs Protein (α, β, γ) H2_Receptor->G_Protein activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase α-subunit activates cAMP cAMP Adenylyl_Cyclase->cAMP converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A cAMP->PKA activates Cellular_Response Phosphorylation of Downstream Effectors & Cellular Response PKA->Cellular_Response phosphorylates G Start Start: Prepare Dimaprit Solution Forced_Degradation Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photolytic) Start->Forced_Degradation Long_Term_Study Long-Term Stability Study (Different Temperatures & Timepoints) Start->Long_Term_Study Method_Development Develop Stability-Indicating HPLC Method Forced_Degradation->Method_Development Method_Validation Validate HPLC Method (Specificity, Linearity, Accuracy, Precision) Method_Development->Method_Validation Analysis HPLC Analysis of Samples Method_Validation->Analysis Long_Term_Study->Analysis Data_Evaluation Evaluate Data: - Quantify Dimaprit - Detect Degradation Products Analysis->Data_Evaluation Kinetics Determine Degradation Kinetics (Rate constants, Shelf-life) Data_Evaluation->Kinetics End End: Establish Storage Conditions & Shelf-Life Kinetics->End

References

Application Notes and Protocols for Dimaprit Dihydrochloride Powder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed guidelines for the safe handling, storage, and use of Dimaprit dihydrochloride powder in a research and development setting. Adherence to these protocols is crucial to ensure personnel safety and maintain the integrity of the compound for reliable experimental outcomes.

Hazard Identification and Safety Precautions

This compound is a chemical substance that requires careful handling to avoid potential health hazards. All personnel should be thoroughly familiar with the information presented in the Material Safety Data Sheet (MSDS) before commencing any work.

1.1 Personal Protective Equipment (PPE)

A comprehensive approach to personal safety is mandatory when handling this compound powder. The following PPE must be worn at all times:

  • Respiratory Protection: For operations that may generate dust, a NIOSH (US) or CEN (EU) approved full-face particle respirator (type N99 or P2) is recommended.[1] For all other handling procedures, a properly fitted respirator is advised.

  • Hand Protection: Handle with chemically resistant gloves (e.g., nitrile rubber) that have been inspected for integrity before use.[1][2] Use proper glove removal technique to avoid skin contact.[1]

  • Eye Protection: Safety glasses with side-shields or chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards are required.[1]

  • Skin and Body Protection: A lab coat or other protective clothing should be worn to prevent skin exposure.[1] Contaminated clothing should be removed and washed before reuse.[1]

1.2 General Handling Precautions

  • Avoid contact with eyes, skin, and clothing.[1]

  • Do not ingest or inhale the powder.[1]

  • Wash hands and any exposed skin thoroughly after handling.[1][3]

  • Work in a well-ventilated area, preferably in a chemical fume hood, to avoid the formation and inhalation of dust.[4]

  • Keep away from sources of ignition.[1]

  • Avoid prolonged or repeated exposure.[1]

1.3 First Aid Measures

In the event of exposure, follow these first aid procedures:

  • After Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1][4]

  • After Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[1][5]

  • After Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, ensuring to separate the eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1][5]

  • After Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][4]

Storage and Stability

Proper storage of this compound powder is essential to maintain its stability and purity.

Storage ConditionTemperatureDurationAdditional Notes
Powder (Long-term) -20°C≥ 4 yearsStore in a dry, well-ventilated place. Keep container tightly sealed.[1][6][7]
Powder (Short-term) 2-8°CAs neededKeep in a dry place.[1][2]
Aqueous Solutions -20°CUp to 1 monthNot recommended for long-term storage. Use on the same day if possible.[6][8]
DMSO/DMF Stock Solutions -80°C / -20°C6 months / 1 monthStore in tightly sealed vials.[9]

Physicochemical and Solubility Data

This compound is a white to off-white crystalline solid.[6][7]

SolventSolubilityNotes
Water Soluble to 100 mM[8][10][11]Sonication may be required to aid dissolution.[4]
DMSO Approximately 30 mg/mL[6][7]
Dimethylformamide (DMF) Approximately 30 mg/mL[7]
DMSO:PBS (pH 7.2) (1:3) Approximately 0.25 mg/mL[6][7]For aqueous buffers, it is recommended to first dissolve in DMSO and then dilute with the buffer.[6]

Experimental Protocols

4.1 Preparation of a 10 mM Aqueous Stock Solution

  • Calculate the required mass: this compound has a molecular weight of 234.19 g/mol .[10] To prepare 10 mL of a 10 mM stock solution, calculate the required mass: 0.01 L * 0.01 mol/L * 234.19 g/mol = 0.0234 g (23.4 mg).

  • Weigh the powder: In a chemical fume hood, carefully weigh out 23.4 mg of this compound powder using an analytical balance.

  • Dissolution: Transfer the powder to a 15 mL conical tube. Add 10 mL of sterile, deionized water.

  • Mixing: Vortex the solution until the powder is completely dissolved. If necessary, sonicate the solution for a brief period to aid dissolution.

  • Sterilization (Optional): If required for cell culture experiments, filter-sterilize the solution through a 0.22 µm syringe filter into a sterile container.

  • Storage: Use the solution fresh. If storage is necessary, aliquot and store at -20°C for up to one month.[8] Avoid repeated freeze-thaw cycles.

4.2 Preparation of Working Solutions for In Vitro Assays

  • Thaw the stock solution: If using a frozen stock, thaw it at room temperature.

  • Dilution: Prepare the desired final concentration by diluting the stock solution with the appropriate cell culture medium or buffer. For example, to prepare 1 mL of a 100 µM working solution from a 10 mM stock, add 10 µL of the stock solution to 990 µL of medium/buffer.

  • Mixing: Gently mix the working solution by pipetting up and down.

  • Use: Use the freshly prepared working solution for your experiment. It is not recommended to store diluted aqueous solutions for more than one day.[6]

4.3 Protocol for In Vivo Administration in Mice

This protocol is adapted from a study investigating the effects of Dimaprit on gastric pH and intestinal bacterial burden in mice.[12]

  • Preparation of Dosing Solution: Dissolve this compound in sterile saline to the desired concentration (e.g., 40 mg/mL as used in the cited study).[12] Ensure the solution is clear and free of particulates. Prepare this solution fresh on the day of the experiment.[13]

  • Animal Handling: Acclimatize the mice to the experimental conditions as per institutional guidelines.

  • Administration: Administer a single dose of the Dimaprit solution via intraperitoneal (i.p.) injection.[12] The volume should be calculated based on the animal's body weight (e.g., 0.1 mL for a 25g mouse at a 40 mg/mL concentration, resulting in a dose of 160 mg/kg). A vehicle control group receiving an equivalent volume of sterile saline should be included.[12]

  • Post-Administration Monitoring: Observe the animals for any adverse reactions.

  • Experimental Endpoint: Proceed with the planned experimental procedures at the designated time point following administration (e.g., one hour post-injection in the cited study).[12]

Mechanism of Action and Signaling Pathway

Dimaprit is a selective agonist for the histamine H2 receptor.[13][14] The H2 receptor is a G-protein coupled receptor (GPCR) that, upon activation, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This signaling cascade mediates various physiological responses, including the stimulation of gastric acid secretion.[13] Dimaprit also exhibits inhibitory activity against neuronal nitric oxide synthase (nNOS) with an IC50 of 49 µM.[8][13]

Dimaprit_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dimaprit Dimaprit dihydrochloride H2R Histamine H2 Receptor (GPCR) Dimaprit->H2R G_protein Gs Protein H2R->G_protein activates AC Adenylyl Cyclase G_protein->AC activates cAMP cAMP AC->cAMP converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Cellular Response (e.g., Gastric Acid Secretion) PKA->Cellular_Response phosphorylates targets leading to

Caption: Dimaprit activates the H2 receptor signaling pathway.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for an in vivo experiment using this compound.

InVivo_Workflow Prep Prepare Dosing Solution (Dimaprit in Sterile Saline) Dosing Administer Dimaprit or Vehicle (e.g., Intraperitoneal Injection) Prep->Dosing Animal_Group Acclimatize and Group Animals (e.g., Control and Treatment) Animal_Group->Dosing Observation Observe Animals (Monitor for adverse effects) Dosing->Observation Endpoint Conduct Experimental Procedures (e.g., Sample Collection, Behavioral Analysis) Observation->Endpoint Data_Analysis Data Analysis and Interpretation Endpoint->Data_Analysis

Caption: A typical workflow for an in-vivo study with Dimaprit.

References

Troubleshooting & Optimization

Dimaprit dihydrochloride solubility problems in aqueous solutions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with Dimaprit dihydrochloride in aqueous solutions.

Troubleshooting Guide

Researchers may encounter challenges with the solubility of this compound. This guide provides a systematic approach to identifying and resolving these common issues.

Problem: Precipitate forms in my aqueous solution.

This is a common issue that can arise from several factors, including concentration, pH, and temperature.

Troubleshooting Workflow:

start Precipitate Observed check_concentration Is the concentration > 100 mM in water? start->check_concentration high_conc High Concentration Issue check_concentration->high_conc Yes check_ph Is the solution a neutral or alkaline buffer? check_concentration->check_ph No reduce_conc Reduce concentration or use a co-solvent system. high_conc->reduce_conc end Solution Clear reduce_conc->end ph_issue Potential pH-related Hydrolysis/Degradation check_ph->ph_issue Yes check_temp Was the solution stored at a low temperature? check_ph->check_temp No acidify Consider using a slightly acidic buffer. Prepare fresh solutions. ph_issue->acidify acidify->end temp_issue Low Temperature Precipitation check_temp->temp_issue Yes check_temp->end No warm_sonicate Warm gently (e.g., 37°C) and sonicate. temp_issue->warm_sonicate warm_sonicate->end

Caption: Troubleshooting workflow for this compound precipitation.

Frequently Asked Questions (FAQs)

Q1: What is the maximum solubility of this compound in water?

While some suppliers state a solubility of up to 100 mM in water, this can be challenging to achieve and maintain, especially in buffered solutions.[1][2] It is more accurately described as sparingly soluble in aqueous buffers.[3]

Q2: My this compound won't dissolve completely in my buffer (e.g., PBS pH 7.2). What should I do?

This is a known issue. For maximum solubility in aqueous buffers, it is recommended to first dissolve the this compound in an organic solvent like DMSO and then dilute it with the aqueous buffer of choice.[3] Be aware that the final concentration achievable in a mixed solvent system will be lower than in pure water or DMSO. For example, in a 1:3 solution of DMSO:PBS (pH 7.2), the solubility is approximately 0.25 mg/ml.[3][4][5]

Q3: I've noticed that my this compound solution changes over time, even when stored correctly. Why is this happening?

Dimaprit is an isothiourea derivative and can undergo pH-dependent hydrolysis in aqueous solutions.[6] This can lead to the formation of a thiol, which can then oxidize to a disulfide breakdown product.[6] This degradation can affect the compound's solubility and activity. It is highly recommended to prepare aqueous solutions fresh on the day of use.[1][2]

Q4: Can I heat or sonicate my solution to aid dissolution?

Yes, gently warming the solution to 37°C and using an ultrasonic bath can help to dissolve the compound.[2] This is particularly useful if you observe precipitation after storing a solution at a low temperature.

Q5: How should I store stock solutions of this compound?

For long-term stability, this compound solid should be stored at -20°C under desiccating conditions.[1] Stock solutions in organic solvents like DMSO can be stored at -20°C for up to one month or -80°C for up to six months.[1][7] It is not recommended to store aqueous solutions for more than one day.[3]

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventMaximum ConcentrationReference
Water100 mM[1][2]
DMSO~30 mg/ml[3][4][5]
Dimethyl formamide (DMF)~30 mg/ml[3][4][5]
1:3 DMSO:PBS (pH 7.2)~0.25 mg/ml[3][4][5]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.08 mg/mL (8.88 mM)[7]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.08 mg/mL (8.88 mM)[7]

Experimental Protocols

Protocol for Preparing a Stock Solution in DMSO
  • Weigh the desired amount of this compound solid in a sterile conical tube.

  • Add the appropriate volume of pure DMSO to achieve the desired concentration (e.g., 30 mg/ml).

  • Vortex or sonicate until the solid is completely dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Protocol for Preparing a Working Solution in Aqueous Buffer
  • Thaw an aliquot of the DMSO stock solution at room temperature.

  • Add the required volume of the DMSO stock solution to your pre-warmed aqueous buffer of choice (e.g., PBS).

  • Vortex gently to mix. Note: It is crucial to add the DMSO stock to the buffer, not the other way around, to avoid precipitation.

  • Use the freshly prepared aqueous solution on the same day. Do not store for later use.

Visualizations

Signaling Pathway

Dimaprit is a selective agonist for the histamine H2 receptor, which is a G-protein coupled receptor (GPCR).

Dimaprit Dimaprit H2R Histamine H2 Receptor (GPCR) Dimaprit->H2R Binds & Activates Gs Gs Protein H2R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Catalyzes ATP to PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Gastric Acid Secretion) PKA->Cellular_Response Phosphorylates targets leading to

Caption: Simplified signaling pathway of Dimaprit via the H2 receptor.

Degradation Pathway

In aqueous solutions, Dimaprit can undergo hydrolysis, leading to inactive byproducts.

Dimaprit Dimaprit (Isothiourea) Hydrolysis Hydrolysis (pH-dependent) Dimaprit->Hydrolysis Thiol Thiol Intermediate Hydrolysis->Thiol Urea Urea Hydrolysis->Urea Oxidation Spontaneous Oxidation Thiol->Oxidation Disulfide Disulfide Breakdown Product Oxidation->Disulfide

Caption: Proposed degradation pathway of Dimaprit in aqueous solution.

References

Preventing degradation of Dimaprit dihydrochloride in experiments.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of Dimaprit dihydrochloride in experiments.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with this compound.

Issue Potential Cause Recommended Solution
Inconsistent or lower-than-expected biological activity Degradation of this compound in stock or working solutions.1. Prepare fresh solutions: Ideally, solutions should be prepared fresh for each experiment. 2. Proper storage: If storage is necessary, aliquot solutions and store at -20°C for no longer than one month. Avoid repeated freeze-thaw cycles. 3. pH control: Ensure the pH of your experimental buffer is within a stable range for Dimaprit. Avoid highly alkaline conditions. 4. Protect from light: Store solutions in light-protected containers.
Appearance of unknown peaks in HPLC analysis Formation of degradation products.1. Characterize degradation products: Use a stability-indicating HPLC method coupled with mass spectrometry to identify the degradation products. 2. Perform forced degradation studies: This will help to understand the degradation pathways and confirm the identity of the observed peaks. 3. Optimize experimental conditions: Adjust pH, temperature, and light exposure to minimize degradation.
Precipitate formation in aqueous solutions Poor solubility or degradation leading to less soluble products.1. Ensure complete dissolution: For aqueous buffers, first dissolve this compound in a small amount of DMSO and then dilute with the aqueous buffer. 2. Check for degradation: Precipitate may be a result of degradation product formation. Analyze the supernatant and the precipitate to identify the components.
Variability between experimental replicates Inconsistent handling or storage of this compound solutions.1. Standardize protocols: Ensure all experimental steps, from solution preparation to final analysis, are standardized and followed consistently. 2. Use a consistent source: Use this compound from the same supplier and lot number for a series of related experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

A1: The primary degradation pathway for this compound, an isothiourea derivative, is pH-dependent hydrolysis. Under aqueous conditions, particularly at neutral to alkaline pH, the isothiourea moiety can be hydrolyzed, leading to the formation of a thiol intermediate. This thiol can then be readily oxidized to form a disulfide degradation product.

Q2: How should I prepare and store stock solutions of this compound?

A2: It is highly recommended to prepare aqueous solutions of this compound fresh on the day of use. If a stock solution must be prepared in advance, dissolve it in water or DMSO at a high concentration, aliquot it into single-use vials, and store at -20°C for up to one month.[1] Before use, thaw the aliquot and bring it to room temperature. For maximum solubility in aqueous buffers, it is recommended to first dissolve this compound in DMSO and then dilute it with the aqueous buffer of choice.

Q3: What are the optimal storage conditions for the solid form of this compound?

A3: The solid form of this compound should be stored at -20°C under desiccating conditions to protect it from moisture.

Q4: How does pH affect the stability of this compound?

A4: this compound is more susceptible to degradation in neutral and alkaline solutions. Acidic conditions generally provide greater stability. Therefore, for experiments requiring prolonged incubation, using a buffer with a slightly acidic to neutral pH is advisable, if compatible with the experimental system.

Q5: Is this compound sensitive to light?

A5: While specific photostability data for this compound is not extensively available, many amine- and sulfur-containing compounds are light-sensitive. As a precautionary measure, it is recommended to protect solutions from light by using amber vials or by wrapping containers in aluminum foil.

Data Presentation

The following tables summarize illustrative quantitative data from a hypothetical forced degradation study on this compound. These values are intended to provide a general understanding of the compound's stability profile.

Table 1: Illustrative Degradation of this compound under Different pH Conditions

pHTemperature (°C)Incubation Time (hours)% Degradation (Illustrative)Major Degradation Product
3.04024< 1%-
5.04024~2%Disulfide
7.44024~10%Disulfide
9.04024~25%Disulfide

Table 2: Illustrative Degradation of this compound under Different Temperature Conditions (in pH 7.4 Buffer)

Temperature (°C)Incubation Time (hours)% Degradation (Illustrative)Major Degradation Product
424< 1%-
25 (Room Temp)24~5%Disulfide
4024~10%Disulfide
6024~30%Disulfide

Table 3: Illustrative Photostability of this compound (in pH 7.4 Buffer)

Light ConditionExposure Duration% Degradation (Illustrative)Major Degradation Product
Dark Control24 hours< 5%Disulfide
Cool White Fluorescent Light (1.2 million lux hours)24 hours~8%Disulfide
Near UV Light (200 watt hours/square meter)24 hours~12%Disulfide

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To identify potential degradation products and pathways of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC-grade water and acetonitrile

  • pH meter

  • Photostability chamber

  • HPLC-UV/MS system

Methodology:

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH to a final concentration of 1 mg/mL. Incubate at 60°C for 8 hours.

  • Oxidative Degradation: Dissolve this compound in 3% H₂O₂ to a final concentration of 1 mg/mL. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store solid this compound at 80°C for 48 hours.

  • Photolytic Degradation: Expose a 1 mg/mL solution of this compound in pH 7.4 buffer to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A dark control sample should be stored under the same conditions but protected from light.

  • Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for HPLC-UV/MS analysis.

Protocol 2: Stability-Indicating HPLC Method for this compound

Objective: To develop an HPLC method capable of separating this compound from its degradation products.

Instrumentation and Conditions (Example):

  • HPLC System: Agilent 1260 Infinity II or equivalent with a diode array detector (DAD) and a mass spectrometer (MS).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

    • 0-5 min: 5% B

    • 5-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 220 nm (or as determined by UV-Vis spectrum of Dimaprit).

  • Injection Volume: 10 µL.

Visualizations

G cluster_workflow Experimental Workflow: Forced Degradation Study prep Prepare Dimaprit Solutions (1 mg/mL) stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) prep->stress sample Sample at Time Points stress->sample neutralize Neutralize/Dilute sample->neutralize analyze HPLC-UV/MS Analysis neutralize->analyze identify Identify Degradation Products and Pathways analyze->identify

Caption: Workflow for a forced degradation study of this compound.

G cluster_pathway This compound Signaling Pathway Dimaprit Dimaprit dihydrochloride H2R Histamine H2 Receptor Dimaprit->H2R Binds to G_protein Gs Protein H2R->G_protein Activates AC Adenylate Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., relaxation of smooth muscle, in gastric acid secretion) PKA->Cellular_Response Phosphorylates targets leading to

Caption: Signaling pathway of this compound via the H2 receptor.

G cluster_degradation Logical Relationship: Dimaprit Degradation Dimaprit This compound S-(3-Dimethylaminopropyl)isothiourea Hydrolysis Hydrolysis (pH-dependent) Dimaprit->Hydrolysis Thiol Thiol Intermediate + Urea Hydrolysis->Thiol Oxidation Oxidation Thiol->Oxidation Disulfide Disulfide Degradation Product Oxidation->Disulfide

Caption: Primary degradation pathway of this compound.

References

Technical Support Center: Cytotoxicity of High Concentrations of Dimaprit Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues related to the cytotoxicity of high concentrations of Dimaprit dihydrochloride in their experiments.

Frequently Asked Questions (FAQs)

Q1: Is this compound expected to be cytotoxic at high concentrations?

A1: Yes, published literature indicates that high concentrations of this compound can induce cytotoxicity in various cell types. For instance, concentrations greater than 100 µM have been reported to be cytotoxic to rat spleen cells.[1][2]

Q2: What is the mechanism of Dimaprit-induced cytotoxicity?

A2: The cytotoxic mechanism of Dimaprit at high concentrations appears to be complex and may be cell-type dependent. While Dimaprit is a selective histamine H2 receptor agonist, some studies suggest that its cytotoxic effects can be independent of the H2 receptor. For example, in human melanoma cells and in neuronal cells, the observed toxicity was not blocked by the H2 receptor antagonist cimetidine, pointing towards an H2-independent pathway.[3][4][5]

Q3: At what concentrations is this compound typically cytotoxic?

A3: Cytotoxicity has been observed at concentrations of 100 µM and higher in rat spleen cells.[1][2] However, the exact cytotoxic concentration (e.g., IC50 value) can vary significantly depending on the cell line, experimental duration, and the assay used. It is crucial to perform a dose-response experiment to determine the IC50 for your specific cell system.

Q4: How should I prepare this compound for cell culture experiments?

A4: this compound is soluble in water up to 100 mM.[6] For cell culture, it is advisable to prepare a fresh stock solution in a sterile, aqueous buffer or culture medium on the day of use. If storage of a stock solution is necessary, it can be stored at -20°C for up to one month.[6] Before use, ensure the solution is fully equilibrated to room temperature and that no precipitate is visible.[6] For maximum solubility in aqueous buffers, it can first be dissolved in DMSO and then diluted with the aqueous buffer of choice.[7]

Q5: Can the cytotoxicity of Dimaprit be reversed?

A5: The reversibility of Dimaprit-induced cytotoxicity has not been extensively studied. However, in studies where Dimaprit's non-cytotoxic effects (like differentiation in HL-60 cells) are mediated by the H2 receptor, these effects can be blocked by H2 antagonists like cimetidine. In cases where cytotoxicity is H2-independent, H2 antagonists are unlikely to have a protective effect.[5]

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental evaluation of this compound's cytotoxicity.

Problem 1: High Variability in Cytotoxicity Results
Possible Cause Suggested Solution
Inconsistent Drug Concentration Ensure accurate and consistent preparation of this compound dilutions for each experiment. Use calibrated pipettes and perform serial dilutions carefully. Prepare fresh dilutions for each experiment.
Cell Plating Density Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the experiment. High or low confluency can affect cellular responses to cytotoxic agents.
Assay Interference Components in the cell culture medium (e.g., phenol red, serum) can interfere with colorimetric or fluorometric assays (e.g., MTT, XTT). Include appropriate controls, such as medium-only and vehicle-treated cells, to assess background signal.
Precipitation of Compound Visually inspect the culture wells for any signs of Dimaprit precipitation, especially at higher concentrations. If precipitation occurs, consider using a different solvent or a lower concentration range. Ensure the compound is fully dissolved before adding it to the cells.[6]
Problem 2: No Observed Cytotoxicity at Expected Concentrations
Possible Cause Suggested Solution
Cell Line Resistance The selected cell line may be inherently resistant to Dimaprit-induced cytotoxicity. Consider using a positive control cytotoxic agent known to be effective on your cell line to validate the assay system.
Incorrect Assay Timing The incubation time with Dimaprit may be too short to induce a cytotoxic response. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint.
Assay Insensitivity The chosen cytotoxicity assay may not be sensitive enough to detect the specific mode of cell death induced by Dimaprit. Consider using multiple assays that measure different cellular parameters (e.g., metabolic activity, membrane integrity, apoptosis markers).
Drug Inactivation Dimaprit may be unstable in the culture medium over long incubation periods. Consider replenishing the medium with fresh Dimaprit during the experiment, especially for longer time points.
Problem 3: Discrepancy Between Different Cytotoxicity Assays
Possible Cause Suggested Solution
Different Cellular Mechanisms Measured Different assays measure different aspects of cell health. For example, an MTT assay measures metabolic activity, which may decrease before loss of membrane integrity (measured by LDH or trypan blue exclusion). An Annexin V assay, on the other hand, detects early apoptosis.
Timing of Cellular Events The sequence of cellular events leading to cell death can vary. For example, caspase activation (apoptosis) may occur hours before significant changes in metabolic activity are detectable. A time-course analysis with multiple assays can help elucidate the sequence of events.
Compound Interference with Assay Chemistry Dimaprit, like any compound, could potentially interfere with the chemical reactions of a specific assay. Run appropriate controls, such as adding the compound to cell-free assay reagents, to check for direct interference.

Quantitative Data Summary

Currently, specific IC50 values for this compound-induced cytotoxicity are not widely available in the public domain for a broad range of cell lines. The table below summarizes the qualitative and semi-quantitative data found in the literature. Researchers are strongly encouraged to determine the IC50 value empirically for their specific experimental system.

Cell TypeConcentration RangeObserved EffectH2-Receptor DependenceReference
Rat Spleen Cells> 10⁻⁴ M (>100 µM)CytotoxicNot determined[1][2]
Human Melanoma Cells (MM418)Not specifiedToxicIndependent[4][5]
Neuronal CellsNot specifiedNeurotoxicIndependent[3]

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol provides a general framework for assessing cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader (570 nm absorbance)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the Dimaprit-containing medium. Include vehicle-only wells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the Dimaprit concentration to determine the IC50 value.

Apoptosis Detection using Annexin V-FITC Staining

This protocol outlines the detection of apoptosis through the binding of Annexin V-FITC to phosphatidylserine exposed on the outer leaflet of the plasma membrane of apoptotic cells.

Materials:

  • Cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with various concentrations of this compound for the desired time. Include untreated and positive control (e.g., staurosporine-treated) cells.

  • Cell Harvesting: Harvest the cells (including any floating cells in the supernatant) and wash them twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

  • Data Interpretation:

    • Annexin V-negative and PI-negative: Live cells

    • Annexin V-positive and PI-negative: Early apoptotic cells

    • Annexin V-positive and PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative and PI-positive: Necrotic cells

Visualizations

experimental_workflow_cytotoxicity cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture Cell Culture (Optimal Density) treatment Cell Treatment (24-72h) cell_culture->treatment dimaprit_prep Dimaprit Dilutions dimaprit_prep->treatment mtt_assay MTT Assay (Metabolic Activity) treatment->mtt_assay annexin_assay Annexin V/PI Staining (Apoptosis/Necrosis) treatment->annexin_assay data_analysis Data Analysis (IC50 Determination) mtt_assay->data_analysis annexin_assay->data_analysis

Caption: Experimental workflow for assessing Dimaprit-induced cytotoxicity.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start High Variability in Cytotoxicity Data? cause1 Inconsistent Drug Prep start->cause1 Yes cause2 Variable Cell Density start->cause2 Yes cause3 Assay Interference start->cause3 Yes end Consistent Results start->end No sol1 Standardize Dilutions cause1->sol1 sol2 Optimize Seeding cause2->sol2 sol3 Run Proper Controls cause3->sol3

Caption: Troubleshooting logic for high variability in cytotoxicity assays.

signaling_pathway_hypothesis cluster_h2_independent H2-Receptor Independent Pathway dimaprit High Conc. Dimaprit unknown_target Unknown Cellular Target(s) dimaprit->unknown_target pkc_delta PKC-delta Activation (?) unknown_target->pkc_delta Hypothesized based on histamine data caspase_activation Caspase Activation (e.g., Caspase-3) pkc_delta->caspase_activation apoptosis Apoptosis caspase_activation->apoptosis

References

Technical Support Center: Dimaprit Dihydrochloride Cardiovascular Responses

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected cardiovascular responses during experiments with Dimaprit dihydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the expected primary cardiovascular response to this compound?

A1: As a selective histamine H2 receptor agonist, the primary expected cardiovascular response to Dimaprit is vasodilation, leading to a dose-dependent decrease in systemic arterial blood pressure.[1][2] This hypotensive effect is primarily due to a decrease in peripheral vascular resistance.[1] In some experimental models, this is accompanied by an increase in coronary and gastric blood flow.[1]

Q2: How does Dimaprit exert its effects at the cellular level?

A2: Dimaprit activates histamine H2 receptors, which are coupled to a stimulatory G-protein (Gs). This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). In cardiomyocytes, elevated cAMP activates protein kinase A (PKA), which then phosphorylates various regulatory proteins, modulating calcium influx and contractility.

Q3: Are the cardiovascular effects of Dimaprit consistent across all species?

A3: No, there is significant species-specific variability in the cardiovascular response to Dimaprit. For instance, in anesthetized cats, Dimaprit can lower blood pressure with no significant change in heart rate.[1] However, in conscious dogs, Dimaprit has been shown to cause a dose-dependent increase in heart rate.[3] In anesthetized rats, high doses of Dimaprit may induce a modest bradycardia.

Troubleshooting Guides

Issue 1: Unexpected Hypertensive or Biphasic Blood Pressure Response

Question: My experiment with Dimaprit resulted in an unexpected increase in blood pressure, or a biphasic response (an initial decrease followed by an increase). What are the potential causes and how can I troubleshoot this?

Potential Causes:

  • Off-Target Receptor Activation: Dimaprit is not entirely selective for the H2 receptor and has been shown to be a potent agonist at histamine H3 and H4 receptors. Activation of these receptors can have complex and sometimes opposing cardiovascular effects.

  • High Concentration: Using Dimaprit at high concentrations increases the likelihood of engaging off-target receptors.

  • Species and Anesthesia: The cardiovascular response can be influenced by the animal model and the anesthetic agent used, which can alter autonomic tone.

  • Interaction with Other Systems: Another H2 agonist, amthamine, has been shown to interact with the adrenergic system at higher doses, leading to a pressor response.[4] A similar interaction may occur with Dimaprit under certain conditions.

Troubleshooting Steps:

  • Verify Concentration and Dose: Double-check your calculations and the final concentration of Dimaprit administered. Consider performing a dose-response curve to see if the hypertensive effect is dose-dependent.

  • Use Selective Antagonists: To determine if the unexpected effect is mediated by H2 or off-target receptors, pre-treat the animals with selective antagonists.

    • H2 Receptor Antagonist: Use a selective H2 antagonist like cimetidine or famotidine. If the hypertensive response persists, it is likely not mediated by H2 receptors.

    • H3/H4 Receptor Antagonists: Consider using selective H3 (e.g., thioperamide) or H4 antagonists to investigate the involvement of these receptors.

  • Review Anesthetic Protocol: The choice of anesthetic can significantly impact cardiovascular parameters. Research the known cardiovascular effects of your chosen anesthetic and consider alternatives if necessary.

  • Consider the Animal Model: Be aware of the documented species-specific differences in response to Dimaprit.

Issue 2: Variable Heart Rate Response (Tachycardia or Bradycardia)

Question: I observed a significant change in heart rate (either an increase or a decrease) with Dimaprit administration, which was not expected based on some literature. Why is this happening?

Potential Causes:

  • Species-Specific Effects: As noted, heart rate responses to Dimaprit vary between species. Tachycardia has been observed in conscious dogs, while bradycardia has been seen at high doses in anesthetized rats.[3][4]

  • Baroreflex Activation: A significant drop in blood pressure due to H2-mediated vasodilation can trigger a reflex tachycardia to compensate.

  • Direct Cardiac Effects: In some preparations, such as the guinea pig and human myocardium, Dimaprit can have a direct positive inotropic (increased contractility) and chronotropic (increased heart rate) effect.[5]

  • Off-Target H3 Receptor Activation: H3 receptors are present on sympathetic nerve endings in the heart, and their activation can inhibit norepinephrine release, potentially leading to bradycardia.[6]

  • Anesthetic Influence: Anesthetics can suppress or enhance autonomic reflexes, thus altering the heart rate response.

Troubleshooting Steps:

  • Monitor Blood Pressure and Heart Rate Simultaneously: Correlating the changes in heart rate with the changes in blood pressure can help determine if a baroreflex is involved.

  • Use an In Vitro Model: To eliminate the influence of systemic factors like the baroreflex, consider using an isolated heart preparation (e.g., Langendorff). This will allow you to assess the direct cardiac effects of Dimaprit.

  • Pharmacological Blockade:

    • To investigate the role of the autonomic nervous system, use appropriate blockers (e.g., a beta-blocker like propranolol for tachycardia, or a muscarinic antagonist like atropine for bradycardia).

    • To explore H3 receptor involvement in bradycardia, use a selective H3 antagonist.

Data Presentation

Table 1: Cardiovascular Responses to Intravenous Dimaprit in Different Species

SpeciesAnesthesiaDose Range (i.v.)Blood Pressure ResponseHeart Rate ResponseReference
CatAnesthetizedContinuous InfusionHypotensionNo significant change[1]
DogConscious0.80 µmol/kg/h (ED50)HypotensionTachycardia[3]
RatAnesthetized0.3 - 100 µmol/kgHypotensionNo change at low doses, modest bradycardia at 100 µmol/kg[4]
RabbitAnesthetizedInjections/InfusionHypotensionNot specified[1]

Table 2: Receptor Selectivity Profile of Dimaprit

ReceptorRelative Potency (vs. Histamine)Ki (in Guinea Pig Atrium)Reference
H1<0.0001-[7]
H27144 µM[7]
H3<0.008-[7]
H4Potent Agonist-

Experimental Protocols

Key Experiment 1: In Vivo Hemodynamic Monitoring in Anesthetized Rats

Objective: To measure the real-time effects of Dimaprit on blood pressure and heart rate.

Methodology:

  • Animal Preparation:

    • Anesthetize the rat (e.g., with an intraperitoneal injection of a urethane/chloralose mixture) and ensure a stable plane of anesthesia is maintained.

    • Perform a tracheotomy to ensure a patent airway.

    • Cannulate the carotid artery with a pressure transducer-tipped catheter for direct measurement of arterial blood pressure.

    • Cannulate the jugular vein for intravenous administration of Dimaprit.

    • Record heart rate from the pressure waveform or via ECG electrodes.

  • Data Acquisition:

    • Allow the animal to stabilize after surgery until hemodynamic parameters are constant.

    • Record baseline blood pressure and heart rate for at least 20-30 minutes.

    • Administer this compound (dissolved in saline) as a bolus injection or a continuous infusion.

    • Continuously record blood pressure and heart rate throughout the experiment and for a sufficient period after administration to observe the full effect and any recovery.

  • Data Analysis:

    • Calculate the mean arterial pressure (MAP).

    • Express changes in MAP and heart rate as a percentage of the baseline or as absolute changes.

    • If performing a dose-response study, plot the change in hemodynamic parameters against the log of the Dimaprit dose.

Key Experiment 2: Isolated Langendorff Perfused Heart Preparation

Objective: To assess the direct cardiac effects of Dimaprit, independent of systemic neural and humoral influences.

Methodology:

  • Heart Isolation:

    • Anesthetize the animal (e.g., rat or guinea pig) and administer heparin to prevent coagulation.

    • Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer.

  • Langendorff Perfusion:

    • Cannulate the aorta and begin retrograde perfusion with oxygenated (95% O2, 5% CO2) Krebs-Henseleit buffer maintained at 37°C.

    • Insert a balloon-tipped catheter into the left ventricle to measure isovolumetric pressure.

  • Data Acquisition:

    • Allow the heart to stabilize for a 20-30 minute equilibration period.

    • Record baseline parameters: left ventricular developed pressure (LVDP), heart rate, and coronary flow.

    • Introduce Dimaprit into the perfusion buffer at various concentrations.

    • Record the changes in cardiac parameters at each concentration.

  • Data Analysis:

    • Analyze the changes in LVDP (an index of contractility) and heart rate in response to Dimaprit.

    • Construct concentration-response curves to determine the potency (EC50) and efficacy of Dimaprit on direct cardiac function.

Mandatory Visualizations

G cluster_0 Cell Membrane Dimaprit Dimaprit H2R H2 Receptor Dimaprit->H2R Binds Gs Gs Protein H2R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Proteins Regulatory Proteins PKA->Proteins Phosphorylates Response Cardiovascular Response Proteins->Response

Caption: Canonical H2 Receptor Signaling Pathway for Dimaprit.

G Start Unexpected Cardiovascular Response Observed CheckDose Verify Dose and Concentration Start->CheckDose IsDoseCorrect Is Dose Correct? CheckDose->IsDoseCorrect Recalculate Recalculate and Repeat Experiment IsDoseCorrect->Recalculate No ConsiderOffTarget Consider Off-Target Effects (H3/H4 Receptors) IsDoseCorrect->ConsiderOffTarget Yes UseAntagonists Use Selective Antagonists (H2, H3, H4) ConsiderOffTarget->UseAntagonists ResponseBlocked Is Unexpected Response Blocked? UseAntagonists->ResponseBlocked IdentifyReceptor Identify Mediating Receptor ResponseBlocked->IdentifyReceptor Yes CheckProtocol Review Experimental Protocol (Anesthesia, Species) ResponseBlocked->CheckProtocol No InVitro Consider In Vitro Model (e.g., Langendorff) CheckProtocol->InVitro

Caption: Troubleshooting Workflow for Unexpected Dimaprit Responses.

References

Accounting for nNOS inhibition in Dimaprit dihydrochloride studies.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dimaprit dihydrochloride. The focus is to address the compound's dual activity as a histamine H2 receptor agonist and a neuronal nitric oxide synthase (nNOS) inhibitor to ensure accurate experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is primarily known as a potent and selective agonist for the histamine H2 receptor.[1][2] It mimics the action of endogenous histamine at this receptor subtype, leading to the activation of downstream signaling pathways.

Q2: Does this compound have any off-target effects?

A2: Yes. A significant off-target effect of Dimaprit is the inhibition of neuronal nitric oxide synthase (nNOS).[1][3] This inhibitory action is concentration-dependent and occurs within a similar range to its H2 receptor agonist activity, which is a critical consideration for experimental design.[3][4]

Q3: What is the IC50 value for Dimaprit's inhibition of nNOS?

A3: The IC50 value for this compound's inhibition of rat brain nNOS is approximately 49 ± 14 μM.[1][3][4]

Q4: How does the nNOS inhibitory activity of Dimaprit compare to its H2 receptor agonism?

A4: The nNOS inhibitory activity of Dimaprit occurs in the same concentration range as its H2-agonist and H3-agonist activities.[3][4] This overlap necessitates careful experimental controls to differentiate the effects stemming from H2 receptor activation versus nNOS inhibition.

Q5: What are the downstream signaling pathways activated by the histamine H2 receptor?

A5: The histamine H2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gs alpha subunit.[5] Activation of the H2 receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[6] This, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets to elicit a cellular response.[5] In some cellular contexts, the H2 receptor can also signal through a phosphoinositide/protein kinase C (PKC) pathway.[7]

Q6: What is the signaling pathway of nNOS?

A6: Neuronal nitric oxide synthase (nNOS) is a calcium/calmodulin-dependent enzyme that catalyzes the production of nitric oxide (NO) and L-citrulline from L-arginine.[8] NO, a gaseous signaling molecule, diffuses to adjacent cells and activates soluble guanylate cyclase (sGC). This leads to the production of cyclic guanosine monophosphate (cGMP), which in turn activates Protein Kinase G (PKG) and other downstream effectors.[9]

Troubleshooting Guide

Issue 1: Unexpected or contradictory results in my experiment when using Dimaprit.

  • Possible Cause: Your experimental results may be a composite of both histamine H2 receptor activation and nNOS inhibition. The pharmacological profile of Dimaprit includes both of these activities in a similar concentration range.[3][4]

  • Troubleshooting Steps:

    • Review Dimaprit Concentration: Check if the concentration of Dimaprit used in your experiments falls within the range of its IC50 for nNOS inhibition (around 49 μM).[1][3]

    • Pharmacological Controls: To distinguish between the two effects, include the following controls in your experimental design:

      • H2 Receptor Antagonist: Co-administer Dimaprit with a selective H2 receptor antagonist (e.g., cimetidine, ranitidine). If the observed effect is blocked, it is likely mediated by the H2 receptor.[10][11]

      • nNOS Inhibitor: Use a structurally different and more selective nNOS inhibitor (e.g., 7-Nitroindazole) as a positive control for nNOS inhibition.[12]

      • NO Donor: If you hypothesize that the observed effect is due to a lack of NO, try to rescue the effect by using an NO donor (e.g., SNAP, SNP).

    • Alternative H2 Agonist: Consider using an alternative H2 receptor agonist with no or significantly lower nNOS inhibitory activity if your focus is solely on H2 receptor signaling.

Issue 2: How can I specifically measure the nNOS inhibitory activity of Dimaprit in my experimental system?

  • Methodology: You can perform an in vitro nNOS activity assay. A common method is to measure the conversion of radiolabeled L-arginine to L-citrulline.[3][4][13]

  • Experimental Protocol:

    • Source of nNOS: Prepare a crude enzyme extract from a tissue known to express nNOS (e.g., rat brain cerebellum) or use a purified recombinant nNOS enzyme.

    • Reaction Mixture: Prepare a reaction buffer containing essential cofactors for nNOS activity, including NADPH, FAD, FMN, and tetrahydrobiopterin (BH4).

    • Substrate: Add [3H]-L-arginine to the reaction mixture.

    • Incubation: Add your nNOS source and varying concentrations of this compound to the reaction mixture and incubate at 37°C.

    • Separation: Stop the reaction and separate the [3H]-L-citrulline product from the unreacted [3H]-L-arginine using cation exchange chromatography.

    • Quantification: Measure the radioactivity of the [3H]-L-citrulline fraction using liquid scintillation counting. The amount of product formed is indicative of nNOS activity.

    • Data Analysis: Plot the nNOS activity against the concentration of Dimaprit to determine the IC50 value.

Quantitative Data

Table 1: Inhibitory Potency of Dimaprit and its Analogues on nNOS Activity

CompoundIC50 (μM) for nNOS InhibitionPrimary Histamine Receptor Activity
Dimaprit49 ± 14H2 Agonist
Aminopropylisothiourea4.1 ± 0.9Not active on H2 receptors
Methylaminopropylisothiourea7.6 ± 1.0Not active on H2 receptors

Data sourced from Paquay JB, et al. (1999). Br J Pharmacol.[3][4]

Visualizations

Caption: Dual signaling pathways affected by this compound.

G cluster_workflow Experimental Workflow to Differentiate Dimaprit's Effects start Start Experiment with Dimaprit observe Observe Cellular Effect start->observe control1 Add H2 Receptor Antagonist (e.g., Cimetidine) observe->control1 Hypothesis: H2R effect control2 Add Selective nNOS Inhibitor (e.g., 7-NI) observe->control2 Hypothesis: nNOS effect check1 Is the effect blocked? control1->check1 conclusion1 Effect is H2 Receptor-mediated check1->conclusion1 Yes check1->control2 No check2 Is the effect mimicked? control2->check2 conclusion2 Effect is nNOS Inhibition-mediated check2->conclusion2 Yes conclusion3 Investigate Combined/Other Effects check2->conclusion3 No

Caption: Troubleshooting workflow for Dimaprit studies.

G cluster_protocol nNOS Activity Assay Protocol prep Step 1: Preparation Prepare nNOS enzyme source (e.g., brain tissue homogenate). Prepare reaction buffer with cofactors. reaction Step 2: Reaction Setup Add buffer, [3H]-L-arginine, enzyme, and Dimaprit (varying concentrations) to tubes. prep->reaction incubation Step 3: Incubation Incubate at 37°C for a defined period. reaction->incubation separation Step 4: Separation Stop reaction. Separate [3H]-L-citrulline from [3H]-L-arginine using cation exchange resin. incubation->separation quantification Step 5: Quantification Measure radioactivity of the eluate containing [3H]-L-citrulline. separation->quantification analysis Step 6: Data Analysis Calculate nNOS activity and plot against Dimaprit concentration to determine IC50. quantification->analysis

Caption: Key steps of an nNOS activity assay.

References

Why is my Dimaprit dihydrochloride experiment not working?

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Dimaprit dihydrochloride in their experiments. The information is tailored for scientists and drug development professionals to help identify and resolve common issues encountered in vitro and in vivo.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective agonist for the histamine H2 receptor (H2R).[1][2] Its primary mechanism of action is to bind to and activate H2Rs, which are G-protein coupled receptors (GPCRs). This activation typically leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[3] It has significantly lower activity at H1 receptors.[1]

Q2: What are the common applications of this compound in research?

This compound is widely used in both in vitro and in vivo studies to investigate the physiological roles of the histamine H2 receptor. Common applications include:

  • Stimulation of gastric acid secretion.[1][4]

  • Induction of vasodilation and investigation of cardiovascular effects.[1][5]

  • Studying the role of H2R in inflammation and immune responses.[6]

  • Investigating H2R signaling pathways in various cell types.[7]

  • Differentiation studies in cell lines such as HL-60.

Q3: How should I prepare and store this compound solutions?

Proper preparation and storage of this compound are critical for experimental success.

  • Solubility: this compound is soluble in aqueous solutions and organic solvents like DMSO.[4] For cell culture experiments, it is common to first dissolve the compound in DMSO to create a concentrated stock solution, which is then further diluted in the aqueous culture medium.

  • Stock Solutions: Prepare concentrated stock solutions in a suitable solvent like DMSO. It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[1]

  • Storage: Store the solid compound and stock solutions at -20°C or -80°C for long-term stability.[1] Manufacturer recommendations suggest that stock solutions stored at -80°C are stable for up to 6 months, while at -20°C, they should be used within one month.[1]

  • Working Solutions: It is best practice to prepare fresh working solutions from the stock solution on the day of the experiment.[1] Do not store aqueous working solutions for more than a day.

Troubleshooting Guide

This guide addresses common problems encountered during experiments with this compound.

Problem 1: No or weak response to this compound in my cell-based assay.

Possible Cause Troubleshooting Step
Compound Degradation Prepare a fresh stock solution of this compound. Ensure it has been stored correctly at -20°C or -80°C and protected from light and moisture.[1] Avoid multiple freeze-thaw cycles.
Incorrect Concentration Verify the calculations for your working solution dilutions. Perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay.
Low or Absent H2 Receptor Expression Confirm that your cell line expresses the histamine H2 receptor at sufficient levels. This can be checked via qPCR, Western blot, or by using a positive control cell line known to express H2R.
Receptor Desensitization Prolonged exposure to an agonist can lead to receptor desensitization and internalization.[8][9][10] Reduce the incubation time with this compound or pre-treat with an antagonist to see if the response is restored.
Cell Health Ensure your cells are healthy and within a suitable passage number. Poor cell health can lead to a blunted response to stimuli.

Problem 2: Inconsistent or variable results between experiments.

Possible Cause Troubleshooting Step
Inconsistent Solution Preparation Always prepare fresh working solutions for each experiment. Ensure complete dissolution of the compound. If precipitation is observed, gentle warming or sonication may help.[1]
Variability in Cell Culture Standardize your cell culture conditions, including cell density, passage number, and serum concentration. Starve the cells of serum for a consistent period before the experiment if appropriate for your assay.
Assay Conditions Ensure consistent incubation times, temperatures, and reagent concentrations across all experiments.

Problem 3: Unexpected or off-target effects observed.

Possible Cause Troubleshooting Step
nNOS Inhibition Dimaprit is known to inhibit neuronal nitric oxide synthase (nNOS) with an IC50 of 49 µM.[1][2][11] If your experimental system expresses nNOS, consider whether this off-target effect could be influencing your results. Use an H2R antagonist (e.g., cimetidine) to confirm that the observed effect is H2R-mediated.
H3-like Receptor Activity In some systems, like mast cells, Dimaprit has been shown to inhibit histamine release through an H3-like receptor, an effect that is not blocked by H2 antagonists but is reversed by the H3 antagonist thioperamide.[12]
Non-Receptor Mediated Toxicity At high concentrations, particularly with direct central administration, Dimaprit has been reported to cause neurotoxicity that is not mediated by H2 receptors.[13][14] It is crucial to use the appropriate concentration range for your experiment.
Compound Breakdown Dimaprit and its analogues can undergo hydrolysis, leading to breakdown products that may have their own biological activity independent of the H2 receptor.[15]

Experimental Protocols & Data Presentation

Quantitative Data Summary
ParameterValueSpecies/SystemReference
H2 Receptor Agonist Activity Selective AgonistMultiple[1][2]
nNOS Inhibition (IC50) 49 µMRat[1][2][11]
H1 Receptor Activity < 0.0001% of histamine activity[1]
Protocol: In Vitro cAMP Measurement

This protocol outlines a general procedure for measuring intracellular cAMP levels in response to this compound stimulation.

  • Cell Seeding: Plate cells in a suitable multi-well plate and grow to 80-90% confluency.

  • Serum Starvation (Optional): Depending on the cell line, serum-starve the cells for 2-4 hours to reduce basal signaling.

  • Pre-incubation with Phosphodiesterase (PDE) Inhibitor: To prevent cAMP degradation, pre-incubate the cells with a PDE inhibitor (e.g., 100 µM IBMX) for 15-30 minutes.[16]

  • Stimulation: Add varying concentrations of this compound to the wells and incubate for the desired time (e.g., 15-30 minutes) at 37°C. Include a vehicle control (e.g., DMSO diluted in media).

  • Cell Lysis: Lyse the cells using the buffer provided with your cAMP assay kit.

  • cAMP Detection: Measure cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen) according to the manufacturer's instructions.[16][17][18]

  • Data Analysis: Generate a dose-response curve to determine the EC50 of this compound.

Protocol: Western Blot for Downstream Signaling (e.g., ERK Phosphorylation)
  • Cell Treatment: Seed cells and grow to the desired confluency. Treat with this compound for various time points (e.g., 0, 5, 15, 30 minutes).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against the phosphorylated form of the protein of interest (e.g., phospho-ERK) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody against the total protein (e.g., total ERK) to confirm equal loading.

Visualizations

G cluster_0 Canonical H2R Signaling Pathway Dimaprit Dimaprit dihydrochloride H2R Histamine H2 Receptor (H2R) Dimaprit->H2R activates G_alpha_s Gαs H2R->G_alpha_s activates AC Adenylyl Cyclase (AC) G_alpha_s->AC stimulates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB Phosphorylation PKA->CREB phosphorylates Cellular_Response Cellular Response CREB->Cellular_Response leads to

Caption: Canonical signaling pathway of the Histamine H2 receptor activated by Dimaprit.

G cluster_1 Troubleshooting Workflow: No Response to Dimaprit Start Experiment Shows No/Weak Response to Dimaprit Check_Compound Prepare Fresh Dimaprit Stock and Working Solutions Start->Check_Compound Check_Concentration Perform Dose-Response Experiment Check_Compound->Check_Concentration If response is still weak Check_Receptor Confirm H2R Expression (qPCR/Western Blot) Check_Concentration->Check_Receptor If response is still weak Check_Desensitization Reduce Incubation Time or Use Antagonist Control Check_Receptor->Check_Desensitization If receptor is present Failure Still No Response: Consider Alternative Issues Check_Receptor->Failure If receptor is absent Check_Health Assess Cell Viability and Passage Number Check_Desensitization->Check_Health If desensitization is ruled out Success Response Observed Check_Health->Success If all checks pass Check_Health->Failure If underlying issues persist G cluster_2 Potential Off-Target Effects of Dimaprit Dimaprit Dimaprit H2R H2 Receptor (On-Target) Dimaprit->H2R Activates nNOS nNOS (Off-Target) Dimaprit->nNOS Inhibits (IC50 = 49 µM) H3_like H3-like Receptor (Off-Target in some cells) Dimaprit->H3_like Activates Toxicity Non-Receptor Mediated Toxicity (High Concentrations) Dimaprit->Toxicity Breakdown Hydrolysis/ Breakdown Products Dimaprit->Breakdown

References

Optimizing Dimaprit dihydrochloride dose for maximal H2 activation.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dimaprit dihydrochloride. Our goal is to help you optimize your experimental conditions for maximal and reliable histamine H2 receptor activation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective agonist for the histamine H2 receptor.[1][2][3] Its primary mechanism of action is to bind to and activate the H2 receptor, which is a G-protein coupled receptor (GPCR). This activation primarily stimulates the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels.[4][5]

Q2: What is the recommended concentration range for this compound in in vitro experiments?

The optimal concentration of this compound can vary depending on the cell type and the specific experimental endpoint. However, a general starting range for in vitro studies is between 1 µM and 100 µM. For instance, in studies with rat spleen cells, concentrations of 10⁻⁵ M (10 µM) and 10⁻⁴ M (100 µM) were effective.[6][7] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific system.

Q3: What are the typical doses for in vivo studies?

In vivo dosages of this compound are dependent on the animal model and the route of administration. For example, in mice, an oral administration of 200 mg/kg has been used to study its effects on endotoxin shock and hepatitis.[8] In cats, intravenous infusions of 2-64 µM/h have been used to stimulate gastric acid secretion.[1] As with in vitro studies, it is essential to determine the optimal dose for your specific experimental model.

Q4: How should I prepare and store this compound solutions?

This compound is soluble in water up to 100 mM.[9][2] For most in vitro experiments, it is recommended to prepare fresh solutions on the day of use. If storage is necessary, solutions can be stored at -20°C for up to one month.[9][1] Before use, ensure the solution is brought to room temperature and that no precipitation has occurred.[9] For long-term storage of the solid compound, it should be kept at -20°C under desiccating conditions.[2][10]

Troubleshooting Guide

Issue 1: Lower than expected or no H2 receptor activation.

  • Possible Cause 1: Suboptimal Dimaprit concentration.

    • Solution: Perform a dose-response experiment to determine the optimal concentration for your specific cell line or tissue. Start with a broad range (e.g., 10 nM to 100 µM) to identify the EC50 value.

  • Possible Cause 2: Degraded Dimaprit solution.

    • Solution: Prepare fresh this compound solutions for each experiment. Avoid repeated freeze-thaw cycles.[1]

  • Possible Cause 3: Low H2 receptor expression in the experimental model.

    • Solution: Verify the expression level of the H2 receptor in your cells or tissue using techniques like qPCR or western blotting. Consider using a cell line known to express high levels of the H2 receptor as a positive control.

Issue 2: High background signal or off-target effects.

  • Possible Cause 1: Non-specific binding or activation.

    • Solution: While Dimaprit is highly selective for the H2 receptor, at very high concentrations it may exhibit off-target effects. For example, it can inhibit nNOS with an IC50 of 49 µM.[9][1][3] Ensure you are using the lowest effective concentration determined from your dose-response curve.

  • Possible Cause 2: Cytotoxicity at high concentrations.

    • Solution: High concentrations of Dimaprit (e.g., 10⁻⁵ M and 10⁻⁴ M) have been reported to be cytotoxic to certain cell types.[6][7] Assess cell viability using a standard assay (e.g., MTT or trypan blue exclusion) in parallel with your functional assays.

Issue 3: Inconsistent results between experiments.

  • Possible Cause 1: Variability in cell culture conditions.

    • Solution: Standardize all cell culture parameters, including cell passage number, confluency, and media composition. Changes in these parameters can alter GPCR expression and signaling.

  • Possible Cause 2: Instability of Dimaprit in solution.

    • Solution: As mentioned, always use freshly prepared solutions whenever possible. If using frozen stocks, ensure they are aliquoted to avoid multiple freeze-thaw cycles.

Quantitative Data Summary

Table 1: In Vitro Concentrations and IC50 Values

ParameterValueSpecies/SystemReference
Effective Concentration10 µM - 100 µMRat Spleen Cells[6][7]
IC50 (nNOS inhibition)49 µMRat nNOS[9][1][3]
Ki Value44 µMGuinea Pig Right Atrium[11]

Table 2: In Vivo Dosages

DoseRoute of AdministrationAnimal ModelApplicationReference
200 mg/kgOralMouseEndotoxin Shock / Hepatitis[8]
1.25 µM/kg/minIntravenousRatGastric Acid Secretion[1]
2-64 µM/hIntravenousCatGastric Acid Secretion[1]
1-100 nM/kg/minIntravenousDogGastric Acid Secretion[1]
40 mg/ml (0.1 ml)IntraperitonealMouseGastric pH / S. Typhimurium burden[12]

Experimental Protocols

Key Experiment: In Vitro cAMP Assay for H2 Receptor Activation

This protocol outlines a typical competitive immunoassay to measure intracellular cAMP levels following stimulation with this compound.

Materials:

  • Cells expressing the histamine H2 receptor

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • This compound

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)

  • Lysis buffer (provided with the kit or prepared separately)

  • Multi-well plates (format depends on the assay kit)

Procedure:

  • Cell Seeding:

    • For adherent cells, seed them in a multi-well plate at a predetermined density and allow them to attach overnight.

    • For suspension cells, they can be used directly on the day of the experiment.

  • Cell Stimulation:

    • Wash the cells once with PBS.

    • Add stimulation buffer (e.g., serum-free media) containing a PDE inhibitor (e.g., 0.5 mM IBMX) and incubate for a short period (e.g., 10-30 minutes) to inhibit cAMP degradation.

    • Add varying concentrations of this compound to the wells. Include a vehicle control (no Dimaprit).

    • Incubate for the desired stimulation time (e.g., 15-30 minutes) at 37°C.

  • Cell Lysis:

    • Remove the stimulation buffer.

    • Add lysis buffer to each well to release the intracellular cAMP.

    • Incubate as per the assay kit's instructions (e.g., 5-10 minutes at room temperature).

  • cAMP Detection:

    • Follow the specific instructions of your chosen cAMP assay kit to detect the levels of cAMP in the cell lysates. This typically involves the addition of detection reagents and measurement of a signal (e.g., fluorescence, luminescence, or absorbance).

  • Data Analysis:

    • Generate a standard curve using the cAMP standards provided in the kit.

    • Calculate the concentration of cAMP in your samples based on the standard curve.

    • Plot the cAMP concentration against the log of the Dimaprit concentration to generate a dose-response curve and determine the EC50.

Visualizations

H2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dimaprit Dimaprit H2R H2 Receptor Dimaprit->H2R Binds to G_protein Gαs H2R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to G_protein->AC Activates PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates

Caption: Histamine H2 Receptor Signaling Pathway.

Experimental_Workflow start Start cell_prep Prepare Cells (Seed or Harvest) start->cell_prep pre_incubation Pre-incubate with PDE Inhibitor (e.g., IBMX) cell_prep->pre_incubation stimulation Stimulate with Dimaprit Dose Range pre_incubation->stimulation lysis Lyse Cells stimulation->lysis detection Perform cAMP Assay (e.g., HTRF, ELISA) lysis->detection analysis Analyze Data (Generate Dose-Response Curve) detection->analysis end End analysis->end

Caption: Workflow for cAMP Assay.

References

Potential for tachyphylaxis with repeated Dimaprit dihydrochloride administration.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dimaprit dihydrochloride. The information focuses on the potential for tachyphylaxis with repeated administration and is based on the established principles of G-protein coupled receptor (GPCR) desensitization, as direct studies on Dimaprit-induced tachyphylaxis are limited.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a selective agonist for the histamine H2 receptor.[1][2][3] The histamine H2 receptor is a G-protein coupled receptor (GPCR) that, upon activation, couples to the Gs alpha subunit of the heterotrimeric G-protein. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[4][5] PKA then phosphorylates downstream target proteins, mediating various physiological responses.[4][5]

Q2: Is tachyphylaxis a concern with repeated administration of this compound?

Q3: What is the likely molecular mechanism behind potential Dimaprit-induced tachyphylaxis?

The desensitization of GPCRs like the H2 receptor typically involves several key steps:

  • Receptor Phosphorylation: Upon prolonged agonist binding, G-protein-coupled receptor kinases (GRKs) are recruited to the intracellular domains of the receptor and phosphorylate serine and threonine residues.[11][12] Studies suggest that GRK2 and GRK3 are involved in the desensitization of the H2 receptor.

  • β-Arrestin Recruitment: The phosphorylated receptor serves as a high-affinity binding site for β-arrestin proteins.[11][12]

  • Uncoupling from G-protein: The binding of β-arrestin sterically hinders the interaction between the receptor and its cognate G-protein (Gs), leading to a cessation of downstream signaling (i.e., cAMP production).[6]

  • Receptor Internalization: β-arrestin also acts as an adaptor protein, targeting the desensitized receptor for endocytosis into clathrin-coated pits.[12][13]

  • Receptor Fate: Once internalized, the receptor can either be dephosphorylated and recycled back to the cell surface (resensitization) or targeted for degradation in lysosomes (downregulation).[13]

Q4: How quickly can desensitization of the H2 receptor occur?

Studies on histamine-induced H2 receptor desensitization in cell lines have shown a rapid decline in responsiveness. For instance, a 30-minute pre-exposure of U937 monocytic cells to histamine resulted in a 50% reduction in the cAMP response to a subsequent agonist challenge.[10] In HGT-1 human gastric cancer cells, the half-life for histamine-induced desensitization was observed to be 20 minutes at 37°C.[9]

Troubleshooting Guide

Issue: Diminished or absent response to repeated this compound administration in our experimental model.

This guide provides a systematic approach to investigating a potential loss of response to Dimaprit.

Potential Cause Troubleshooting Steps Expected Outcome if Cause is Confirmed
Receptor Desensitization/ Tachyphylaxis 1. Washout and Recovery: After an initial stimulation with Dimaprit, thoroughly wash the cells or tissue and allow for a recovery period (e.g., 1-2 hours) in agonist-free media before re-stimulating. 2. Vary Agonist Concentration: Perform dose-response curves for Dimaprit before and after a prolonged pre-incubation with a fixed concentration of Dimaprit. 3. Measure Downstream Signaling: Quantify cAMP levels in response to Dimaprit at different time points of continuous exposure.1. A restored or partially restored response after the recovery period would suggest resensitization of the receptors. 2. A rightward shift in the EC50 (decreased potency) and/or a decrease in the Emax (decreased efficacy) in the post-incubation curve indicates desensitization. 3. A time-dependent decrease in cAMP production in the presence of continuous Dimaprit would confirm functional desensitization.
Compound Instability 1. Prepare Fresh Solutions: Prepare fresh stock and working solutions of this compound for each experiment. 2. Verify Compound Integrity: If possible, use analytical methods (e.g., HPLC) to confirm the concentration and purity of your Dimaprit stock over time.1. If a fresh solution restores the expected response, the previous solution may have degraded. 2. Analytical data will confirm if the compound has degraded.
Cell Health/Viability Issues 1. Assess Cell Viability: Use a viability assay (e.g., trypan blue exclusion, MTT assay) to check the health of your cells before and after the experiment. 2. Use Positive Controls: Include a positive control for H2 receptor activation (e.g., histamine) and a control for adenylyl cyclase activation that bypasses the receptor (e.g., forskolin).1. Poor cell viability can lead to a general loss of cellular responses. 2. A normal response to forskolin but a diminished response to both Dimaprit and histamine would point towards an issue at the receptor level.

Data Presentation

Table 1: Example of Histamine-Induced H2 Receptor Desensitization in HGT-1 Cells

Disclaimer: The following data is from a study on histamine-induced desensitization and is provided as an illustrative example of how tachyphylaxis can be quantified. Similar studies for Dimaprit are not currently available.

Treatment ConditionFold Stimulation of cAMP Production (over basal)
Control (no pre-incubation)15-fold
Pre-incubation with 10-5 M Histamine2-fold

Data adapted from a study on HGT-1 human cancerous gastric cells.[9]

Experimental Protocols

Hypothetical Protocol to Assess Tachyphylaxis to Dimaprit in a Cell-Based cAMP Assay

This is a suggested methodology for investigating Dimaprit-induced tachyphylaxis in vitro, as specific protocols are not available in the literature.

1. Cell Culture and Seeding:

  • Culture cells expressing the histamine H2 receptor (e.g., HEK293-H2R, U937, or HGT-1) under standard conditions.

  • Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.

2. Desensitization Phase:

  • Aspirate the culture medium and replace it with serum-free medium containing either vehicle (control) or a desensitizing concentration of this compound (e.g., 10 µM).

  • Incubate for various time points (e.g., 0, 15, 30, 60, 120 minutes) at 37°C.

3. Washout Phase:

  • After the incubation period, gently aspirate the medium.

  • Wash the cells three times with pre-warmed, serum-free medium to remove all traces of Dimaprit.

4. Stimulation Phase:

  • Add serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) to all wells and incubate for 10 minutes at 37°C.

  • Add varying concentrations of this compound to the appropriate wells to generate a dose-response curve. Include a vehicle control and a positive control (e.g., forskolin).

  • Incubate for 15 minutes at 37°C.

5. cAMP Quantification:

  • Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).

6. Data Analysis:

  • Plot the cAMP concentration against the log of the Dimaprit concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax for each pre-incubation condition.

  • Compare the EC50 and Emax values between the control and Dimaprit-pre-incubated groups to quantify the extent of desensitization.

Mandatory Visualizations

H2_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Dimaprit Dimaprit H2R H2 Receptor Dimaprit->H2R Binds Gs Gs Protein (α, β, γ) H2R->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to G_alpha_GTP Gα-GTP Gs->G_alpha_GTP Exchanges GDP for GTP G_alpha_GTP->AC Activates PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Targets

Caption: Histamine H2 Receptor Signaling Pathway Activation by Dimaprit.

Tachyphylaxis_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis start Seed cells expressing H2 Receptor control Group 1: Vehicle Pre-incubation start->control treatment Group 2: Dimaprit Pre-incubation start->treatment wash Wash cells to remove agonist control->wash treatment->wash stimulate Stimulate both groups with a dose-range of Dimaprit wash->stimulate measure Measure cAMP levels stimulate->measure plot Plot Dose-Response Curves measure->plot compare Compare EC50 and Emax values plot->compare conclusion Determine if tachyphylaxis occurred compare->conclusion

Caption: Experimental Workflow for Investigating Dimaprit-Induced Tachyphylaxis.

References

Interference of Dimaprit dihydrochloride with other signaling pathways.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dimaprit dihydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and answering frequently asked questions regarding the potential interference of Dimaprit with other signaling pathways.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent and selective agonist for the histamine H2 receptor.[1][2][3] Its activity is significantly higher for the H2 receptor compared to H1 and H3 receptors.[1]

Q2: Are there any known off-target effects of Dimaprit?

Yes, Dimaprit has been shown to interact with signaling pathways other than the histamine H2 receptor. The most well-documented off-target effect is the inhibition of neuronal nitric oxide synthase (nNOS).[4][5][6] Additionally, some studies have reported effects of Dimaprit that are not mediated by H2 receptors, such as the modulation of lymphocyte responsiveness and certain central nervous system effects.[7][8]

Q3: What is the reported inhibitory concentration (IC50) of Dimaprit on nNOS?

Dimaprit inhibits rat brain nNOS with an IC50 of 49 ± 14 μM.[4][6]

Q4: Can the cardiovascular effects of Dimaprit be solely attributed to H2 receptor activation?

Primarily, yes. The cardiovascular responses to Dimaprit, such as lowering systemic arterial blood pressure and vasodilation, are antagonized by H2-receptor antagonists like cimetidine and metiamide.[2][9] However, given its effect on nNOS, a key regulator of vascular tone, it is plausible that at higher concentrations, nNOS inhibition could contribute to its overall cardiovascular profile.

Troubleshooting Guides

Issue 1: Unexpected experimental results not correlating with H2 receptor activation.

  • Symptom: You observe a cellular or physiological response to Dimaprit that is not blocked by a selective H2 receptor antagonist (e.g., cimetidine, famotidine).

  • Possible Cause 1: nNOS Inhibition. Dimaprit can inhibit nNOS, particularly at concentrations approaching its IC50 of 49 μM.[4][6] The downstream effects of reduced nitric oxide (NO) production could be responsible for the observed phenomenon.

  • Troubleshooting Steps:

    • Confirm H2 receptor blockade: Ensure your H2 antagonist is used at an effective concentration.

    • Test for nNOS involvement:

      • Include a specific nNOS inhibitor (e.g., 7-NI) as a positive control for nNOS inhibition.

      • Measure NO production in your experimental system (e.g., using a Griess assay) in the presence of Dimaprit.

      • If possible, use a cell line or animal model with reduced or knocked-out nNOS to see if the effect of Dimaprit is diminished.

  • Possible Cause 2: Non-H2 receptor-mediated effects on immune cells. Dimaprit has been shown to enhance the response of rat spleen cells to the T-cell mitogen Concanavalin A, an effect that was not reversed by cimetidine.[8]

  • Troubleshooting Steps:

    • If working with immune cells, consider that the observed effect may be independent of H2 receptor activation.

    • Characterize the phenotype of the responding cells using flow cytometry.

    • Investigate downstream signaling pathways associated with T-cell activation.

Issue 2: Variability in results when studying cardiovascular effects.

  • Symptom: Inconsistent changes in blood pressure or heart rate in response to Dimaprit administration in animal models.

  • Possible Cause: Complex interplay of H2 receptor activation and nNOS inhibition. While the primary hypotensive effect is H2-mediated, the inhibition of nNOS could lead to secondary or confounding effects on vascular tone, especially at higher doses.

  • Troubleshooting Steps:

    • Dose-response analysis: Perform a careful dose-response study to determine the concentration range where the effect is consistently H2-mediated.

    • Use of specific antagonists: In addition to an H2 antagonist, consider co-administration with an nNOS inhibitor to dissect the two potential pathways.

    • Monitor multiple hemodynamic parameters: Simultaneously measure heart rate, cardiac output, and peripheral vascular resistance to get a comprehensive picture of the cardiovascular response.[2]

Quantitative Data Summary

ParameterValueSpecies/SystemReference
H2 Receptor Activity
Ki44 µMGuinea pig right atrium[1]
Relative potency vs. Histamine (H2)71%Guinea-pig right atrium[2]
Relative potency vs. Histamine (H1)<0.0001%-[2]
Relative potency vs. Histamine (H3)<0.008%-[1]
nNOS Inhibition
IC5049 ± 14 μMRat brain nNOS[4][6]

Experimental Protocols

1. Neuronal Nitric Oxide Synthase (nNOS) Inhibition Assay (adapted from[6])

This assay measures the conversion of [3H]-L-arginine to [3H]-L-citrulline by nNOS.

  • Materials:

    • Rat brain cytosolic fraction (as a source of nNOS)

    • 50 mM Tris/HCl buffer (pH 7.4)

    • NADPH (1 mM)

    • L-arginine (10 μM)

    • CaCl2 (2 mM)

    • [3H]-L-arginine

    • This compound and other test compounds

    • Ice-cold HEPES buffer (20 mM, pH 5.5)

    • Dowex resin (Na+ form)

  • Procedure:

    • Prepare a reaction mixture containing Tris/HCl buffer, NADPH, L-arginine, CaCl2, and [3H]-L-arginine.

    • Add 40 μL of the cytosolic fraction to 60 μL of the reaction mixture containing the desired concentration of Dimaprit or control compounds.

    • Incubate the reaction for 45 minutes at 37°C.

    • Terminate the reaction by adding 1 mL of ice-cold HEPES buffer.

    • Remove unreacted [3H]-L-arginine by adding 1 mL of Dowex resin, shaking, and centrifuging.

    • Measure the radioactivity of the supernatant, which contains the [3H]-L-citrulline product, using a scintillation counter.

    • Calculate the percent inhibition for each Dimaprit concentration and determine the IC50 value.

2. Lymphocyte Proliferation Assay (Concanavalin A stimulation) (adapted from[8])

This assay assesses the effect of Dimaprit on T-lymphocyte proliferation.

  • Materials:

    • Rat spleen cells

    • Complete RPMI 1640 medium

    • Concanavalin A (Con A)

    • This compound

    • [3H]-thymidine

    • Cell harvester and scintillation counter

  • Procedure:

    • Isolate spleen cells and resuspend them in complete RPMI 1640 medium.

    • Plate the cells in a 96-well plate.

    • Add Con A to the appropriate wells to stimulate T-cell proliferation.

    • Add varying concentrations of Dimaprit to the test wells. Include control wells with cells and Con A only, and cells only.

    • Incubate the plate for a period suitable for lymphocyte proliferation (e.g., 72 hours).

    • Pulse the cells with [3H]-thymidine for the final 18-24 hours of incubation.

    • Harvest the cells onto filter mats and measure the incorporated radioactivity using a scintillation counter.

    • Express results as counts per minute (CPM) or as a stimulation index.

Visualizations

G cluster_H2 H2 Receptor Signaling Dimaprit_H2 Dimaprit H2R Histamine H2 Receptor Dimaprit_H2->H2R AC Adenylate Cyclase H2R->AC Activates cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Cellular_Response_H2 Cellular Response (e.g., Gastric Acid Secretion, Vasodilation) PKA->Cellular_Response_H2

Caption: Primary signaling pathway of Dimaprit via the histamine H2 receptor.

G cluster_nNOS Off-Target: nNOS Inhibition Dimaprit_nNOS Dimaprit nNOS Neuronal Nitric Oxide Synthase (nNOS) Dimaprit_nNOS->nNOS Inhibits (IC50 = 49 µM) Citrulline_NO L-Citrulline + Nitric Oxide (NO) nNOS->Citrulline_NO Arginine L-Arginine Arginine->nNOS

Caption: Off-target inhibition of neuronal nitric oxide synthase (nNOS) by Dimaprit.

G cluster_workflow Troubleshooting Workflow: Unexpected Results Start Unexpected experimental result with Dimaprit Check_H2_Blockade Is the effect blocked by an H2 receptor antagonist? Start->Check_H2_Blockade H2_Mediated Effect is likely H2-mediated Check_H2_Blockade->H2_Mediated Yes Non_H2_Mediated Consider off-target effects Check_H2_Blockade->Non_H2_Mediated No Check_nNOS Is nNOS involved? (e.g., measure NO production) Non_H2_Mediated->Check_nNOS nNOS_Involved Effect may be due to nNOS inhibition Check_nNOS->nNOS_Involved Yes Other_Off_Target Investigate other potential non-H2, non-nNOS pathways (e.g., immune cell modulation) Check_nNOS->Other_Off_Target No

Caption: Logical workflow for troubleshooting unexpected results with Dimaprit.

References

Technical Support Center: Interpreting Off-Target Effects of Dimaprit on H3 Receptors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target effects of Dimaprit, a selective histamine H2 receptor agonist, on H3 receptors.

Frequently Asked Questions (FAQs)

Q1: What is Dimaprit and what is its primary target?

Dimaprit is a selective histamine H2 receptor agonist.[1][2] Its primary on-target effect is to bind to and activate H2 receptors, which are coupled to a Gs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[3] This signaling cascade is responsible for physiological responses such as the stimulation of gastric acid secretion.

Q2: I've observed an unexpected inhibitory effect with Dimaprit in my assay. Could this be an off-target effect?

Yes, it is possible. While Dimaprit is selective for the H2 receptor, it has been shown to have activity at the H3 receptor.[4][5][6] In contrast to the H2 receptor, the H3 receptor is typically coupled to a Gi protein. Activation of the H3 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP. Therefore, an inhibitory effect, particularly a reduction in cAMP levels, could be indicative of an off-target effect mediated by H3 receptors.

Q3: How can I experimentally distinguish between H2 and H3 receptor-mediated effects of Dimaprit?

The most effective method is to use selective antagonists for each receptor subtype in your experimental setup.

  • To block H2 receptor effects: Use a selective H2 antagonist such as cimetidine or ranitidine. If the observed effect of Dimaprit is abolished in the presence of an H2 antagonist, it is likely mediated by the H2 receptor.

  • To block H3 receptor effects: Use a selective H3 antagonist like thioperamide. If the effect of Dimaprit is reversed or blocked by an H3 antagonist, this strongly suggests the involvement of the H3 receptor.[4][6]

One study demonstrated that the Dimaprit-induced inhibition of histamine release from mast cells was reversed by the H3 antagonist thioperamide, but not by the H2 antagonist cimetidine, providing strong evidence for an H3-mediated off-target effect.[4][6]

Q4: What are the typical signaling pathways for H2 and H3 receptors?

Understanding the distinct signaling pathways is crucial for interpreting your results.

  • H2 Receptor Signaling: Primarily, the H2 receptor couples to the Gs alpha subunit of the G protein. This activates adenylyl cyclase, which converts ATP to cAMP. Increased cAMP levels then activate Protein Kinase A (PKA), which phosphorylates downstream targets to elicit a cellular response.

  • H3 Receptor Signaling: The H3 receptor couples to the Gi/o alpha subunit of the G protein. This has the opposite effect of Gs, inhibiting adenylyl cyclase and thus decreasing intracellular cAMP levels.

The opposing nature of these two pathways is a key reason for unexpected results when off-target effects are present.

Data Presentation

The following table summarizes the quantitative data on Dimaprit's activity at both H2 and H3 receptors.

ParameterReceptorValueSpecies/SystemReference
Binding Affinity (Ki) H244 µMGuinea pig right atrium[4]
Binding Affinity (pKi) H36.55Rat brain cortex homogenates[5]
Binding Affinity (Ki) H3~0.282 µM (282 nM)Rat brain cortex homogenates[5]
Functional Potency (EC50) H2 (cAMP increase)5.7 µMHL-60 human promyelocytic leukemia cells[3]

Note: The Ki for the H3 receptor was calculated from the pKi value (Ki = 10^-pKi).

Mandatory Visualizations

.dot

H2_Signaling_Pathway Dimaprit Dimaprit H2R H2 Receptor Dimaprit->H2R Binds Gs Gs Protein H2R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., Gastric Acid Secretion) PKA->Response Leads to

Caption: On-target H2 receptor signaling pathway of Dimaprit.

.dot

H3_Signaling_Pathway Dimaprit Dimaprit H3R H3 Receptor Dimaprit->H3R Binds Gi Gi Protein H3R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP_production cAMP Production AC->cAMP_production Response Inhibitory Cellular Response (e.g., Reduced Neurotransmitter Release) cAMP_production->Response Reduced

Caption: Off-target H3 receptor signaling pathway of Dimaprit.

Experimental Protocols

Radioligand Binding Assay to Determine Binding Affinity (Ki)

This protocol is a general guideline for a competitive binding assay to determine the Ki of Dimaprit for H2 or H3 receptors.

Materials and Reagents:

  • Cell membranes expressing the human H2 or H3 receptor.

  • Radioligand: For H2, [3H]-Tiotidine. For H3, [3H]-N-alpha-methylhistamine.

  • Unlabeled Dimaprit stock solution.

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • 96-well plates.

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Prepare dilutions: Create a series of dilutions of unlabeled Dimaprit.

  • Incubation: In each well of a 96-well plate, add the cell membranes, a fixed concentration of the radioligand, and varying concentrations of unlabeled Dimaprit. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).

  • Equilibration: Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of Dimaprit. The IC50 (the concentration of Dimaprit that displaces 50% of the radioligand) can be determined from this curve. The Ki can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This protocol outlines a method to measure changes in intracellular cAMP levels in response to Dimaprit.

Materials and Reagents:

  • Cells expressing the H2 or H3 receptor (e.g., CHO or HEK293 cells).

  • Dimaprit stock solution.

  • Selective H2 antagonist (e.g., Ranitidine) and H3 antagonist (e.g., Thioperamide).

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Forskolin (an adenylyl cyclase activator, used to measure inhibition).

  • cAMP assay kit (e.g., HTRF, ELISA, or other commercially available kits).

  • 96-well cell culture plates.

Procedure:

  • Cell Plating: Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treatment (for antagonist studies): To confirm receptor-specific effects, pre-incubate some wells with the H2 or H3 antagonist for 15-30 minutes before adding Dimaprit.

  • Stimulation:

    • For H2 (Gs-coupled) agonism: Add varying concentrations of Dimaprit to the cells in the presence of a PDE inhibitor.

    • For H3 (Gi-coupled) agonism: Add varying concentrations of Dimaprit in the presence of a PDE inhibitor and a low concentration of Forskolin. The inhibitory effect of Dimaprit on Forskolin-stimulated cAMP production will be measured.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for your chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP concentration against the log of the Dimaprit concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (for H2 agonism) or IC50 (for H3 inhibition of Forskolin-stimulated cAMP).

Troubleshooting Guide

.dot

Troubleshooting_Workflow Start Unexpected Result with Dimaprit Question1 Is the effect inhibitory? (e.g., decreased cAMP) Start->Question1 Hypothesis_H3 Hypothesis: Off-target H3 receptor activation Question1->Hypothesis_H3 Yes Question2 Is the stimulatory effect weaker or different than expected? Question1->Question2 No Experiment_H3 Experiment: Co-treat with selective H3 antagonist (e.g., Thioperamide) Hypothesis_H3->Experiment_H3 Result_H3_Reversed Result: Effect is reversed or blocked Experiment_H3->Result_H3_Reversed Result_H3_NoChange Result: No change in effect Experiment_H3->Result_H3_NoChange Conclusion_H3 Conclusion: Effect is H3-mediated Result_H3_Reversed->Conclusion_H3 Conclusion_Other Conclusion: Effect is likely H3-independent. Consider other off-target effects or artifacts. Result_H3_NoChange->Conclusion_Other Hypothesis_Dual Hypothesis: Dual activation of H2 (stimulatory) and H3 (inhibitory) receptors Question2->Hypothesis_Dual Yes Hypothesis_Dual->Experiment_H3 Experiment_H2 Experiment: Co-treat with selective H2 antagonist (e.g., Cimetidine) Hypothesis_Dual->Experiment_H2 Result_H2_Blocked Result: Stimulatory effect is blocked Experiment_H2->Result_H2_Blocked Conclusion_H2 Conclusion: Stimulatory component is H2-mediated Result_H2_Blocked->Conclusion_H2

Caption: Troubleshooting workflow for Dimaprit's off-target effects.

References

Validation & Comparative

Dimaprit Dihydrochloride vs. Histamine: A Comparative Analysis of Activity at the H2 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of dimaprit dihydrochloride and histamine, focusing on their activity at the histamine H2 receptor. This document synthesizes experimental data to highlight differences in potency and efficacy, details the underlying signaling pathways, and provides comprehensive experimental protocols for key assays.

Introduction

Histamine is an endogenous biogenic amine that exerts its diverse physiological effects through four distinct G protein-coupled receptors (GPCRs), designated H1, H2, H3, and H4. The histamine H2 receptor, in particular, is a key mediator of gastric acid secretion, smooth muscle relaxation, and modulation of the immune response. Histamine, as the natural ligand, is a full agonist at the H2 receptor. This compound is a synthetic compound developed as a selective H2 receptor agonist. Its utility in research lies in its ability to specifically probe H2 receptor function without significantly activating other histamine receptor subtypes. This guide will delve into a direct comparison of the activity of these two compounds at the H2 receptor, supported by quantitative data and detailed experimental methodologies.

Quantitative Comparison of Agonist Activity

The potency and efficacy of this compound and histamine at the H2 receptor have been characterized in various in vitro and in vivo systems. The following table summarizes key quantitative parameters from published studies. It is important to note that absolute values can vary depending on the specific experimental conditions and tissue or cell type used.

ParameterThis compoundHistamineTissue/SystemReference
pD2 ~5.17~6.17Guinea-pig papillary muscle[1]
Relative Potency ~10% of histamine100%Guinea-pig papillary muscle[1]
Relative Potency 71% of histamine100%Guinea-pig right atrium
ED50 (Gastric Acid Secretion) 0.85 µmol/kg-h0.14 µmol/kg-hConscious dogs[2]
ED50 (Heart Rate) 0.80 µmol/kg-h0.17 µmol/kg-hConscious dogs[2]

Note: pD2 is the negative logarithm of the EC50 value. A higher pD2 value indicates greater potency.

H2 Receptor Signaling Pathway

Activation of the H2 receptor by an agonist, such as histamine or dimaprit, initiates a well-defined intracellular signaling cascade. The H2 receptor is canonically coupled to the Gs alpha subunit of a heterotrimeric G protein. Upon agonist binding, a conformational change in the receptor leads to the exchange of GDP for GTP on the Gαs subunit. The activated Gαs-GTP complex then dissociates from the Gβγ dimer and stimulates the enzyme adenylyl cyclase. Adenylyl cyclase, in turn, catalyzes the conversion of ATP to cyclic AMP (cAMP). The accumulation of intracellular cAMP leads to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream target proteins, resulting in the final physiological response.

H2_Signaling_Pathway cluster_membrane Cell Membrane cluster_Gprotein Gs Protein cluster_cytoplasm Cytoplasm H2R H2 Receptor G_alpha Gαs H2R->G_alpha Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_alpha->AC Stimulates G_beta_gamma Gβγ ATP ATP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Targets Agonist Agonist (Histamine or Dimaprit) Agonist->H2R Binds

H2 Receptor Signaling Pathway

Experimental Protocols

To quantitatively assess and compare the activity of compounds like dimaprit and histamine at the H2 receptor, two primary in vitro assays are commonly employed: the radioligand binding assay and the cAMP functional assay.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for the H2 receptor. It involves the use of a radiolabeled ligand that is known to bind to the receptor and a competition experiment with the unlabeled test compound.

Objective: To determine the affinity of dimaprit and histamine for the H2 receptor.

Materials:

  • Cell membranes prepared from cells expressing the human H2 receptor.

  • Radioligand: [3H]-Tiotidine (a potent H2 antagonist).

  • Unlabeled ligands: this compound, Histamine.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid.

  • Microplate scintillation counter.

Procedure:

  • Reaction Setup: In each well of a 96-well plate, add in the following order:

    • 50 µL of Assay Buffer.

    • 50 µL of unlabeled ligand (dimaprit or histamine) at various concentrations or buffer for total binding. For non-specific binding, use a high concentration of a known H2 antagonist (e.g., 10 µM Tiotidine).

    • 50 µL of [3H]-Tiotidine at a concentration near its Kd.

    • 50 µL of cell membrane preparation.

  • Incubation: Incubate the plates at 25°C for 60 minutes with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters three times with 3 mL of ice-cold Wash Buffer.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow Start Start Setup Prepare Reaction Mixture: - H2 Receptor Membranes - [3H]-Tiotidine - Unlabeled Ligand (Dimaprit/Histamine) Start->Setup Incubate Incubate at 25°C for 60 min Setup->Incubate Filter Filter through Glass Fiber Filters Incubate->Filter Wash Wash Filters with Cold Buffer Filter->Wash Count Scintillation Counting Wash->Count Analyze Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki Count->Analyze End End Analyze->End

Radioligand Binding Assay Workflow
cAMP Functional Assay

This assay measures the functional consequence of H2 receptor activation by quantifying the production of the second messenger, cAMP.

Objective: To determine the potency (EC50) and efficacy of dimaprit and histamine in stimulating cAMP production.

Materials:

  • CHO-K1 or HEK293 cells stably expressing the human H2 receptor.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.1% BSA.

  • Stimulation Buffer: Assay Buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX).

  • Test compounds: this compound, Histamine.

  • cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).

  • 384-well white microplates.

  • Plate reader compatible with the chosen detection kit.

Procedure:

  • Cell Plating: Seed the H2 receptor-expressing cells into 384-well white microplates and culture overnight to allow for cell attachment.

  • Compound Preparation: Prepare serial dilutions of dimaprit and histamine in Stimulation Buffer.

  • Assay: a. Remove the culture medium from the cells. b. Add 25 µL of Stimulation Buffer to each well and incubate for 30 minutes at 37°C. c. Add 25 µL of the diluted test compounds to the appropriate wells. d. Incubate for 30 minutes at 37°C.

  • cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen detection kit.

  • Data Analysis:

    • Plot the cAMP concentration (or the signal from the detection kit) against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximum response).

cAMP_Assay_Workflow Start Start Plate_Cells Plate H2 Receptor-Expressing Cells in 384-well plates Start->Plate_Cells Prepare_Compounds Prepare Serial Dilutions of Dimaprit and Histamine Plate_Cells->Prepare_Compounds Pre_Incubate Pre-incubate cells with Stimulation Buffer (with IBMX) Prepare_Compounds->Pre_Incubate Add_Agonist Add Agonist Solutions Pre_Incubate->Add_Agonist Incubate Incubate at 37°C for 30 min Add_Agonist->Incubate Detect_cAMP Lyse Cells and Detect cAMP (e.g., HTRF, ELISA) Incubate->Detect_cAMP Analyze Data Analysis: - Plot Dose-Response Curve - Determine EC50 and Emax Detect_cAMP->Analyze End End Analyze->End

cAMP Functional Assay Workflow

Conclusion

Both this compound and histamine are effective agonists at the H2 receptor, activating the canonical Gs-adenylyl cyclase-cAMP signaling pathway. However, quantitative data consistently demonstrates that histamine is the more potent agonist, exhibiting a lower EC50 and higher pD2 value in various functional assays. Dimaprit, while less potent, offers the significant advantage of high selectivity for the H2 receptor over other histamine receptor subtypes. This selectivity makes it an invaluable pharmacological tool for isolating and studying H2 receptor-mediated effects in complex biological systems. The choice between using histamine or dimaprit will therefore depend on the specific experimental goals, with histamine being suitable for eliciting maximal H2 receptor responses and dimaprit being the preferred agent for achieving H2 receptor-specific activation.

References

A Comparative Guide to Dimaprit Dihydrochloride and Other Histamine H2 Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Dimaprit dihydrochloride with other prominent histamine H2 receptor agonists. The information presented is based on experimental data from peer-reviewed scientific literature, focusing on the pharmacological properties, signaling pathways, and experimental methodologies used to characterize these compounds.

Introduction to Histamine H2 Receptor Agonists

Histamine H2 receptors are a class of G-protein coupled receptors (GPCRs) primarily associated with the stimulation of gastric acid secretion.[1] Agonists of the H2 receptor are valuable research tools for studying the physiological and pathological roles of histamine and for the initial screening and characterization of potential H2 receptor antagonists. This compound is a selective H2 receptor agonist widely used in pharmacological research. This guide compares its performance against other key H2 agonists, including the endogenous ligand histamine, and other synthetic agonists like amthamine and impromidine.

Comparative Pharmacological Data

The following tables summarize the quantitative data on the potency, efficacy, and selectivity of this compound in comparison to other H2 receptor agonists across various in vitro and in vivo experimental models.

Table 1: In Vitro Potency and Efficacy of H2 Receptor Agonists

CompoundPreparationAssayParameterValueReference
Dimaprit Guinea Pig Right AtriumReceptor BindingKi44 µM[2]
Rat UterusFunctional AssayRelative Activity (vs. Histamine)~17.5%[3]
Guinea Pig Right AtriumFunctional AssayRelative Activity (vs. Histamine)71%[3]
Rat Isolated Gastric FundusFunctional AssayEC50-[4]
Amthamine Rat Isolated Gastric FundusFunctional AssayEC5018.9 µM[4]
Spontaneously Beating Guinea Pig AtriaFunctional AssaypD26.72[5]
Electrically Driven Guinea Pig Papillary MuscleFunctional AssaypD26.17[5]
Human AtriumFunctional AssaypD25.38[5]
Histamine -----
Impromidine -----

Table 2: In Vivo Potency for Gastric Acid Secretion

CompoundSpeciesParameterValueRelative Potency (vs. Histamine)Reference
Dimaprit RatED50-19.5[2]
Cat--~400-500[2]
Amthamine Cat (gastric fistula)ED500.069 µmol/kg/hApprox. equipotent to Histamine[4]
Rat (lumen-perfused stomach)ED5011.69 µmol/kg i.v.Higher efficacy than Histamine & Dimaprit[4]

Table 3: Selectivity Profile of this compound

ReceptorRelative Activity (vs. Histamine at H2R)Reference
H1 Receptor< 0.0001%[2]
H3 Receptor< 0.008%[2]

Summary of Comparative Performance:

  • Potency: The order of potency for H2 receptor agonists can vary depending on the tissue and experimental model. However, a general trend observed is Impromidine > Amthamine ≈ Histamine > Dimaprit.[4][6] Amthamine has been reported to be 3 to 10 times more potent than Dimaprit in stimulating gastric acid secretion.[4]

  • Selectivity: Dimaprit is highly selective for the H2 receptor, with negligible activity at H1 and H3 receptors.[2] Amthamine is also reported to be a selective H2 receptor agonist.[4]

  • Efficacy: Both Dimaprit and Amthamine are full agonists at the H2 receptor.[4][5] In some models, Amthamine has demonstrated higher efficacy than both histamine and Dimaprit.[4]

  • Other Activities: Dimaprit also exhibits inhibitory activity against neuronal nitric oxide synthase (nNOS) with an IC50 of 49 µM.[7][8]

Histamine H2 Receptor Signaling Pathways

Activation of the histamine H2 receptor initiates a cascade of intracellular signaling events. The canonical pathway involves the coupling of the receptor to a stimulatory G protein (Gs), leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[3] However, evidence also suggests the involvement of alternative signaling pathways.

H2_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm H2R H2 Receptor Gs Gs Protein H2R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Physiological_Response Physiological Response (e.g., Gastric Acid Secretion) PKA->Physiological_Response Phosphorylates targets leading to Agonist H2 Agonist (e.g., Dimaprit) Agonist->H2R Binds to

Caption: Canonical H2 Receptor Signaling Pathway.

Recent studies have also implicated H2 receptor activation in the modulation of other signaling pathways, including the activation of phospholipase C (PLC) and the mitogen-activated protein kinase (MAPK) pathway, suggesting the possibility of biased agonism where different agonists may preferentially activate certain pathways.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of H2 receptor agonists. Below are summaries of key experimental protocols.

Receptor Binding Assay (Radioligand Displacement)

This assay determines the affinity of a compound for the H2 receptor by measuring its ability to displace a radiolabeled ligand.

Receptor_Binding_Workflow A Prepare cell membranes expressing H2 receptors B Incubate membranes with a fixed concentration of radiolabeled H2 antagonist (e.g., [3H]tiotidine) A->B C Add increasing concentrations of the test agonist (e.g., Dimaprit) B->C D Incubate to reach equilibrium C->D E Separate bound from free radioligand (e.g., by filtration) D->E F Quantify radioactivity of the bound fraction (scintillation counting) E->F G Plot displacement curves and calculate Ki values F->G

Caption: Workflow for H2 Receptor Binding Assay.

Detailed Steps:

  • Membrane Preparation: Homogenize tissues or cells expressing H2 receptors (e.g., guinea pig brain, transfected cell lines) in a suitable buffer and prepare a membrane fraction by centrifugation.

  • Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled H2 receptor antagonist (e.g., [3H]tiotidine) and varying concentrations of the unlabeled test agonist.

  • Equilibrium: Allow the binding reaction to reach equilibrium by incubating for a specific time at a controlled temperature (e.g., 40 minutes at 4°C to prevent internalization).[7]

  • Separation: Rapidly separate the membrane-bound radioligand from the free radioligand by vacuum filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the agonist concentration. The concentration of the agonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This functional assay measures the ability of an agonist to stimulate the production of intracellular cAMP, a key second messenger in the H2 receptor signaling pathway.

Detailed Steps:

  • Cell Culture: Culture cells expressing H2 receptors (e.g., CHO-H2R cells) in appropriate media.

  • Pre-incubation: Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.[7]

  • Agonist Stimulation: Add varying concentrations of the H2 receptor agonist and incubate for a defined period (e.g., 10 minutes at 37°C).[8]

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available assay kit (e.g., ELISA, HTRF, or AlphaScreen).

  • Data Analysis: Plot the cAMP concentration against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the maximum effect (Emax).

Isolated Organ Bath for Gastric Acid Secretion

This ex vivo assay directly measures the physiological response to H2 receptor activation in a relevant tissue. The isolated rat or guinea pig stomach is a classic model.

Detailed Steps:

  • Tissue Preparation: Isolate the stomach from a euthanized animal (e.g., rat) and prepare a strip of the fundus.

  • Mounting: Mount the tissue strip in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and gassed with 95% O2/5% CO2.

  • Equilibration: Allow the tissue to equilibrate under a resting tension.

  • Agonist Addition: Add cumulative concentrations of the H2 receptor agonist to the organ bath.

  • Measurement of Acid Secretion: Gastric acid secretion can be measured indirectly by monitoring changes in the pH of the bathing solution or by using pH-sensitive dyes or microelectrodes.[9] Alternatively, in some preparations, the accumulation of a weak base like [14C]-aminopyrine is used as an index of acid secretion.[10]

  • Data Analysis: Construct a dose-response curve by plotting the change in acid secretion against the logarithm of the agonist concentration to determine the EC50 and Emax.

Conclusion

This compound is a highly selective and effective H2 receptor agonist, making it a valuable tool for in vitro and in vivo pharmacological research. While it is a potent stimulator of H2 receptor-mediated responses, other agonists such as amthamine and impromidine may exhibit greater potency and, in some cases, higher efficacy. The choice of agonist will depend on the specific requirements of the experiment, including the desired potency, the experimental model, and the need to avoid off-target effects. The experimental protocols outlined in this guide provide a foundation for the robust and reproducible characterization of these and other H2 receptor agonists.

References

Dimaprit Dihydrochloride: A Comparative Guide to its H2 Receptor Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the selectivity of Dimaprit dihydrochloride for the histamine H2 receptor over the H1 and H3 receptors. The information presented is supported by experimental data and includes detailed methodologies for the key experiments cited.

Executive Summary

This compound is a potent and highly selective agonist for the histamine H2 receptor. Its selectivity is crucial for its use as a pharmacological tool to study H2 receptor function without the confounding effects of activating H1 or H3 receptors. This guide summarizes the quantitative data on its receptor selectivity, outlines the experimental protocols used to determine this selectivity, and provides visual representations of the relevant signaling pathways and experimental workflows.

Data Presentation: Receptor Selectivity Profile

The selectivity of this compound is demonstrated by its significantly higher affinity and potency for the H2 receptor compared to the H1 and H3 receptors. The following table summarizes the available quantitative data.

ReceptorParameterValueSpecies/TissueReference
H2 Ki44 µMGuinea pig right atrium[1]
Relative Potency (vs. Histamine)71-[1]
H1 Relative Potency (vs. Histamine)<0.0001-[1]
Activity (vs. Histamine)<0.0001%-[2]
H3 pKi6.55Rat brain cortex[3]
Ki~282 nMRat brain cortex[3]
Relative Potency (vs. Histamine)<0.008-[1]
IC50 (as an antagonist)8.6 µMPorcine small intestine[4]

Note on H3 Receptor Activity: While primarily an H2 agonist, some studies have shown that Dimaprit can act as an antagonist at the H3 receptor in certain experimental contexts, as indicated by the IC50 value.[4] This highlights the importance of considering the specific experimental system when evaluating the activity of a compound.

Experimental Protocols

The determination of this compound's selectivity for histamine receptors involves a combination of radioligand binding assays and functional assays.

Radioligand Binding Assays

These assays directly measure the affinity of a ligand for a receptor. A common method is the competitive radioligand binding assay.

Objective: To determine the binding affinity (Ki) of this compound for H1, H2, and H3 receptors.

Principle: This assay measures the ability of an unlabeled compound (Dimaprit) to compete with a radiolabeled ligand for binding to the receptor. The concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand is the IC50, which can then be used to calculate the Ki value.

Generalized Protocol:

  • Membrane Preparation:

    • Cells or tissues expressing the target histamine receptor (H1, H2, or H3) are homogenized in a cold buffer.

    • The homogenate is centrifuged to pellet the cell membranes containing the receptors.

    • The membrane pellet is washed and resuspended in an appropriate assay buffer.

  • Assay Setup:

    • In assay tubes, a constant concentration of a specific radioligand for each receptor is added (e.g., [³H]-mepyramine for H1, [³H]-tiotidine for H2, [³H]-Nα-methylhistamine for H3).

    • Increasing concentrations of unlabeled this compound are added to compete with the radioligand.

    • Control tubes for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known unlabeled ligand) are included.

  • Incubation:

    • The mixture is incubated at a specific temperature (e.g., 25-30°C) for a sufficient time to reach binding equilibrium.

  • Separation and Quantification:

    • The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

    • The filters are washed with ice-cold buffer to remove unbound radioligand.

    • The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis:

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • The IC50 value for Dimaprit is determined by plotting the percentage of specific binding against the log concentration of Dimaprit.

    • The Ki value is calculated from the IC50 using the Cheng-Prusoff equation.

Functional Assays

Functional assays measure the cellular response following receptor activation. The choice of assay depends on the signaling pathway of the receptor.

  • H1 Receptor (Gq/11-coupled): Intracellular Calcium Mobilization Assay

    • Cell Culture: Cells stably expressing the H1 receptor are seeded in a multi-well plate.

    • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Compound Addition: Increasing concentrations of this compound are added to the wells.

    • Signal Detection: Changes in intracellular calcium concentration are measured as changes in fluorescence intensity using a fluorescence plate reader.

    • Data Analysis: The EC50 value (concentration producing 50% of the maximal response) is determined from the dose-response curve.

  • H2 Receptor (Gs-coupled) & H3 Receptor (Gi/o-coupled): cAMP Accumulation Assay

    • Cell Culture: Cells stably expressing the H2 or H3 receptor are plated.

    • Assay Setup: Cells are typically pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Compound Addition: Increasing concentrations of this compound are added. For H3 receptor (Gi/o-coupled), the assay is often performed in the presence of an adenylyl cyclase activator like forskolin to measure the inhibition of cAMP production.

    • Cell Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP levels are measured using a suitable detection kit (e.g., HTRF, AlphaScreen, or ELISA).

    • Data Analysis: The EC50 (for H2) or IC50 (for H3) value is determined from the dose-response curve.

Mandatory Visualizations

Signaling Pathways

H1_Signaling_Pathway Dimaprit Histamine/Agonist H1R H1 Receptor Dimaprit->H1R Gq11 Gq/11 H1R->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_release Ca²⁺ Release ER->Ca2_release triggers Cellular_Response_H1 Cellular Response Ca2_release->Cellular_Response_H1 PKC->Cellular_Response_H1

Caption: Histamine H1 Receptor Signaling Pathway.

H2_Signaling_Pathway Dimaprit Dimaprit H2R H2 Receptor Dimaprit->H2R Gs Gs H2R->Gs activates AC Adenylyl Cyclase (AC) Gs->AC activates ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response_H2 Cellular Response PKA->Cellular_Response_H2

Caption: Histamine H2 Receptor Signaling Pathway.

H3_Signaling_Pathway Histamine Histamine/Agonist H3R H3 Receptor Histamine->H3R Gi Gi/o H3R->Gi activates AC Adenylyl Cyclase (AC) Gi->AC inhibits ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response_H3 Inhibition of Cellular Response PKA->Cellular_Response_H3

Caption: Histamine H3 Receptor Signaling Pathway.

Experimental Workflow

Receptor_Selectivity_Workflow Start Start: Determine Receptor Selectivity Binding_Assay Radioligand Binding Assay Start->Binding_Assay Functional_Assay Functional Assay Start->Functional_Assay H1_Binding H1 Receptor ([³H]-mepyramine) Binding_Assay->H1_Binding H2_Binding H2 Receptor ([³H]-tiotidine) Binding_Assay->H2_Binding H3_Binding H3 Receptor ([³H]-Nα-methylhistamine) Binding_Assay->H3_Binding H1_Functional H1: Ca²⁺ Mobilization Functional_Assay->H1_Functional H2_Functional H2: cAMP Accumulation Functional_Assay->H2_Functional H3_Functional H3: cAMP Inhibition Functional_Assay->H3_Functional Ki_Calc Calculate Ki values H1_Binding->Ki_Calc H2_Binding->Ki_Calc H3_Binding->Ki_Calc EC50_IC50_Calc Calculate EC50/IC50 values H1_Functional->EC50_IC50_Calc H2_Functional->EC50_IC50_Calc H3_Functional->EC50_IC50_Calc Compare Compare Affinities and Potencies Ki_Calc->Compare EC50_IC50_Calc->Compare Conclusion Conclusion on Selectivity Compare->Conclusion

Caption: Experimental Workflow for Receptor Selectivity.

References

A Comparative In Vivo Efficacy Guide: Dimaprit Dihydrochloride vs. Impromidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo efficacy of two prominent histamine H2 receptor agonists, Dimaprit dihydrochloride and impromidine. By summarizing key experimental findings, this document aims to assist researchers in selecting the appropriate agent for their in vivo studies. The information presented is collated from various preclinical studies, with a focus on cardiovascular and gastric acid secretory effects.

Overview of Compounds

Dimaprit and impromidine are selective agonists for the histamine H2 receptor, a G-protein coupled receptor that mediates a variety of physiological responses, including the stimulation of gastric acid secretion and cardiac chronotropism. While both compounds target the same receptor, their chemical structures and in vivo activities exhibit notable differences in potency and, in some contexts, maximal efficacy.

Histamine H2 Receptor Signaling Pathway

The activation of the histamine H2 receptor by agonists such as Dimaprit and impromidine initiates a downstream signaling cascade. This process primarily involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA). PKA then phosphorylates various downstream targets to elicit a cellular response.

H2_Signaling_Pathway cluster_cell Target Cell Agonist Dimaprit or Impromidine H2R Histamine H2 Receptor Agonist->H2R Binds to G_Protein Gs Protein H2R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., Acid Secretion, Increased Heart Rate) PKA->Response Phosphorylates targets leading to

Caption: Histamine H2 Receptor Signaling Pathway.

Comparative In Vivo Efficacy Data

The following tables summarize the quantitative data from various in vivo studies comparing the effects of Dimaprit and impromidine on key physiological parameters.

Cardiovascular Effects

Both Dimaprit and impromidine have been shown to exert effects on the cardiovascular system, primarily through H2 receptor stimulation in the heart and blood vessels.

ParameterSpeciesDimapritImpromidineKey Findings
Heart Rate Conscious Dog-ED50: 5.6 nmol/kg·hrImpromidine was found to be approximately 30 times more potent than histamine in increasing heart rate.[1]
Systolic Blood Pressure Conscious Dog-ED50 for fall in BP: not explicitly stated, but pA2 for cimetidine antagonism was 6.32Impromidine produced a fall in systolic blood pressure that was competitively inhibited by cimetidine.[1]
Coronary Blood Flow Anesthetized DogDose-dependent increaseDose-dependent increaseBoth drugs increased coronary blood flow following intracoronary administration, an effect attenuated by cimetidine.[2]
Peripheral Vascular Resistance Anesthetized CatDecreasedDecreasedBoth compounds lower blood pressure by reducing total peripheral resistance.[3][4][5]
Gastric Acid Secretion

A primary and well-characterized in vivo effect of H2 receptor agonists is the stimulation of gastric acid secretion.

ParameterSpeciesDimapritImpromidineKey Findings
Gastric Acid Secretion Conscious Dog-ED50: 3.8 nmol/kg·hrImpromidine was approximately 38 times more potent than histamine in stimulating gastric acid secretion.[1]
Gastric Acid Secretion Anesthetized RatEquiponent with histamine-The maximal rate of acid secretion in response to Dimaprit was significantly greater than that to histamine.[6]
Gastric Acid Secretion Conscious CatHigher maximal response than histamine-Dimaprit produced a higher maximal response for gastric acid secretion compared to histamine alone.[7]
Gastric Acid Secretion Anesthetized Rabbit-More potent than histamineImpromidine was found to be more potent than histamine in stimulating gastric acid secretion in this model.[8]

Experimental Protocols

Below are detailed methodologies for key in vivo experiments cited in the comparison.

In Vivo Cardiovascular Studies in Anesthetized Animals

This protocol outlines a general procedure for assessing the cardiovascular effects of Dimaprit and impromidine in anesthetized animals such as dogs or cats.

Experimental_Workflow_CV cluster_prep Animal Preparation cluster_measurement Hemodynamic Monitoring cluster_drug_admin Drug Administration and Data Collection Anesthesia Anesthetize Animal (e.g., pentobarbital sodium) Intubation Intubate and Ventilate Anesthesia->Intubation Catheterization Catheterize Femoral Artery and Vein (for blood pressure monitoring and drug administration) Intubation->Catheterization BP_HR Record Blood Pressure and Heart Rate Catheterization->BP_HR CO Measure Cardiac Output (e.g., thermodilution) Catheterization->CO CBF Measure Coronary Blood Flow (e.g., electromagnetic flow probe) Catheterization->CBF Baseline Record Baseline Hemodynamic Parameters BP_HR->Baseline CO->Baseline CBF->Baseline Drug_Infusion Administer Dimaprit or Impromidine (intravenous or intracoronary infusion) Baseline->Drug_Infusion Record_Response Continuously Record Hemodynamic Changes Drug_Infusion->Record_Response Dose_Response Construct Dose-Response Curves Record_Response->Dose_Response

Caption: General Experimental Workflow for In Vivo Cardiovascular Studies.

Methodology:

  • Animal Preparation: Animals (e.g., mongrel dogs) are anesthetized, commonly with sodium pentobarbital. The trachea is intubated to allow for artificial ventilation.[2]

  • Catheterization: The femoral artery and vein are catheterized for the measurement of arterial blood pressure and for intravenous drug administration, respectively. For direct cardiac studies, a thoracotomy may be performed to allow for the placement of a catheter into the coronary artery.[2]

  • Hemodynamic Measurements: Aortic pressure, heart rate, and coronary blood flow are continuously monitored and recorded. Cardiac output can be determined using methods like thermodilution.

  • Drug Administration: Dimaprit or impromidine is administered, often as a continuous intravenous or intracoronary infusion at varying doses to establish a dose-response relationship.[2][3][4]

  • Data Analysis: The changes in hemodynamic parameters from baseline are measured and analyzed to determine the potency (e.g., ED50) and maximal effect of each compound.

In Vivo Gastric Acid Secretion Studies in Conscious Animals

This protocol describes a common method for evaluating the effects of Dimaprit and impromidine on gastric acid secretion in conscious animals, often utilizing a gastric fistula model.

Methodology:

  • Animal Model: Animals, typically dogs or cats, are surgically prepared with a gastric fistula, which allows for the collection of gastric secretions.[1][7]

  • Experimental Setup: The animals are fasted prior to the experiment but allowed free access to water. During the experiment, they are placed in a restraining sling.

  • Gastric Sample Collection: Gastric juice is collected continuously in timed intervals (e.g., 15-minute periods). The volume of the gastric juice is measured, and the acid concentration is determined by titration with a standardized base (e.g., NaOH) to a pH of 7.0.

  • Drug Administration: A continuous intravenous infusion of saline is administered to establish a basal acid output. Subsequently, Dimaprit or impromidine is infused intravenously at stepwise increasing doses.[1]

  • Data Analysis: The acid output (in milliequivalents per unit time) is calculated for each dose. Dose-response curves are then constructed to determine the ED50 and the maximal acid output for each agonist.

Summary and Conclusion

Both this compound and impromidine are effective in vivo agonists of the histamine H2 receptor. The available data suggests that impromidine is a significantly more potent agonist than Dimaprit in both cardiovascular and gastric acid secretory models.[1] For instance, in conscious dogs, impromidine was found to be approximately 38 times more potent than histamine in stimulating gastric acid secretion and 30 times more potent in increasing heart rate.[1]

While both drugs can elicit a maximal response, some studies suggest that Dimaprit may produce a greater maximal stimulation of gastric acid secretion than histamine in certain models.[6][7]

The choice between Dimaprit and impromidine for in vivo research will depend on the specific requirements of the study. Impromidine's high potency may be advantageous when a strong H2 receptor-mediated effect is desired at low concentrations. Conversely, Dimaprit, being a well-characterized and effective H2 agonist, remains a valuable tool for a wide range of in vivo applications. Researchers should carefully consider the species, the desired endpoint, and the required dose range when selecting between these two compounds.

References

Dimaprit Dihydrochloride: A Comparative Guide to Receptor Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dimaprit dihydrochloride is widely recognized as a potent and selective agonist for the histamine H2 receptor. Its utility in research is predicated on its specific mode of action. This guide provides an objective comparison of Dimaprit's interaction with its primary target and other receptors, supported by available experimental data.

Quantitative Analysis of this compound Cross-Reactivity

Dimaprit exhibits a high degree of selectivity for the histamine H2 receptor. The following table summarizes its activity at various histamine receptor subtypes and its notable interaction with neuronal nitric oxide synthase (nNOS).

TargetMethodSpecies/TissueValueUnitReference
Histamine H2 Receptor Functional Assay (Agonist)Guinea Pig Right Atrium71% of Histamine Activity[1]
Functional Assay (Agonist)Rat Uterus17.5% of Histamine Activity[1]
Histamine H1 Receptor Functional Assay (Agonist)-< 0.0001% of Histamine Activity[1][2]
Histamine H3 Receptor --Weak Agonist-[3]
Neuronal Nitric Oxide Synthase (nNOS) Inhibition Assay-49µM (IC50)[4]

Note on Other Receptors: Extensive quantitative cross-reactivity data for Dimaprit against a broad panel of other GPCRs, such as adrenergic, dopaminergic, serotonergic, and muscarinic receptors, is not readily available in the public domain. However, some studies provide qualitative insights:

  • Serotonergic System: Dimaprit has been reported to have a negligible effect on the serotonin system.[5]

  • Adrenergic System: The stimulatory effects of Dimaprit on lymphocyte responsiveness were not reversed by beta-adrenergic receptor antagonists, suggesting a lack of direct interaction.[6]

Histamine H2 Receptor Signaling Pathway

Activation of the histamine H2 receptor by an agonist like Dimaprit initiates a well-defined intracellular signaling cascade. This Gs-coupled receptor stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels, which in turn activates Protein Kinase A (PKA) to phosphorylate downstream targets.

H2_Signaling_Pathway cluster_membrane Cell Membrane H2R Histamine H2 Receptor Gs Gs Protein H2R->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP ATP to cAMP Dimaprit Dimaprit Dimaprit->H2R Binds to Gs->AC Stimulates PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Gastric Acid Secretion) PKA->Cellular_Response Phosphorylates Targets

H2 Receptor Signaling Cascade

Experimental Protocols

The determination of receptor cross-reactivity and selectivity relies on standardized in vitro assays. Below are detailed methodologies for key experimental approaches.

Radioligand Binding Assay for Receptor Affinity

This assay quantifies the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand that is known to bind to that receptor.

Objective: To determine the binding affinity (Ki) of Dimaprit for various receptors.

Materials:

  • Cell membranes expressing the target receptor.

  • Radiolabeled ligand (e.g., [3H]-pirenzepine for muscarinic M1 receptors).

  • Test compound (this compound).

  • Non-specific binding control (a high concentration of an unlabeled ligand).

  • Assay buffer (e.g., Tris-HCl).

  • Glass fiber filters.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Incubation: In a multi-well plate, combine the cell membranes, radiolabeled ligand, and varying concentrations of Dimaprit in the assay buffer. For determining non-specific binding, a separate set of wells will contain the cell membranes, radiolabeled ligand, and a high concentration of an unlabeled ligand.

  • Equilibration: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to allow the binding to reach equilibrium.

  • Termination: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the Dimaprit concentration. The IC50 value (the concentration of Dimaprit that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation.

Functional Assay: cAMP Measurement for Gs/Gi-Coupled Receptors

This assay measures the functional activity of a compound by quantifying its effect on the intracellular concentration of the second messenger cyclic AMP (cAMP). This is particularly relevant for Gs-coupled receptors like the H2 receptor, which increase cAMP levels upon activation.

Objective: To determine the functional potency (EC50) and efficacy of Dimaprit at Gs or Gi-coupled receptors.

Materials:

  • Intact cells expressing the target receptor.

  • Test compound (this compound).

  • Forskolin (an activator of adenylyl cyclase, used for studying Gi-coupled receptors).

  • cAMP assay kit (e.g., HTRF, ELISA, or luciferase-based).

  • Cell culture medium.

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

Procedure:

  • Cell Seeding: Plate the cells in a multi-well plate and allow them to adhere and grow.

  • Pre-incubation: Pre-incubate the cells with a PDE inhibitor for a short period to prevent the breakdown of newly synthesized cAMP.

  • Compound Addition: Add varying concentrations of Dimaprit to the wells. For Gi-coupled receptors, the cells would also be stimulated with forskolin to induce a baseline level of cAMP that can then be inhibited.

  • Incubation: Incubate the plate at 37°C for a specified time to allow for cAMP production (or inhibition).

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial assay kit according to the manufacturer's instructions.

  • Data Analysis: Plot the measured cAMP levels against the concentration of Dimaprit. For a Gs-coupled receptor agonist, this will be a sigmoidal dose-response curve from which the EC50 (the concentration of agonist that produces 50% of the maximal response) and the maximum efficacy can be determined.

Experimental Workflow for Cross-Reactivity Profiling

A systematic approach is essential for accurately determining the cross-reactivity profile of a compound. The following diagram illustrates a typical workflow.

Cross_Reactivity_Workflow Start Compound (Dimaprit) Primary_Screen Primary Screen: Radioligand Binding Assay (Broad Receptor Panel) Start->Primary_Screen Hit_Identification Identify Off-Target Hits (Significant % Inhibition) Primary_Screen->Hit_Identification Dose_Response Dose-Response Curve (Binding Assay for Hits) Hit_Identification->Dose_Response Hits Found Selectivity_Profile Generate Selectivity Profile Hit_Identification->Selectivity_Profile No Significant Hits Ki_Determination Determine Ki Values Dose_Response->Ki_Determination Functional_Assay Functional Assays for Hits (e.g., cAMP, Calcium Flux) Ki_Determination->Functional_Assay EC50_IC50 Determine EC50/IC50 Values Functional_Assay->EC50_IC50 EC50_IC50->Selectivity_Profile End Conclusion Selectivity_Profile->End

Receptor Cross-Reactivity Workflow

References

Validating H2 Receptor Activation: A Comparative Guide to Dimaprit Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Dimaprit dihydrochloride's performance in activating the Histamine H2 receptor against other common agonists and antagonists. Supporting experimental data, detailed protocols, and visual representations of key biological and experimental processes are included to facilitate a comprehensive understanding.

This compound is a potent and highly selective agonist for the histamine H2 receptor.[1] Its utility in research and drug development stems from its ability to specifically activate this receptor subtype, enabling the elucidation of its downstream signaling pathways and physiological effects.

Performance Comparison of H2 Receptor Ligands

The efficacy and potency of this compound have been benchmarked against the endogenous ligand, histamine, and other synthetic agonists, as well as competitively challenged by various antagonists. The following tables summarize key quantitative data from in vitro studies.

H2 Receptor Agonist Comparison
CompoundAgonist Activity (pD2) Guinea-pig AtriaRelative Potency vs. Histamine (Guinea-pig Atria)EfficacySelectivity over H1 ReceptorReference
Dimaprit ~6.1771%Full Agonist>1,000,000-fold[1][2][3]
Histamine ~6.72100%Full Agonist1-fold (non-selective)[2]
Amthamine 6.72~100-110%Full AgonistHigh[2][4]

pD2 is the negative logarithm of the EC50 value. A higher pD2 value indicates greater potency.

H2 Receptor Antagonist Potency
AntagonistpA2 (against Dimaprit) Guinea-pig AtriapKi (Radioligand Binding)Potency RankReference
Famotidine 7.78.21[5][6][7]
Ranitidine 6.86.92[2]
Cimetidine 6.36.33[5][6][7]

pA2 and pKi are measures of antagonist potency. A higher value indicates a more potent antagonist.

Key Experimental Protocols

Validation of H2 receptor activation by this compound typically involves functional assays that measure the downstream consequences of receptor stimulation. Below are detailed protocols for two primary assays.

cAMP Accumulation Assay in HEK293 Cells

This assay quantifies the increase in intracellular cyclic adenosine monophosphate (cAMP), a key second messenger produced upon H2 receptor activation.

Materials:

  • HEK293 cells stably expressing the human H2 receptor

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • This compound and other test compounds

  • Forskolin (positive control)

  • IBMX (phosphodiesterase inhibitor)

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

Protocol:

  • Cell Culture: Culture HEK293-H2 cells in DMEM with 10% FBS at 37°C and 5% CO2.

  • Cell Seeding: Seed cells into 96-well plates at a density of 10,000-20,000 cells per well and incubate overnight.

  • Assay Preparation:

    • Wash cells once with warm PBS.

    • Add 50 µL of stimulation buffer containing 0.5 mM IBMX to each well.

    • Incubate for 30 minutes at 37°C.

  • Compound Addition:

    • Prepare serial dilutions of this compound and other agonists.

    • Add 50 µL of the compound dilutions to the respective wells.

    • For antagonist testing, pre-incubate cells with the antagonist for 15-30 minutes before adding the agonist.

    • Include a positive control (e.g., 10 µM Forskolin) and a vehicle control.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • cAMP Measurement: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP concentration against the logarithm of the agonist concentration to determine the EC50 value.

GTPγS Binding Assay

This assay measures the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins upon receptor activation, providing a direct measure of G protein coupling.

Materials:

  • Membrane preparations from cells or tissues expressing the H2 receptor

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl2, 1 µM GDP

  • [35S]GTPγS (radioligand)

  • This compound and other test compounds

  • Non-labeled GTPγS (for non-specific binding determination)

  • Scintillation cocktail and scintillation counter

Protocol:

  • Membrane Preparation: Prepare cell membranes from H2 receptor-expressing cells or tissues using standard homogenization and centrifugation techniques. Determine the protein concentration.

  • Assay Setup: In a 96-well plate, combine:

    • 5-20 µg of membrane protein

    • Assay buffer

    • Varying concentrations of this compound or other agonists.

    • 0.1 nM [35S]GTPγS

  • Non-Specific Binding: In a separate set of wells, add an excess of non-labeled GTPγS (e.g., 10 µM) to determine non-specific binding.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/C). Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Plot specific binding against the logarithm of the agonist concentration to calculate EC50 and Bmax values.

Visualizing H2 Receptor Activation

H2 Receptor Signaling Pathway

H2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dimaprit Dimaprit (Agonist) H2R H2 Receptor Dimaprit->H2R Binds to G_protein Gs Protein (α, β, γ subunits) H2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Gastric Acid Secretion) PKA->Cellular_Response Phosphorylates Targets

Caption: H2 receptor signaling cascade initiated by Dimaprit.

Experimental Workflow for H2 Agonist Validation

Experimental_Workflow start Start: Hypothesized H2 Agonist receptor_binding Radioligand Binding Assay (Determine Ki) start->receptor_binding selectivity_panel Selectivity Profiling (H1, H3 receptors) start->selectivity_panel functional_assay Functional Assays receptor_binding->functional_assay cAMP_assay cAMP Accumulation Assay (Determine EC50, Emax) functional_assay->cAMP_assay gtp_assay GTPγS Binding Assay (Determine EC50, Bmax) functional_assay->gtp_assay downstream_assays Downstream Functional Assays (e.g., Gastric Acid Secretion) functional_assay->downstream_assays data_analysis Data Analysis & Comparison cAMP_assay->data_analysis gtp_assay->data_analysis downstream_assays->data_analysis selectivity_panel->data_analysis conclusion Conclusion: Validate as H2 Agonist data_analysis->conclusion

Caption: Workflow for validating a novel H2 receptor agonist.

Logical Comparison of H2 Receptor Agonists

Caption: Comparison of key features of H2 receptor agonists.

References

A Comparative Analysis of Dimaprit Dihydrochloride in Histamine H2 Receptor Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Dimaprit dihydrochloride, a selective histamine H2 receptor agonist, with other relevant compounds. The information presented is supported by experimental data to aid in the evaluation of its performance and application in research and drug development.

This compound is a potent and selective agonist for the histamine H2 receptor.[1][2] Its primary mechanism of action involves the stimulation of gastric acid secretion.[1] It exhibits significantly less activity at H1 receptors, making it a valuable tool for studying H2 receptor-mediated effects in isolation.[1] This guide will delve into its dose-response characteristics, compare its potency and efficacy with other H2 receptor agonists, and provide detailed experimental protocols for its analysis.

Comparative Dose-Response Data of H2 Receptor Agonists

The following tables summarize the quantitative data on the potency and efficacy of this compound in comparison to other common histamine H2 receptor agonists. These values are derived from various in vitro and in vivo experimental models.

Table 1: In Vitro Potency of H2 Receptor Agonists

AgonistPreparationParameterValueReference
Dimaprit CHO-K1 cells (human H2 receptor)EC503600 nM[3]
HistamineCHO-K1 cells (human H2 receptor)EC50920 nM[3]
AmthamineRat isolated gastric fundusEC5018.9 µM[4]
(R)-alpha-MethylhistamineCHO-K1 cells (human H2 receptor)EC50100,000 nM[3]

Table 2: In Vivo Potency of H2 Receptor Agonists on Gastric Acid Secretion

AgonistSpeciesParameterValueReference
Dimaprit Rat (anesthetized)Relative Potency vs. Histamine~1[1]
AmthamineCat (conscious)ED500.069 µmol/kg/h[4]
AmthamineRat (anesthetized)ED5011.69 µmol/kg i.v.[4]
ImpromidineDog (conscious)ED503.8 nmol/kg/hr[5]
HistamineDog (conscious)ED50145 nmol/kg/hr[5]

Experimental Protocols

In Vitro cAMP Accumulation Assay for H2 Receptor Activation

This protocol is designed to measure the intracellular accumulation of cyclic AMP (cAMP) in response to H2 receptor agonism in a cell-based assay.

Materials:

  • CHO-K1 cells stably expressing the human histamine H2 receptor.

  • Cell culture medium (e.g., Ham's F12) with supplements.

  • Stimulation buffer.

  • This compound and other agonists.

  • HTRF cAMP assay kit.

  • 384-well white microplates.

  • HTRF-compatible plate reader.

Procedure:

  • Cell Preparation: Culture CHO-K1 cells expressing the H2 receptor in appropriate medium until they reach the desired confluence. On the day of the assay, trypsinize the cells, wash, and resuspend them in stimulation buffer to the desired concentration.

  • Assay Setup: Dispense 5 µL of the cell suspension into each well of a 384-well plate.

  • Agonist Addition: Prepare serial dilutions of this compound and other test agonists. Add 5 µL of the agonist solutions to the respective wells. Include a control group with only stimulation buffer.

  • Incubation: Seal the plate and incubate at room temperature for 30 minutes.[6]

  • cAMP Detection: Add 5 µL of the HTRF-labeled cAMP and 5 µL of the anti-cAMP antibody to each well.

  • Final Incubation: Incubate the plate for 1 hour at room temperature in the dark.

  • Data Acquisition: Read the plate on an HTRF-compatible reader. The signal is inversely proportional to the amount of cAMP produced.

  • Data Analysis: Construct dose-response curves and calculate EC50 values using appropriate software.

G cluster_prep Cell Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Culture Culture CHO-K1-H2R cells Harvest Trypsinize and resuspend cells Culture->Harvest Dispense Dispense cells into 384-well plate Harvest->Dispense Add_Agonist Add serial dilutions of agonists Dispense->Add_Agonist Incubate_Agonist Incubate for 30 min at RT Add_Agonist->Incubate_Agonist Add_Detection Add HTRF detection reagents Incubate_Agonist->Add_Detection Incubate_Detection Incubate for 1 hr at RT Add_Detection->Incubate_Detection Read Read plate on HTRF reader Incubate_Detection->Read Analyze Generate dose-response curves and calculate EC50 Read->Analyze

Experimental workflow for the in vitro cAMP accumulation assay.

In Vitro Gastric Acid Secretion Assay in the Anesthetized Rat

This protocol describes the measurement of gastric acid secretion in response to H2 receptor agonists in an anesthetized rat model.[7][8][9][10]

Materials:

  • Male Wistar rats (200-250 g).

  • Urethane anesthetic.

  • Perfusion pump.

  • pH electrode and meter.

  • Saline solution.

  • This compound and other agonists.

Procedure:

  • Animal Preparation: Anesthetize the rat with urethane. Make a midline abdominal incision to expose the stomach.

  • Cannulation: Ligate the pylorus and insert a cannula into the forestomach, securing it with a ligature. Insert a second cannula through the esophagus into the stomach for perfusion.

  • Perfusion: Perfuse the stomach with saline at a constant rate (e.g., 1 ml/min) using a perfusion pump. Collect the perfusate from the pyloric cannula.

  • Basal Secretion: Collect the perfusate for a basal period (e.g., 30 minutes) to establish a stable baseline of acid secretion.

  • Agonist Administration: Administer this compound or other agonists intravenously at various doses.

  • Sample Collection: Collect the gastric effluent at regular intervals (e.g., 10-15 minutes) for the duration of the experiment.

  • Acid Measurement: Determine the acid concentration in the collected samples by titration with a standard NaOH solution to a pH of 7.0.

  • Data Analysis: Calculate the acid output for each collection period and construct a dose-response curve to determine the potency and efficacy of the agonists.

G cluster_prep Animal Preparation cluster_exp Experiment cluster_analysis Analysis Anesthetize Anesthetize rat with urethane Expose_Stomach Expose stomach via midline incision Anesthetize->Expose_Stomach Cannulate Cannulate esophagus and pylorus Expose_Stomach->Cannulate Perfuse Perfuse stomach with saline Cannulate->Perfuse Basal Collect basal secretion Perfuse->Basal Administer Administer agonist intravenously Basal->Administer Collect Collect gastric effluent Administer->Collect Titrate Titrate samples with NaOH Collect->Titrate Analyze Calculate acid output and plot dose-response Titrate->Analyze

Workflow for the in vitro gastric acid secretion assay.

Signaling Pathway of this compound

This compound exerts its effects by binding to and activating the histamine H2 receptor, a G-protein coupled receptor (GPCR).[11] The primary signaling cascade initiated by H2 receptor activation is through the Gs alpha subunit.[12][13][14] This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[11][12] Elevated intracellular cAMP levels then activate Protein Kinase A (PKA), which phosphorylates downstream target proteins, leading to the final physiological response, such as the stimulation of gastric acid secretion.[12][13]

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Dimaprit Dimaprit H2R H2 Receptor Dimaprit->H2R binds Gs Gs Protein H2R->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates Response Physiological Response PKA->Response phosphorylates targets

Histamine H2 receptor signaling pathway activated by Dimaprit.

References

A Comparative Guide to the In Vitro Potency of Dimaprit Dihydrochloride and Histamine at the H2 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vitro potency of Dimaprit dihydrochloride, a selective histamine H2 receptor agonist, with that of the endogenous ligand, histamine. The information presented herein is supported by experimental data to aid researchers in selecting the appropriate compound for their studies.

Quantitative Comparison of In Vitro Potency

The in vitro potency of this compound and histamine has been evaluated in various experimental systems. A direct comparison of their half-maximal effective concentrations (EC50) in a functional assay measuring cyclic AMP (cAMP) production in Chinese Hamster Ovary (CHO-K1) cells stably expressing the human histamine H2 receptor provides a clear measure of their relative potencies.

CompoundReceptorAssay TypeCell LineEC50Source
This compound Human Histamine H2cAMP Functional AssayCHO-K13600 nM (3.6 µM)[1]
Histamine Human Histamine H2cAMP Functional AssayCHO-K1920 nM (0.92 µM)[1]
This compound H2 Receptor (species not specified)cAMP Functional AssayHL-60 cells5700 nM (5.7 µM)[2]
Histamine H2 Receptor (species not specified)cAMP Functional AssayClonal cytolytic T lymphocytes17000 nM (17 µM)[3]
This compound Guinea Pig Histamine H2Binding Affinity (Ki)Right Atrium44000 nM (44 µM)

Note: EC50 values can vary between different experimental setups, including the cell line and assay methodology used. The data from the same study using CHO-K1 cells provide the most direct and reliable comparison.[1] In this system, histamine is approximately 3.9-fold more potent than this compound. Other studies in different tissues have shown that Dimaprit can have a relative potency ranging from being less potent to nearly equipotent to histamine. For instance, in the guinea-pig right atrium, Dimaprit was found to have 71% of the activity of histamine. In the rat isolated gastric fundus, another H2 receptor agonist, amthamine, was found to be approximately equipotent with histamine and 3 to 10-fold more potent than Dimaprit.[4]

Experimental Protocols

Histamine H2 Receptor-Mediated cAMP Functional Assay

This protocol outlines a general procedure for determining the in vitro potency of H2 receptor agonists by measuring intracellular cAMP accumulation.

1. Cell Culture and Preparation:

  • Culture CHO-K1 or HEK293 cells stably expressing the human histamine H2 receptor in appropriate growth medium (e.g., DMEM/F12 supplemented with 10% fetal bovine serum and antibiotics).
  • Grow cells to 80-90% confluency in T175 flasks.
  • Harvest the cells using a cell dissociation solution and centrifuge at a low speed (e.g., 340 x g).
  • Resuspend the cell pellet in a stimulation buffer (e.g., Hanks' Balanced Salt Solution (HBSS) containing 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX, a phosphodiesterase inhibitor) to the desired cell density.

2. Agonist Stimulation:

  • Prepare serial dilutions of the test compounds (this compound and histamine) in the stimulation buffer.
  • Seed the cells into a 96-well or 384-well plate.
  • Add the diluted test compounds to the respective wells.
  • Incubate the plate for a defined period (e.g., 15-30 minutes) at 37°C to allow for receptor activation and cAMP production.

3. Cell Lysis and cAMP Detection:

  • Lyse the cells according to the instructions of the chosen cAMP detection kit.
  • Measure the intracellular cAMP concentration using a suitable detection method, such as:
  • Homogeneous Time-Resolved Fluorescence (HTRF): This method involves a competitive immunoassay between endogenous cAMP and a labeled cAMP conjugate for a specific antibody.[5]
  • AlphaScreen: This bead-based assay also relies on a competitive binding principle.
  • Enzyme-Linked Immunosorbent Assay (ELISA): A traditional plate-based immunoassay.

4. Data Analysis:

  • Generate a standard curve using known concentrations of cAMP.
  • Plot the measured signal (e.g., HTRF ratio) against the log of the agonist concentration.
  • Fit the data to a sigmoidal dose-response curve to determine the EC50 value for each compound.

Signaling Pathway and Experimental Workflow

Histamine H2 Receptor Signaling Pathway

The histamine H2 receptor is a G-protein coupled receptor (GPCR) that signals through the Gs alpha subunit.[6] Activation of the receptor by an agonist like histamine or Dimaprit leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[6] Increased intracellular cAMP levels activate Protein Kinase A (PKA), which then phosphorylates downstream target proteins to elicit a cellular response.

H2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm H2R Histamine H2 Receptor Gs Gs Protein (α, β, γ) H2R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates (α subunit) cAMP cAMP AC->cAMP Converts Histamine Histamine or Dimaprit Histamine->H2R Binds to ATP ATP ATP->AC PKA_inactive Inactive PKA cAMP->PKA_inactive Activates PKA_active Active PKA PKA_inactive->PKA_active Response Cellular Response PKA_active->Response Phosphorylates Targets experimental_workflow start Start cell_culture Culture H2 Receptor- Expressing Cells start->cell_culture cell_prep Harvest and Prepare Cell Suspension cell_culture->cell_prep plate_cells Plate Cells in Assay Plate cell_prep->plate_cells stimulation Add Agonists to Cells and Incubate plate_cells->stimulation agonist_prep Prepare Serial Dilutions of Agonists agonist_prep->stimulation lysis Lyse Cells stimulation->lysis cAMP_detection Detect Intracellular cAMP (e.g., HTRF, ELISA) lysis->cAMP_detection data_analysis Analyze Data and Determine EC50 cAMP_detection->data_analysis end End data_analysis->end

References

Navigating H2 Receptor Agonism: A Comparative Guide to Alternatives for Dimaprit Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in histamine H2 receptor studies, the selection of an appropriate agonist is paramount. While Dimaprit dihydrochloride has been a standard tool, a range of potent and selective alternatives offer distinct advantages. This guide provides an objective comparison of key H2 receptor agonists, supported by experimental data, detailed protocols, and visual representations of signaling pathways and workflows to inform your experimental design.

This guide will delve into the pharmacological profiles of prominent H2 receptor agonists, including Amthamine, Impromidine, Arpromidine, and 4-Methylhistamine, and compare their performance against Dimaprit.

Comparative Analysis of H2 Receptor Agonists

The choice of an H2 receptor agonist is often dictated by the specific requirements of the study, such as the desired potency, selectivity, and the experimental model employed. The following table summarizes the quantitative data for Dimaprit and its alternatives, providing a clear comparison of their pharmacological characteristics.

CompoundPotency (pD2 / EC50)Relative Potency vs. DimapritSelectivityKey Characteristics
Dimaprit pD2 = 5.17 (guinea pig atria)[1]-Selective for H2 over H1 and H3 receptors[2]Standard, widely used H2 agonist.
Amthamine pD2 = 6.72 (guinea pig atria)[1], EC50 = 18.9 µmol/l (rat gastric fundus)[3]3 to 10-fold more potent[1][3]High selectivity for H2 receptors; devoid of H1 and H3 activity[3]Full agonist, more effective and selective than Dimaprit in gastric acid secretion studies.[3]
Impromidine -Significantly more potent than Dimaprit and histamine[4]Potent and selective H2 receptor agonist[5]May act as a partial agonist in some tissues, such as human ventricular myocardium.[6]
Arpromidine pD2 = 8.0 (guinea pig atria)~100 times the potency of histaminePotent H2 agonist with moderate H1 antagonist activity[7][8]A lead compound for developing "cardiohistaminergics".[8]
4-Methylhistamine -log EC50 = 5.23 (H2, guinea pig ileum)-Only about 5-fold more potent at H2 vs. H1 receptors[9]Should be used with caution due to lower selectivity.[9] Also a potent H4 receptor agonist.[10]

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the mechanisms of action and the experimental approaches used to characterize these compounds, the following diagrams illustrate the H2 receptor signaling pathway and a typical experimental workflow for evaluating H2 receptor agonists.

H2_Signaling_Pathway cluster_membrane Cell Membrane H2R H2 Receptor G_protein Gs Protein (α, β, γ) H2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC α-subunit activates cAMP cAMP AC->cAMP Converts Agonist H2 Agonist (e.g., Amthamine) Agonist->H2R Binds to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Gastric Acid Secretion) PKA->Cellular_Response Phosphorylates target proteins leading to Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., HEK293 expressing H2R) Incubation Incubate with Agonists (Dimaprit & Alternatives) Cell_Culture->Incubation Tissue_Isolation Tissue Isolation (e.g., Guinea Pig Atria) Tissue_Isolation->Incubation cAMP_Assay cAMP Accumulation Assay Incubation->cAMP_Assay Functional_Assay Functional Assay (e.g., Muscle Contraction) Incubation->Functional_Assay Dose_Response Generate Dose-Response Curves cAMP_Assay->Dose_Response Functional_Assay->Dose_Response Potency_Calculation Calculate EC50 / pD2 values Dose_Response->Potency_Calculation Comparison Compare Potency and Efficacy Potency_Calculation->Comparison

References

Safety Operating Guide

Proper Disposal of Dimaprit Dihydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of Dimaprit dihydrochloride is a critical aspect of laboratory safety and environmental responsibility. As a histamine H2 receptor agonist used in research, proper handling and disposal procedures are paramount to mitigate risks to personnel and the environment. This guide provides detailed, step-by-step instructions for the appropriate management of this compound waste.

Immediate Safety and Handling Precautions

This compound is classified as harmful if swallowed and can cause skin and serious eye irritation.[1] It may also cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Procedure

The disposal of this compound must adhere to local, state, and federal regulations. It is imperative not to dispose of this chemical down the drain or in regular household garbage.[1]

  • Segregation of Waste:

    • Solid this compound waste (e.g., expired or unused product) should be collected in a designated, clearly labeled, and sealed container.

    • Solutions containing this compound should be collected in a separate, compatible, and leak-proof container. Do not mix with other solvent wastes unless compatibility is confirmed.

    • Contaminated materials, such as pipette tips, gloves, and weighing paper, should be collected in a designated hazardous waste container.

  • Container Labeling:

    • All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Harmful," "Irritant").

    • The date of waste accumulation should also be clearly marked on the container.

  • Storage of Waste:

    • Waste containers should be stored in a designated satellite accumulation area within the laboratory.[2]

    • Ensure that the storage area is secure, away from incompatible materials, and has secondary containment to prevent spills.[3]

    • Containers must be kept tightly closed except when adding waste.[4]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.

    • Provide the EHS office or contractor with a complete inventory of the waste, including the chemical name and quantity.

Quantitative Data Summary

For safe handling and storage, it is crucial to be aware of the physical and chemical properties of this compound.

PropertyValueSource
CAS Number 23256-33-9[1][5]
Molecular Formula C6H15N3S · 2HCl[6][7]
Appearance Crystalline solid[6]
Storage Temperature -20°C[5][6][7]
Solubility in DMSO Approximately 30 mg/mL[6]

Experimental Protocols Cited

The disposal procedures outlined are based on standard laboratory hazardous waste management protocols. These are not experimental but are mandated by regulatory bodies such as the Occupational Safety and Health Administration (OSHA) and the Resource Conservation and Recovery Act (RCRA) in the United States.[3]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste in a laboratory setting.

G start Start: this compound Waste Generated assess_waste Assess Waste Type start->assess_waste solid_waste Solid Waste (e.g., unused powder) assess_waste->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions) assess_waste->liquid_waste Liquid contaminated_materials Contaminated Materials (e.g., gloves, tips) assess_waste->contaminated_materials Contaminated Materials collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid collect_contaminated Collect in Labeled Sharps/Contaminated Waste Container contaminated_materials->collect_contaminated store_waste Store in Designated Satellite Accumulation Area collect_solid->store_waste collect_liquid->store_waste collect_contaminated->store_waste contact_ehs Contact Environmental Health & Safety (EHS) or Licensed Waste Contractor store_waste->contact_ehs end End: Proper Disposal by EHS/Contractor contact_ehs->end

References

Safeguarding Your Research: A Guide to Handling Dimaprit Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Dimaprit dihydrochloride, a selective histamine H2 receptor agonist. By following these procedural, step-by-step instructions, you can minimize risks and ensure the integrity of your experiments.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[1] It may also cause respiratory irritation.[1] Therefore, stringent adherence to PPE protocols is mandatory.

Essential Personal Protective Equipment:

PPE CategoryItemSpecifications
Eye Protection Safety Goggles or Face ShieldMust be tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[2] A face shield offers additional protection against splashes.[3]
Hand Protection Chemical-resistant glovesHandle with gloves that have been inspected prior to use. Use proper glove removal technique to avoid skin contact.[2]
Respiratory Protection Air-purifying respiratorUse respirators and components tested and approved under appropriate government standards like NIOSH (US) or CEN (EU).[2] This is crucial to avoid breathing in dust or aerosols.[2][4]
Body Protection Laboratory coat or chemical-resistant clothingWear suitable protective clothing to prevent skin contact.[4] For significant splash risks, a chemical-resistant apron or coveralls are recommended.[5]
Foot Protection Closed-toe shoesSafety footwear should be worn in areas where chemicals are handled.[6]
Safe Handling and Operational Plan

A systematic approach to handling this compound, from receiving to disposal, is critical.

Step-by-Step Handling Protocol:

  • Preparation and Engineering Controls:

    • Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.[4]

    • Ensure an eyewash station and safety shower are readily accessible.

    • Before handling, wash hands thoroughly.

  • Donning PPE:

    • Put on a lab coat, followed by respiratory protection.

    • Wear safety goggles or a face shield.

    • Finally, don chemical-resistant gloves.

  • Weighing and Solution Preparation:

    • This compound is a crystalline solid.[7] Handle it carefully to avoid creating dust.

    • For preparing stock solutions, dissolve the compound in an appropriate solvent like DMSO or dimethyl formamide, where its solubility is approximately 30 mg/ml.[7]

    • When preparing aqueous solutions, first dissolve this compound in DMSO and then dilute with the aqueous buffer of choice.[7] Note that it is sparingly soluble in aqueous buffers.[7]

  • Experimental Use:

    • Avoid contact with skin, eyes, and clothing.[2][7]

    • Do not ingest or inhale the compound.[7]

    • Take precautionary measures against static discharge and keep away from sources of ignition.[1]

  • Storage:

    • Store this compound at -20°C for long-term stability (≥4 years).[7][8] For short-term storage, 2-8°C is recommended.[2]

    • Keep the container tightly sealed in a dry and well-ventilated place.[2][4]

Emergency Procedures

In the event of accidental exposure, immediate action is crucial.

Exposure RouteFirst-Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][4]
Skin Contact Immediately wash the affected area with plenty of water and soap.[1] Remove contaminated clothing and shoes.[2] Seek medical attention if irritation persists.[4]
Eye Contact Rinse cautiously with water for several minutes.[4] Remove contact lenses if present and easy to do. Continue rinsing.[4] If symptoms persist, consult a doctor.[1]
Ingestion Do NOT induce vomiting.[2] Wash out the mouth with copious amounts of water and call a doctor immediately.[2]
Spill and Disposal Plan

Proper containment and disposal are essential to prevent environmental contamination.

Spill Cleanup:

  • Evacuate the area and ensure adequate ventilation.

  • Wear appropriate PPE as outlined above.

  • For small spills, sweep up the solid material, avoiding dust formation, and place it in a suitable, closed container for disposal.[2]

  • Prevent the spill from entering drains or waterways.[2]

Waste Disposal:

  • Dispose of this compound and its containers in accordance with official regulations.[1]

  • It must not be disposed of with household garbage and should not be allowed to reach the sewage system.[1]

  • Consider using a licensed chemical destruction plant for disposal.[4]

Workflow for Safe Handling of this compound

Caption: A flowchart outlining the key steps for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dimaprit dihydrochloride
Reactant of Route 2
Reactant of Route 2
Dimaprit dihydrochloride

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.